Product packaging for 1-Dodecylimidazole(Cat. No.:CAS No. 4303-67-7)

1-Dodecylimidazole

Cat. No.: B043717
CAS No.: 4303-67-7
M. Wt: 236.40 g/mol
InChI Key: JMTFLSQHQSFNTE-UHFFFAOYSA-N
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Description

1-Dodecylimidazole, also known as this compound, is a useful research compound. Its molecular formula is C15H28N2 and its molecular weight is 236.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 307267. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H28N2 B043717 1-Dodecylimidazole CAS No. 4303-67-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-dodecylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H28N2/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-16-15-17/h12,14-15H,2-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTFLSQHQSFNTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063403
Record name 1-Dodecyl-1H-imidazole
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Molecular Weight

236.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4303-67-7
Record name 1-Dodecylimidazole
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Record name 1-Dodecylimidazole
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Record name 1-Dodecylimidazole
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Record name 1H-Imidazole, 1-dodecyl-
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Record name 1-Dodecyl-1H-imidazole
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Record name 1-dodecyl-1H-imidazole
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Record name N-LAURYLIMIDAZOLE
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Dodecylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-dodecylimidazole, a compound of interest for its surfactant properties and potential applications in drug delivery and as a cytotoxic agent. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its synthesis and mechanism of action.

Core Physicochemical Data

The physicochemical properties of this compound are crucial for understanding its behavior in various experimental and physiological settings. A summary of these properties is presented below.

PropertyValueSource(s)
Molecular Formula C₁₅H₂₈N₂[1][2]
Molecular Weight 236.40 g/mol [1][2]
Melting Point 69.5-70.5 °C[3][4]
Boiling Point 146 °C at 0.5 mmHg; 364.2 °C at 760 mmHg[1][3][4]
Density 0.90 g/cm³ - 0.9624 g/cm³ (estimate)[1][3]
pKa 6.3 - 7.08 (predicted)[5]
Solubility Insoluble in water (< 110 mg/L). Slightly soluble in chloroform and methanol.[3][4][6]
LogP (Octanol/Water) 3.56 - 5.5 (pH 5-9)[4]
Surface Tension 45 mN/m at 20 mg/L and 20°C[4]
Refractive Index 1.4730 - 1.5312 (estimate)[3][7]
Appearance Colorless to light yellow clear liquid[4][6]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are outlined below. These protocols are based on established chemical and analytical procedures.

Synthesis of this compound

This protocol describes a common method for the N-alkylation of imidazole to produce this compound.

Materials:

  • Imidazole

  • 1-Bromododecane

  • Anhydrous potassium carbonate

  • Acetone

  • Ethyl acetate

  • Round-bottomed flask

  • Reflux condenser

  • Rotary evaporator

  • Column chromatography setup (with silica gel)

  • Vacuum oven

Procedure:

  • To a 50 mL round-bottomed flask, add imidazole (10 mmol), 1-bromododecane (10 mmol), and anhydrous potassium carbonate (20 mmol).

  • Add 20 mL of acetone to the flask to dissolve the reactants.

  • Attach a reflux condenser and heat the mixture to reflux for 7 hours.

  • After the reaction is complete, remove the acetone using a rotary evaporator.

  • The crude product is then purified by column chromatography using ethyl acetate as the eluent.

  • Collect the fractions containing the purified this compound.

  • Remove the ethyl acetate from the collected fractions using a rotary evaporator under reduced pressure.

  • Dry the final product in a vacuum oven to yield purified this compound.[8]

G cluster_synthesis Synthesis of this compound reactants Imidazole, 1-Bromododecane, Potassium Carbonate, Acetone reflux Reflux for 7 hours reactants->reflux evaporation1 Remove Acetone (Rotary Evaporator) reflux->evaporation1 purification Column Chromatography (Ethyl Acetate eluent) evaporation1->purification evaporation2 Remove Ethyl Acetate (Rotary Evaporator) purification->evaporation2 drying Vacuum Drying evaporation2->drying product Purified this compound drying->product

Synthesis workflow for this compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Materials:

  • Purified this compound

  • Capillary tubes

  • Melting point apparatus (e.g., Mel-Temp)

Procedure:

  • Ensure the this compound sample is solidified and finely powdered.

  • Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block at a rate of 5-10 °C per minute for a preliminary approximate melting point determination.

  • Allow the apparatus to cool.

  • For an accurate measurement, heat the block again to about 20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.[9][10]

Determination of Octanol-Water Partition Coefficient (LogP)

The shake-flask method is a standard procedure for determining the LogP of a compound.

Materials:

  • This compound

  • 1-Octanol (pre-saturated with water)

  • Water (pre-saturated with 1-octanol)

  • Separatory funnel

  • Mechanical shaker

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare a stock solution of this compound in either water or 1-octanol.

  • Add equal volumes of the 1-octanol and water phases to a separatory funnel.

  • Add a known amount of the this compound stock solution to the separatory funnel.

  • Shake the funnel for a sufficient time (e.g., 1 hour) to allow for equilibrium to be reached.

  • Allow the two phases to separate completely.

  • Carefully collect samples from both the aqueous and octanol layers.

  • Determine the concentration of this compound in each phase using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of the partition coefficient.[11][12]

Mechanism of Action: Lysosomal Disruption

This compound is known to exhibit cytotoxic effects, particularly in acidic environments. This property is attributed to its action as a lysosomotropic detergent.

This compound, being a weak base with a pKa around 6.3, can readily diffuse across cell membranes in its unprotonated form.[5] Upon entering the acidic environment of lysosomes (pH ~4.5-5.0), it becomes protonated. This protonation confers detergent-like properties to the molecule, leading to the disruption of the lysosomal membrane. The subsequent release of lysosomal enzymes, such as cathepsins, into the cytoplasm can trigger a cascade of events leading to cell death.[13][14]

G cluster_cell Cellular Environment cluster_action Mechanism of Action extracellular Extracellular Space (Neutral pH) c12im_unprotonated This compound (Unprotonated) cell_membrane Cell Membrane cytoplasm Cytoplasm lysosome Lysosome (Acidic pH) cytoplasm->lysosome Accumulates in c12im_protonated This compound (Protonated, Detergent-like) lysosome->c12im_protonated Becomes protonated diffusion Passive Diffusion c12im_unprotonated->diffusion c12im_unprotonated->diffusion c12im_unprotonated->diffusion Enters cell diffusion->cytoplasm diffusion->cytoplasm disruption Lysosomal Membrane Disruption c12im_protonated->disruption c12im_protonated->disruption enzyme_release Release of Lysosomal Enzymes disruption->enzyme_release disruption->enzyme_release cell_death Cell Death enzyme_release->cell_death enzyme_release->cell_death

Cytotoxic mechanism of this compound.

References

An In-depth Technical Guide to 1-Dodecylimidazole (CAS Number: 4303-67-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Dodecylimidazole (CAS No. 4303-67-7) is an N-alkylated imidazole derivative with a range of biological activities, including cytotoxic, antifungal, and hypocholesterolaemic properties. Its primary mechanism of action is attributed to its function as a lysosomotropic detergent, leading to lysosomal membrane permeabilization and subsequent cell death. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, biological activities, and associated hazards of this compound, with a focus on experimental data and methodologies relevant to research and drug development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid or solid with a chemical formula of C₁₅H₂₈N₂ and a molecular weight of 236.40 g/mol .[1] It is characterized by a dodecyl chain attached to one of the nitrogen atoms of the imidazole ring.

PropertyValueReference
Molecular Formula C₁₅H₂₈N₂[1]
Molecular Weight 236.40 g/mol [1]
Appearance Clear yellow liquid or solid[2]
Melting Point 69.5-70.5 °CNot explicitly cited
Boiling Point 146 °C at 0.5 mmHgNot explicitly cited
Refractive Index 1.4730 to 1.4750 (20°C, 589 nm)[2]
Solubility Slightly soluble in Chloroform and MethanolNot explicitly cited
LogP 3.56-5.5 at pH 5-9Not explicitly cited

Synthesis and Characterization

Synthesis Protocol

A common method for the synthesis of this compound involves the reaction of imidazole with 1-bromododecane.

Materials:

  • Imidazole

  • 1-Bromododecane

  • Anhydrous potassium carbonate

  • Acetone

  • Ethyl acetate (for column chromatography)

Procedure:

  • To a solution of imidazole in acetone, add anhydrous potassium carbonate.

  • Add 1-bromododecane to the mixture.

  • Reflux the reaction mixture for several hours.

  • After the reaction is complete, remove the acetone by rotary evaporation.

  • Purify the crude product by column chromatography using ethyl acetate as the eluent.

  • Collect the fractions containing the product and remove the ethyl acetate by rotary evaporation under reduced pressure.

  • Dry the final product under vacuum to yield purified this compound.

Experimental Workflow for Synthesis of this compound

G cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification imidazole Imidazole reflux Reflux imidazole->reflux bromododecane 1-Bromododecane bromododecane->reflux k2co3 Anhydrous K2CO3 k2co3->reflux acetone Acetone acetone->reflux evaporation1 Rotary Evaporation (remove acetone) reflux->evaporation1 column_chrom Column Chromatography (Ethyl Acetate) evaporation1->column_chrom evaporation2 Rotary Evaporation (remove ethyl acetate) column_chrom->evaporation2 drying Vacuum Drying evaporation2->drying product This compound drying->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) are crucial for confirming the structure of this compound. The ¹H NMR spectrum typically shows signals corresponding to the protons on the imidazole ring and the dodecyl chain.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching of the alkyl chain and the C=C and C-N stretching vibrations of the imidazole ring. A supplier of this compound confirms that its infrared spectrum conforms to expected standards.[2]

Biological Activities and Mechanisms of Action

Cytotoxic Activity

This compound exhibits cytotoxic effects against various cancer cell lines. This activity is primarily due to its ability to act as a lysosomotropic detergent.

Mechanism of Action: Lysosomal Cell Death Pathway this compound, being a weak base, can freely cross cell membranes in its unprotonated form. Once inside the acidic environment of lysosomes, it becomes protonated and trapped, accumulating to high concentrations. This accumulation disrupts the lysosomal membrane, a process known as lysosomal membrane permeabilization (LMP). LMP leads to the release of lysosomal hydrolases, such as cathepsins, into the cytosol. These proteases can then trigger a cascade of events leading to cell death, which can occur through apoptosis or other cell death pathways.[3][4][5]

Signaling Pathway of this compound-Induced Cell Death

G cluster_entry Cellular Uptake and Accumulation cluster_lmp Lysosomal Destabilization cluster_downstream Downstream Effects ndi This compound (Unprotonated) cell_membrane Cell Membrane ndi->cell_membrane Passive Diffusion lysosome Lysosome (Acidic pH) cell_membrane->lysosome ndi_protonated This compound (Protonated and Trapped) lysosome->ndi_protonated Protonation lmp Lysosomal Membrane Permeabilization (LMP) ndi_protonated->lmp Accumulation and Detergent Effect cathepsins Release of Cathepsins lmp->cathepsins cell_death Cell Death (Apoptosis, etc.) cathepsins->cell_death Initiation of Death Cascades

Caption: Lysosomal cell death pathway induced by this compound.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxic activity of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., HeLa, DU-145)[6]

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[7]

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[8][9]

Antifungal Activity

This compound has demonstrated inhibitory activity against various fungal species, including Candida albicans.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of this compound against fungal strains can be determined using the broth microdilution method.

Materials:

  • Fungal strain (e.g., Candida albicans)

  • RPMI-1640 medium

  • This compound stock solution

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.

  • Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well plate.

  • Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35-37°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control.[10] A study on similar imidazole derivatives showed MIC values against Candida spp. ranging from 200 µg/mL to 312.5 µg/mL.[11]

Hypocholesterolaemic Activity

This compound has been shown to possess hypocholesterolaemic (cholesterol-lowering) activity. This is attributed, at least in part, to the inhibition of cholesterol biosynthesis.

Mechanism of Action: Inhibition of Cholesterol Synthesis The cholesterol biosynthesis pathway is a complex series of enzymatic reactions. While the exact target of this compound in this pathway is not fully elucidated in the provided search results, many inhibitors of this pathway target key enzymes such as HMG-CoA reductase or later enzymes in the pathway.[12][13][14]

Experimental Protocol: In Vitro Cholesterol Synthesis Inhibition Assay

The inhibitory effect of this compound on cholesterol synthesis can be assessed using an in vitro assay with liver homogenates or cultured hepatocytes.

Materials:

  • Rat liver homogenate or cultured hepatocytes (e.g., HepG2 cells)

  • [¹⁴C]-acetate or another radiolabeled precursor

  • This compound

  • Scintillation counter

Procedure:

  • Incubate the liver homogenate or hepatocytes with various concentrations of this compound.

  • Add a radiolabeled precursor of cholesterol synthesis, such as [¹⁴C]-acetate.

  • Continue the incubation to allow for the synthesis of cholesterol.

  • Extract the lipids from the cells or homogenate.

  • Separate the cholesterol from other lipids using techniques like thin-layer chromatography (TLC).

  • Quantify the amount of radiolabeled cholesterol using a scintillation counter.

  • Determine the percentage of inhibition of cholesterol synthesis at different concentrations of this compound and calculate the IC₅₀ value if possible.

Hazards and Safety Information

This compound is associated with several hazards and requires careful handling.

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H317 May cause an allergic skin reaction
H319 Causes serious eye irritation
H335 May cause respiratory irritation
H410 Very toxic to aquatic life with long lasting effects

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a versatile compound with significant cytotoxic and antifungal properties, primarily driven by its ability to induce lysosomal membrane permeabilization. Its potential to inhibit cholesterol biosynthesis further broadens its scope for research and therapeutic development. This guide provides a foundational understanding of its properties, synthesis, biological activities, and associated hazards, offering valuable information for professionals in the fields of chemistry, biology, and pharmacology. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in various disease models.

References

An In-depth Technical Guide to the Safety and Handling of 1-Dodecylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety data and handling precautions for 1-dodecylimidazole (CAS No: 4303-67-7). The information is compiled to assist laboratory personnel in minimizing risks and ensuring safe operational procedures.

Chemical and Physical Properties

This compound is an N-alkylated derivative of imidazole.[1] It is essential to be aware of its physical characteristics to handle it appropriately. The compound is typically a colorless to light-yellow liquid or solid.

PropertyValueSource(s)
CAS Number 4303-67-7[2][3][4]
Molecular Formula C15H28N2[2][4][5]
Molecular Weight 236.40 g/mol [2][5]
Synonyms 1-Dodecyl-1H-imidazole, N-Dodecylimidazole, 1-Laurylimidazole[3][5][6]
Appearance Clear yellow liquid; Colorless to light-yellow liquid or solid[1][4]
Melting Point 69.5-70.5 °C (Solvent: ethyl acetate)[1][7]
Boiling Point 146 °C (at 0.5 mmHg)[1][7]
Solubility Slightly soluble in Chloroform and Methanol[1][7]
Storage Temperature 2-8°C, Sealed in a dry place[1][7]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[8] It is harmful if swallowed, causes skin and serious eye irritation, may cause an allergic skin reaction and respiratory irritation, and is very toxic to aquatic life with long-lasting effects.[2][3][8][9]

The workflow from chemical properties to safety communication is a standardized process.

GHS_Hazard_Communication cluster_assessment Hazard Assessment Properties Properties Classification Classification Properties->Classification Pictograms Pictograms Classification->Pictograms SignalWord SignalWord Classification->SignalWord H_Statements Hazard Statements (H) Classification->H_Statements SDS Safety Data Sheet (SDS) Classification->SDS Pictograms->SDS SignalWord->SDS P_Statements Precautionary Statements (P) H_Statements->P_Statements H_Statements->SDS P_Statements->SDS

Caption: GHS Hazard Communication Workflow.
Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, Oral Category 4WarningH302: Harmful if swallowed[2][3][8]
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation[8][9]
Serious Eye Damage/Irritation Category 2WarningH319: Causes serious eye irritation[3][8][9]
Skin Sensitization Category 1 / 1AWarningH317: May cause an allergic skin reaction[3][6][8]
STOT - Single Exposure Category 3WarningH335: May cause respiratory irritation[8][9]
Aquatic Hazard, Acute Category 1WarningH400: Very toxic to aquatic life[2][5]
Aquatic Hazard, Chronic Category 1WarningH410: Very toxic to aquatic life with long lasting effects[2][3]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to ensure personnel safety and maintain the integrity of the chemical.

Engineering Controls:

  • Work should be conducted in areas with appropriate exhaust ventilation.[2]

  • A safety shower and eye wash station must be readily accessible.[2]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety goggles with side-shields.[2]

  • Skin Protection: Use impervious protective gloves and clothing. Inspect gloves before use and dispose of them in accordance with good laboratory practices.[2][8]

  • Respiratory Protection: A suitable respirator is necessary when vapors or mists are generated or if ventilation is inadequate.[2][8]

Handling Procedures:

  • Avoid all contact with skin and eyes and prevent inhalation of vapor or mist.[2][9]

  • Wash hands and any exposed skin thoroughly after handling.[2][8]

  • Do not eat, drink, or smoke in the work area.[2][3]

  • Keep the substance away from sources of ignition.[9]

Storage Conditions:

  • Store in a tightly sealed container in a dry, cool, and well-ventilated area.[2][8]

  • The recommended storage temperature is between 2-8°C.[1]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong alkalis.[2][9]

Emergency and First Aid Procedures

Immediate and appropriate response to exposure is critical. The following diagram outlines the first aid protocol for various exposure routes.

First_Aid_Protocol cluster_routes Routes of Exposure & Immediate Actions Exposure Exposure Incident Occurs Eye Eye Contact Exposure->Eye Skin Skin Contact Exposure->Skin Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Eye_Action Rinse cautiously with water for at least 15 minutes. Remove contact lenses. [5] Eye->Eye_Action Skin_Action Take off contaminated clothing. Wash with plenty of soap and water. [4, 5] Skin->Skin_Action Inhalation_Action Move person into fresh air. If not breathing, give artificial respiration. [5] Inhalation->Inhalation_Action Ingestion_Action Rinse mouth with water. Do NOT induce vomiting. [1, 5] Ingestion->Ingestion_Action Medical Seek Immediate Medical Attention / Call a Physician Eye_Action->Medical Skin_Action->Medical Inhalation_Action->Medical Ingestion_Action->Medical

Caption: First Aid Response Protocol for this compound.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.[2][8]

  • Specific Hazards: Combustion may produce irritant fumes.[2]

  • Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[2][8]

Accidental Release Measures: In the event of a spill, a structured response is necessary to ensure safety and environmental protection.

Spill_Response_Plan Start Spill Occurs Step1 1. Ensure Adequate Ventilation & Evacuate Unnecessary Personnel [1] Start->Step1 Step2 2. Wear Full Personal Protective Equipment (PPE) [1] Step1->Step2 Step3 3. Prevent Further Leakage Avoid release to drains or water courses [1] Step2->Step3 Step4 4. Contain & Absorb Spill Use inert absorbent material (e.g., sand, diatomite) [1, 4] Step3->Step4 Step5 5. Collect & Dispose Place in suitable, closed containers for disposal [4] Step4->Step5 Step6 6. Decontaminate Area Scrub surfaces with alcohol [1] Step5->Step6 End Spill Secured Step6->End

Caption: Accidental Spill Response Workflow.

Toxicological Information

The primary known toxicological effects are related to acute oral toxicity, irritation, and sensitization.[2] Symptoms of an allergic reaction can include rash, itching, swelling, and difficulty breathing.[8] For many other toxicological endpoints, such as carcinogenicity and reproductive toxicity, specific data for this compound are not available in the reviewed safety sheets.[2][9] The chemical, physical, and toxicological properties have not been fully investigated.[2]

Experimental Protocols and Data

The hazard classifications provided in safety data sheets are typically derived from studies conducted according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). While the specific experimental reports for this compound are not provided in the SDS, the classifications imply the following:

  • Acute Oral Toxicity (Category 4): This classification is based on OECD Test Guideline 401 or similar. It indicates a median lethal dose (LD50) in the range of 300 to 2000 mg/kg body weight for rats.

  • Skin and Eye Irritation (Category 2): These findings would result from dermal (OECD TG 404) and ocular (OECD TG 405) irritation tests, likely conducted on rabbits, showing reversible inflammatory changes.

  • Skin Sensitization (Category 1): This indicates that the substance is a sensitizer, likely determined through tests like the Local Lymph Node Assay (LLNA, OECD TG 429) in mice.

Researchers should be aware that the absence of data for certain endpoints (e.g., carcinogenicity) does not mean the absence of hazard, but rather a lack of investigation.[2] All necessary precautions should be taken as if the chemical possesses unknown hazards.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of 1-Dodecylimidazole-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of 1-dodecylimidazole and its derivatives, particularly the commonly used ionic liquid, 1-dodecyl-3-methylimidazolium chloride ([C12mim][Cl]). Understanding the thermal properties of these long-chain imidazolium-based compounds is critical for their application in various fields, including as solvents in chemical synthesis, components of drug delivery systems, and in materials science, where thermal processing is often required.

Thermal Stability of 1-Dodecyl-3-methylimidazolium Chloride ([C12mim][Cl])

The thermal stability of ionic liquids is a key parameter that dictates their operational temperature range. For 1-alkyl-3-methylimidazolium chlorides, a general trend of decreasing thermal stability with increasing alkyl chain length has been observed. This suggests that van der Waals forces between the long alkyl chains may play a role in the thermal behavior of these compounds.

While specific quantitative data for the thermal decomposition of 1-dodecyl-3-methylimidazolium chloride is not extensively documented in publicly available literature, data from related long-chain imidazolium ionic liquids and general trends allow for an informed estimation of its thermal properties. The melting point of 1-dodecyl-3-methylimidazolium chloride has been reported to be 150 °C[1].

Expected Thermal Decomposition Profile:

Based on the analysis of similar long-chain 1-alkyl-3-methylimidazolium chlorides, the thermal decomposition of [C12mim][Cl] is expected to occur at temperatures exceeding its melting point. The onset of decomposition is likely to be in the range of 200-250 °C, with significant mass loss occurring at higher temperatures.

Table 1: Estimated Thermal Decomposition Data for 1-Dodecyl-3-methylimidazolium Chloride

ParameterEstimated ValueNotes
Melting Point (Tm)150 °C[1]
Onset Decomposition Temperature (Tonset)200 - 250 °CEstimated based on trends for similar long-chain ionic liquids.
10% Mass Loss Temperature (T10%)220 - 270 °CEstimated.
50% Mass Loss Temperature (T50%)250 - 300 °CEstimated.

Decomposition Pathways

The thermal decomposition of imidazolium-based ionic liquids, particularly those with halide anions, is generally understood to proceed through nucleophilic substitution reactions. The chloride anion, being a relatively strong nucleophile, can attack the electrophilic carbon atoms of the imidazolium cation.

For 1-dodecyl-3-methylimidazolium chloride, two primary decomposition pathways are anticipated:

  • SN2 attack at the methyl group: The chloride anion attacks the methyl group, leading to the formation of methyl chloride (a volatile gas) and this compound.

  • SN2 attack at the dodecyl group: The chloride anion attacks the α-carbon of the dodecyl chain, resulting in the formation of 1-chlorododecane and 1-methylimidazole.

Elimination reactions (E2) are also possible, particularly at higher temperatures, which would lead to the formation of alkenes from the dodecyl chain.

DecompositionPathways cluster_products Decomposition Products C12mimCl 1-Dodecyl-3-methylimidazolium Chloride MeCl Methyl Chloride C12mimCl->MeCl SN2 at Methyl Group Dodecylimidazole This compound C12mimCl->Dodecylimidazole SN2 at Methyl Group Chlorododecane 1-Chlorododecane C12mimCl->Chlorododecane SN2 at Dodecyl Group Methylimidazole 1-Methylimidazole C12mimCl->Methylimidazole SN2 at Dodecyl Group

Figure 1. Proposed decomposition pathways for 1-dodecyl-3-methylimidazolium chloride.

Experimental Protocols

To accurately determine the thermal stability and decomposition profile of this compound-based ionic liquids, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary experimental techniques employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature at which significant mass loss occurs, and the kinetics of decomposition.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative into an alumina or platinum TGA pan. Due to the potential hygroscopicity of ionic liquids, it is crucial to handle the sample in a dry environment (e.g., a glove box) and to perform a drying step prior to the analysis (e.g., heating at a temperature below the decomposition point under vacuum or inert gas flow).

  • Instrument Setup:

    • Apparatus: A calibrated thermogravimetric analyzer.

    • Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert environment.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp up to 600 °C at a constant heating rate of 10 °C/min. Slower heating rates (e.g., 5 °C/min) can provide better resolution of thermal events, while faster rates (e.g., 20 °C/min) may shift the decomposition temperatures to higher values.

  • Data Analysis:

    • Plot the mass loss (%) as a function of temperature.

    • Determine the onset decomposition temperature (Tonset) by the intersection of the baseline tangent and the tangent of the steepest mass loss.

    • Record the temperatures at which 5%, 10%, and 50% mass loss occurs.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing weigh Weigh 5-10 mg of sample dry Dry sample in-situ weigh->dry setup Set instrument parameters (N2 atmosphere, 10 °C/min) dry->setup run Run temperature program (30 °C to 600 °C) setup->run plot Plot mass loss vs. temperature run->plot determine Determine Tonset, T10%, T50% plot->determine

Figure 2. Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, glass transitions, and decomposition.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound derivative into a hermetically sealed aluminum DSC pan. Sealing the pan is important to prevent mass loss due to volatilization before decomposition.

  • Instrument Setup:

    • Apparatus: A calibrated differential scanning calorimeter.

    • Reference: An empty, hermetically sealed aluminum pan.

    • Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at a temperature below the expected melting point (e.g., 25 °C).

      • Ramp up to a temperature above the expected decomposition range (e.g., 350 °C) at a heating rate of 10 °C/min.

      • A cooling and second heating cycle can be performed to investigate reversible transitions and the glass transition.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

    • Determine the peak temperatures and enthalpies of these transitions.

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_analysis_dsc DSC Analysis cluster_data_dsc Data Processing weigh_dsc Weigh 2-5 mg of sample seal_dsc Seal in hermetic pan weigh_dsc->seal_dsc setup_dsc Set instrument parameters (N2 atmosphere, 10 °C/min) seal_dsc->setup_dsc run_dsc Run temperature program setup_dsc->run_dsc plot_dsc Plot heat flow vs. temperature run_dsc->plot_dsc identify_dsc Identify transitions (Tm, Td) plot_dsc->identify_dsc

Figure 3. Experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

This technical guide provides an overview of the thermal stability and decomposition of this compound-based ionic liquids, with a focus on 1-dodecyl-3-methylimidazolium chloride. While specific experimental data for this compound is limited, the provided information, based on established trends for similar ionic liquids, offers a solid foundation for researchers and professionals. The detailed experimental protocols for TGA and DSC will enable the acquisition of precise and reliable data for specific applications. A thorough understanding of the thermal behavior of these long-chain ionic liquids is essential for their safe and effective use in research, development, and industrial processes.

References

Spectroscopic Profile of 1-Dodecylimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-dodecylimidazole (C15H28N2, Molar Mass: 236.40 g/mol ), a key intermediate in the synthesis of various functionalized materials and potential pharmaceutical agents. The following sections detail its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.5s1HH-2 (imidazole ring)
7.1br s1HH-4 (imidazole ring)
6.95br s1HH-5 (imidazole ring)
3.95t, J=7 Hz2HN-CH₂-(CH₂)₁₀-CH₃
1.85m2HN-CH₂-CH₂-(CH₂)₉-CH₃
1.3s18HN-(CH₂)₂-(CH₂)₉-CH₃
1.0m3HN-(CH₂)₁₁-CH₃

Table 2: Estimated ¹³C NMR Spectroscopic Data for this compound

Note: The following chemical shifts are estimated based on data from structurally related N-alkylimidazoles and 1,3-dialkylimidazolium salts. Actual experimental values may vary slightly.

Chemical Shift (δ) ppmAssignment
~137C-2 (imidazole ring)
~129C-4 (imidazole ring)
~121C-5 (imidazole ring)
~49N-CH₂-(CH₂)₁₀-CH₃
~31.9Alkyl Chain CH₂
~29.6Alkyl Chain CH₂
~29.5Alkyl Chain CH₂
~29.3Alkyl Chain CH₂
~28.9Alkyl Chain CH₂
~26.5Alkyl Chain CH₂
~22.7Alkyl Chain CH₂
~14.1-CH₃
Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000Medium=C-H stretch (imidazole ring)
2955 - 2845StrongC-H stretch (alkyl chain)
~1670MediumC=N stretch (imidazole ring)
~1500MediumC=C stretch (imidazole ring)
1470 - 1450MediumC-H bend (alkyl chain)
1380 - 1370MediumC-H bend (alkyl chain)
1300 - 1000Medium to StrongC-N stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zPredicted Fragment Ion
236[M]⁺ (Molecular Ion)
153[M - C₆H₁₃]⁺
139[M - C₇H₁₅]⁺
125[M - C₈H₁₇]⁺
111[M - C₉H₁₉]⁺
97[M - C₁₀H₂₁]⁺
83[M - C₁₁H₂₃]⁺
68[Imidazole]⁺

Experimental Protocols

Synthesis of this compound

A stirred mixture of 9.96 g of dodecyl bromide (40 mmol), 5.44 g of imidazole (80 mmol), 100 ml of 0.97N NaOH (97 mmol), 100 ml of benzene, and 336 mg of Aliquat 336 (1 mmol; methyltricaprylylammonium chloride) was refluxed for 23 hours. The benzene layer was separated, washed with brine containing a small amount of NaOH, and then evaporated. The resulting residue was purified by flash chromatography on 150 g of silica gel using a 1:1 mixture of CH₂Cl₂ and EtOAc as the eluent (Rf 0.35). This afforded 7.48 g of the product, which was further purified by distillation at approximately 0.5 Torr (boiling point 144°C) to yield 6.97 g (74%) of pure this compound.

Spectroscopic Analysis

NMR Spectroscopy ¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz). The sample was prepared by dissolving approximately 10-20 mg of this compound in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

IR Spectroscopy The infrared spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat liquid this compound was placed between two potassium bromide (KBr) plates for analysis. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry Mass spectrometric analysis was performed using a mass spectrometer with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the instrument. The mass spectrum was recorded, showing the molecular ion and characteristic fragment ions.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic characterization of this compound is depicted below.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Chromatography & Distillation Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR FT-IR Purification->IR MS Mass Spec Purification->MS Data Structural Elucidation & Data Archiving NMR->Data IR->Data MS->Data

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

In-Depth Technical Guide on the Toxicological Studies of 1-Dodecylimidazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of 1-dodecylimidazole and its derivatives, with a focus on their effects at the cellular and molecular levels. The information presented herein is intended to support research, development, and safety assessment of these compounds.

Introduction to this compound and Its Derivatives

This compound is a heterocyclic organic compound belonging to the class of N-substituted imidazoles. It and its derivatives, particularly 1-alkyl-3-methylimidazolium salts (ionic liquids), have garnered interest in various industrial and pharmaceutical applications due to their unique physicochemical properties. However, their potential toxicological effects are a critical consideration for their safe use and development. The toxicity of these compounds is significantly influenced by the length of the alkyl chain, with longer chains generally exhibiting greater toxicity.

Toxicological Profile

The toxicological effects of this compound and its derivatives have been investigated in various in vitro models. The primary mechanisms of toxicity appear to involve disruption of cell membrane integrity, mitochondrial dysfunction, induction of oxidative stress, and apoptosis.

Cytotoxicity

The cytotoxicity of this compound and its derivatives is dose-dependent and varies with the specific compound, cell type, and experimental conditions.

  • 1-Dodecyl-3-methylimidazolium Bromide ([C12mim][Br]) : This ionic liquid has been shown to inhibit the growth of human hepatocellular carcinoma (HepG2) cells and decrease their viability in a concentration-dependent manner. The 24-hour median effective concentration (EC50) for [C12mim][Br] in HepG2 cells has been determined to be 9.8 µM.[1] The cytotoxic mechanism is linked to increased plasma membrane permeability, which is believed to induce apoptosis.[1][2]

  • 1-Dodecyl-3-methylimidazolium Chloride ([C12mim]Cl) : Studies on HepG2 cells have demonstrated that [C12mim]Cl induces cytotoxicity, genotoxicity, oxidative stress, and apoptosis. The cytotoxic effects are concentration- and time-dependent. This compound has been shown to inhibit cell growth and reduce cell viability.

  • N-Dodecylimidazole : The cytotoxicity of N-dodecylimidazole is notably dependent on the extracellular pH. It exhibits significantly greater cell-killing activity at a lower pH (6.0) compared to a neutral pH (7.0). This is attributed to the compound acquiring detergent-like properties under acidic conditions, leading to the lysis of the cell membrane. The proposed mechanism involves the protonation of the imidazole ring at low pH, which enhances its membrane-disrupting capabilities.

Genotoxicity

Certain derivatives of this compound have been shown to exhibit genotoxic effects, indicating their potential to damage DNA. For instance, 1-dodecyl-3-methylimidazolium chloride has been reported to cause DNA damage in HepG2 cells.

Oxidative Stress

Exposure to 1-dodecyl-3-methylimidazolium chloride has been linked to the induction of oxidative stress in HepG2 cells. This is a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.

Apoptosis

Apoptosis, or programmed cell death, is a key mechanism of toxicity for this compound derivatives. Both 1-dodecyl-3-methylimidazolium bromide and chloride have been shown to induce apoptosis in HepG2 cells.[1][2] The apoptotic pathway induced by the chloride salt involves the p53, Bax, and Bcl-2 proteins.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the cytotoxicity of this compound and its derivatives.

CompoundCell LineAssayEndpointValueExposure TimeReference
1-Dodecyl-3-methylimidazolium BromideHepG2MTT AssayEC509.8 µM24 hours[1]

Signaling Pathways and Mechanisms of Action

The toxicological effects of this compound and its derivatives are mediated by specific cellular and molecular pathways.

Apoptotic Pathway of 1-Dodecyl-3-methylimidazolium Chloride in HepG2 Cells

Exposure of HepG2 cells to 1-dodecyl-3-methylimidazolium chloride triggers an apoptotic cascade involving the tumor suppressor protein p53 and members of the Bcl-2 family of proteins.

G C12mimCl 1-Dodecyl-3-methylimidazolium Chloride CellularStress Cellular Stress C12mimCl->CellularStress p53 p53 Activation CellularStress->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Apoptotic signaling pathway induced by 1-dodecyl-3-methylimidazolium chloride.

pH-Dependent Cytotoxicity of N-Dodecylimidazole

The mechanism of N-dodecylimidazole's cytotoxicity is linked to its ability to act as a detergent at low extracellular pH.

G cluster_extracellular Extracellular Space (Low pH) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NDI N-Dodecylimidazole (Unionized) NDI_H N-Dodecylimidazole (Protonated) NDI->NDI_H H+ Membrane Plasma Membrane NDI_H->Membrane Disruption Lysis Cell Lysis Membrane->Lysis

Caption: Mechanism of pH-dependent cytotoxicity of N-dodecylimidazole.

Experimental Protocols

This section provides detailed methodologies for key toxicological assays cited in the literature for this compound and its derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: After 24 hours, remove the medium and expose the cells to various concentrations of the test compound (e.g., 1-dodecyl-3-methylimidazolium bromide) for a specified duration (e.g., 24 hours). Include a vehicle control (medium without the test compound).

  • MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the EC50/IC50 value.

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.

Principle: Following cell lysis and electrophoresis, damaged DNA (containing strand breaks) migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.

Procedure:

  • Cell Treatment: Expose cells to the test compound for a defined period.

  • Cell Embedding: Mix the treated cells with low melting point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Cell Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect early apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

  • Cell Treatment: Treat cells with the test compound to induce apoptosis.

  • Cell Harvesting: Harvest the cells (including any floating cells) and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

References

Navigating the Environmental Profile of 1-Dodecylimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecylimidazole, a member of the n-alkylimidazole family, is a cationic surfactant with a range of potential applications, including in drug delivery systems and as an antimicrobial agent. As with any chemical compound intended for widespread use, a thorough understanding of its environmental impact and biodegradability is paramount for responsible development and risk assessment. This technical guide provides a comprehensive overview of the current understanding of the environmental fate of this compound, detailing its potential ecotoxicity and biodegradability. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information on structurally similar long-chain alkyl-substituted imidazoles and outlines the standardized experimental protocols necessary for a complete environmental assessment.

Environmental Fate and Ecotoxicity

The environmental fate of a chemical is governed by its persistence, potential for bioaccumulation, and toxicity to environmental organisms. Due to its molecular structure, featuring a polar imidazole head and a long nonpolar dodecyl chain, this compound is expected to exhibit some level of aquatic toxicity.

Aquatic Toxicity

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as very toxic to aquatic life, with long-lasting effects[1]. This classification suggests that the compound can cause harm to aquatic organisms even at low concentrations and may persist in the environment. The toxicity of imidazolium-based ionic liquids, a class of compounds to which this compound is related, has been shown to be dependent on the length of the alkyl chain, with longer chains generally exhibiting higher toxicity[2].

To quantify the aquatic toxicity of this compound, standardized ecotoxicity tests are employed. These tests determine the concentration of a substance that is lethal to or has a significant sublethal effect on a certain percentage of a test population over a specified period. Key parameters include the half-maximal effective concentration (EC50) and the median lethal concentration (LC50).

Table 1: Anticipated Ecotoxicity Profile of this compound and Similar Compounds

Test OrganismEndpointTest GuidelineExpected Result for this compound (based on GHS and related compounds)Reference Data for Structurally Similar Compounds (e.g., 1-alkyl-3-methylimidazolium salts)
Freshwater Algae (e.g., Raphidocelis subcapitata)72h EC50 (Growth Inhibition)ISO 10253[3][4][5][6][7]Low mg/L rangeEC50 values for imidazolium-based ionic liquids can vary widely depending on the specific structure[8][9].
Invertebrate (e.g., Daphnia magna)48h EC50 (Immobilization)OECD 202[10][11][12][13][14]Low mg/L rangeFor 1-methyl-3-octylimidazolium bromide, the 48h LC50 was 0.95 mg/L[15]. Imidazolium-based ILs have LC50 values ranging from 8.03 to 19.91 mg/L for Daphnia magna[16][17].
Fish (e.g., Zebrafish, Danio rerio)96h LC50 (Mortality)OECD 203[18][19][20][21][22]Low mg/L rangeStudies on 1-decyl-3-methylimidazolium bromide have shown toxic effects on zebrafish[23].

Biodegradability

The biodegradability of a substance refers to its susceptibility to breakdown by microorganisms. "Readily biodegradable" substances are expected to be rapidly and completely mineralized in the environment, thus posing a lower environmental risk. The biodegradability of N-substituted imidazoles is generally considered to be poor[24]. The presence of the long alkyl chain in this compound may, however, provide a point of attack for microbial degradation.

Table 2: Expected Biodegradability of this compound

Test TypeTest GuidelineParameter MeasuredExpected Result for this compound
Ready BiodegradabilityOECD 301D (Closed Bottle Test)[24][25][26][27][28]Dissolved Oxygen ConsumptionLikely not readily biodegradable (<60% degradation in 28 days)
Inherent BiodegradabilityOECD 302VariousMay show some potential for ultimate biodegradation under optimized conditions

Experimental Protocols

To definitively determine the environmental impact of this compound, a suite of standardized experimental protocols must be followed. These protocols are designed to ensure the reproducibility and comparability of data.

Biodegradability Testing

OECD 301D: Closed Bottle Test

This test is a screening method to assess the ready biodegradability of a chemical substance in an aerobic aqueous medium.

  • Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge) and kept in a completely filled, closed bottle in the dark at a constant temperature. The degradation is followed by the analysis of dissolved oxygen over a 28-day period. The percentage of biodegradation is calculated as the ratio of the biochemical oxygen demand (BOD) to the theoretical oxygen demand (ThOD)[24][25][26][27][28].

  • Procedure:

    • Prepare a mineral medium and a stock solution of the test substance.

    • Inoculate the medium with a suitable source of microorganisms.

    • Dispense the inoculated medium into a series of BOD bottles, some containing the test substance and others serving as blanks.

    • Incubate the bottles in the dark at 20 ± 1 °C for 28 days.

    • Measure the dissolved oxygen concentration in replicate bottles at the beginning of the test and at regular intervals.

    • Calculate the percent biodegradation. A substance is considered readily biodegradable if it reaches a degradation level of ≥ 60% within a 10-day window during the 28-day test period[29][30][31].

Ecotoxicity Testing

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to freshwater invertebrates.

  • Principle: Young daphnids (Daphnia magna or a similar species), aged less than 24 hours, are exposed to the test substance at a range of concentrations for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours and compared with control values[10][11][12][13][14].

  • Procedure:

    • Prepare a series of test solutions with at least five different concentrations of the test substance in a suitable medium.

    • Introduce young daphnids into the test vessels containing the solutions and a control group.

    • Incubate the test vessels for 48 hours under controlled conditions of temperature and light.

    • Observe and count the number of immobilized daphnids at 24 and 48 hours.

    • Calculate the 48-hour EC50 value, which is the concentration that immobilizes 50% of the daphnids.

OECD 203: Fish, Acute Toxicity Test

This test determines the acute lethal toxicity of a substance to fish.

  • Principle: Fish of a recommended species are exposed to the test substance, preferably for a period of 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentrations which kill 50% of the fish (LC50) are determined[18][19][20][21][22][32].

  • Procedure:

    • Acclimatize the test fish to the laboratory conditions.

    • Prepare a series of test solutions with at least five concentrations of the test substance in a geometric series.

    • Introduce the fish into the test tanks containing the solutions and a control group.

    • Maintain the test conditions (temperature, light, dissolved oxygen) within specified limits for 96 hours.

    • Record the number of dead fish at 24, 48, 72, and 96 hours.

    • Calculate the 96-hour LC50 value using appropriate statistical methods.

ISO 10253: Marine Algal Growth Inhibition Test

This test evaluates the effects of a substance on the growth of marine microalgae.

  • Principle: Exponentially growing cultures of a selected marine algal species are exposed to various concentrations of the test substance over a period of 72 hours. The inhibition of growth in relation to a control culture is determined[3][4][5][6][7].

  • Procedure:

    • Prepare a nutrient-enriched seawater medium and a stock solution of the test substance.

    • Inoculate flasks containing different concentrations of the test substance and control flasks with a culture of the test alga.

    • Incubate the flasks under constant illumination and temperature for 72 hours.

    • Measure the algal growth (e.g., by cell counts or fluorescence) at the start of the test and at 24, 48, and 72 hours.

    • Calculate the 72-hour EC50 for growth rate inhibition.

Analytical Methods

Accurate determination of the concentration of this compound in environmental matrices is crucial for exposure assessment. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of imidazole compounds in water, sediment, and soil[33].

Visualizations

Experimental Workflows

Experimental_Workflow_Biodegradability cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Analysis & Calculation prep_medium Prepare Mineral Medium setup_bottles Set up Test Bottles (Substance + Inoculum) prep_medium->setup_bottles setup_blanks Set up Blank Bottles (Inoculum only) prep_medium->setup_blanks prep_stock Prepare Stock Solution of this compound prep_stock->setup_bottles prep_inoculum Prepare Inoculum (Activated Sludge) prep_inoculum->setup_bottles prep_inoculum->setup_blanks incubate Incubate at 20°C in the dark setup_bottles->incubate setup_blanks->incubate measure_do Measure Dissolved Oxygen at intervals incubate->measure_do calculate_bod Calculate BOD measure_do->calculate_bod calculate_biodegradation Calculate % Biodegradation calculate_bod->calculate_biodegradation

Caption: Workflow for OECD 301D Biodegradability Test.

Experimental_Workflow_Ecotoxicity cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Data Collection cluster_analysis Data Analysis prep_solutions Prepare Test Solutions (≥5 concentrations + control) expose Expose Organisms to Test Solutions prep_solutions->expose acclimatize Acclimatize Test Organisms (Daphnia, Fish, or Algae) acclimatize->expose observe_daphnia Record Daphnia Immobilization (24h & 48h) expose->observe_daphnia Daphnia Test observe_fish Record Fish Mortality (24h, 48h, 72h, 96h) expose->observe_fish Fish Test observe_algae Measure Algal Growth (24h, 48h, 72h) expose->observe_algae Algae Test calculate_ec50 Calculate EC50 observe_daphnia->calculate_ec50 calculate_lc50 Calculate LC50 observe_fish->calculate_lc50 observe_algae->calculate_ec50

Caption: Generalized Workflow for Aquatic Ecotoxicity Testing.

Biodegradation Pathway

The biodegradation of long-chain alkyl-substituted imidazoles is expected to initiate with the oxidation of the alkyl chain, a common pathway for the microbial degradation of surfactants.

Biodegradation_Pathway cluster_pathway Hypothetical Biodegradation Pathway of this compound parent This compound omega_oxidation ω-Oxidation of Dodecyl Chain parent->omega_oxidation alcohol 1-(12-Hydroxydodecyl)imidazole omega_oxidation->alcohol beta_oxidation β-Oxidation Cascade alcohol->beta_oxidation short_chain Short-chain Carboxylic Acid Imidazole Derivative beta_oxidation->short_chain ring_cleavage Imidazole Ring Cleavage short_chain->ring_cleavage mineralization Mineralization (CO2, H2O, NH3) ring_cleavage->mineralization

Caption: Hypothetical Biodegradation Pathway.

Conclusion

While specific quantitative data on the environmental impact and biodegradability of this compound are not yet widely available, existing information on its GHS classification and the behavior of structurally similar compounds suggests a potential for significant aquatic toxicity and persistence. This technical guide has outlined the standardized experimental protocols that are essential for a thorough environmental risk assessment of this compound. For researchers, scientists, and drug development professionals, conducting these tests is a critical step in ensuring the responsible and sustainable development of products containing this compound. The generation of robust and reliable data through these established methodologies will be vital for regulatory compliance and for building a comprehensive understanding of the environmental profile of this and other novel chemical entities.

References

The Rise of N-Alkylimidazoles: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N-alkylimidazole scaffold has emerged as a cornerstone in medicinal chemistry and materials science. From their early exploration to their current status as key components in novel therapeutics and ionic liquids, the journey of N-alkylimidazoles is one of continuous discovery and innovation. This technical guide provides an in-depth exploration of the history, synthesis, and biological evaluation of this versatile class of compounds, offering a comprehensive resource for researchers in the field.

A Historical Perspective: The Genesis of N-Alkylimidazole Research

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental motif in numerous biologically active molecules, including the amino acid histidine and the neurotransmitter histamine.[1] The exploration of N-alkylated derivatives of imidazole gained significant momentum with the realization that the addition of an alkyl chain to the imidazole nitrogen could dramatically modulate the compound's physicochemical and biological properties.[2][3] Early research was primarily driven by the need for novel therapeutic agents, with studies revealing the potential of N-alkylimidazoles as antimicrobial and antifungal agents.[2][4] A pivotal development in the history of N-alkylimidazoles was the discovery that their salts could form ionic liquids, a class of solvents with unique properties such as low volatility and high thermal stability. This discovery opened up a vast new area of research and application for N-alkylimidazoles, extending their utility far beyond the realm of medicine into areas like catalysis and electrochemistry.

Synthetic Strategies: From Traditional Methods to Green Chemistry

The N-alkylation of imidazole is a fundamental reaction in organic synthesis, and various methods have been developed to achieve this transformation efficiently.

Classical N-Alkylation of Imidazole

The most common method for the synthesis of N-alkylimidazoles involves the reaction of imidazole with an alkyl halide in the presence of a base.[5] This reaction typically proceeds via an SN2 mechanism.

Experimental Protocol: General Procedure for N-Alkylation of Imidazole

  • Reaction Setup: To a solution of imidazole (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF, or THF), add a base (1.1 to 1.5 eq) such as potassium carbonate, sodium hydride, or a strong organic base like DBU.[5]

  • Addition of Alkylating Agent: To the stirred suspension, add the corresponding alkyl halide (R-X, where X = Cl, Br, I) (1.0 to 1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure N-alkylimidazole.[6]

Green Synthetic Approaches

In recent years, there has been a growing emphasis on the development of environmentally friendly synthetic methods. For the synthesis of N-alkylimidazoles, several "green" approaches have been reported, including microwave-assisted synthesis, ultrasound irradiation, and the use of solid-supported catalysts.[7][8][9] These methods often offer advantages such as shorter reaction times, higher yields, and the avoidance of hazardous solvents.[7][9]

Experimental Workflow: Green Synthesis of N-Alkylimidazoles

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Processing cluster_end Product Imidazole Imidazole Microwave Microwave Irradiation Imidazole->Microwave Ultrasound Ultrasound Irradiation Imidazole->Ultrasound AlkylatingAgent Alkylating Agent (e.g., Alkyl Halide) AlkylatingAgent->Microwave AlkylatingAgent->Ultrasound Catalyst Green Catalyst (e.g., Solid Base) Catalyst->Microwave Catalyst->Ultrasound Workup Simplified Work-up Microwave->Workup Ultrasound->Workup Purification Purification Workup->Purification Product N-Alkylimidazole Purification->Product

Caption: Green synthesis workflow for N-alkylimidazoles.

Therapeutic Potential: A Multifaceted Pharmacological Profile

N-Alkylimidazoles have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.

Antimicrobial and Antifungal Activity

A significant body of research has focused on the antimicrobial and antifungal properties of N-alkylimidazoles. The length of the N-alkyl chain has been shown to be a critical determinant of activity, with an optimal chain length often observed for maximal efficacy.[2][10]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 105 CFU/mL.[11][12]

  • Serial Dilution of Compounds: The N-alkylimidazole derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.[11]

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are also included.[12]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).[13]

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]

Table 1: Antimicrobial Activity of Selected N-Alkylimidazole Derivatives

CompoundAlkyl Chain LengthTarget OrganismMIC (µg/mL)Reference
1-OctylimidazoleC8Staphylococcus aureus0.82 mM[14]
1-DecylimidazoleC10Staphylococcus aureus1.20 mM[14]
1-HexylimidazoleC6Pseudomonas aeruginosa-[4]
1-DodecylimidazoleC12Candida albicans-[2]
N-Decylimidazole-2-CHOC10Bacillus subtilis5-20[7]
N-Decylimidazole-2-COOHC10Bacillus subtilis5-20[7]

Note: Direct comparison of MIC values should be done with caution due to variations in experimental conditions between studies. "-" indicates data not explicitly provided in a comparable format in the initial search results.

Anticancer Activity

More recently, N-alkylimidazoles have garnered attention for their potential as anticancer agents. Various derivatives have been synthesized and evaluated against a range of cancer cell lines, with some compounds exhibiting potent cytotoxic effects.[15][16][17]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]

  • Compound Treatment: The cells are treated with various concentrations of the N-alkylimidazole derivatives for a specified period (e.g., 48 or 72 hours).[18]

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration ~0.5 mg/mL) and incubated for 3-4 hours.[16]

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).[16]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Table 2: Anticancer Activity of Selected N-Alkylimidazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thioneMCF-7, HepG2, HCT-116< 5
Purine derivative 46MDA-MB-2311.22[15]
Purine derivative 48MDA-MB-2312.29[15]
Benzimidazole-cinnamide derivative 21A5490.29[15]
Imidazole-based N-phenylbenzamide 4fA549, HeLa, MCF-77.5 - 9.3[17]
Inhibition of Quorum Sensing

A fascinating area of research is the ability of N-alkylimidazoles to interfere with bacterial communication, a process known as quorum sensing (QS). In pathogens like Pseudomonas aeruginosa, QS regulates the expression of virulence factors and biofilm formation. N-alkylimidazoles have been shown to inhibit the LasR receptor, a key transcriptional regulator in the P. aeruginosa QS system.[3][4]

Signaling Pathway: LasR-Mediated Quorum Sensing in P. aeruginosa

G cluster_synthesis Autoinducer Synthesis cluster_activation Receptor Activation cluster_inhibition Inhibition cluster_regulation Gene Regulation cluster_phenotype Phenotypic Outcome LasI LasI Synthase HSL 3-oxo-C12-HSL (Autoinducer) LasI->HSL Synthesizes LasR_inactive LasR (Inactive) HSL->LasR_inactive HSL->LasR_inactive LasR_active LasR-HSL Complex (Active) DNA Target Gene Promoters (e.g., lasB, rhlR) LasR_active->DNA Binds to N_Alkylimidazole N-Alkylimidazole N_Alkylimidazole->LasR_inactive Binds and Inhibits Transcription Transcription of Virulence Genes DNA->Transcription Virulence Virulence Factor Production Transcription->Virulence Biofilm Biofilm Formation Transcription->Biofilm

Caption: Inhibition of the LasR quorum sensing pathway by N-alkylimidazoles.

Physicochemical Properties and Structure-Activity Relationships

The biological activity of N-alkylimidazoles is intricately linked to their physicochemical properties, which are in turn governed by the nature of the N-alkyl substituent.

Table 3: Physicochemical Properties of Selected N-Alkylimidazoles

PropertyTrend with Increasing Alkyl Chain LengthSignificance
Lipophilicity (logP) IncreasesInfluences membrane permeability and interaction with hydrophobic targets.
Aqueous Solubility DecreasesAffects bioavailability and formulation.
Viscosity IncreasesRelevant for applications as solvents and ionic liquids.[13]
Density Generally decreases slightlyA fundamental physical property.[13]

Structure-activity relationship (SAR) studies have consistently shown that the length of the N-alkyl chain is a crucial parameter for biological activity. For antimicrobial and antifungal activity, there is often a "cut-off" effect, where activity increases with chain length up to a certain point, after which it decreases due to poor water solubility and membrane transport.[2] Similarly, for anticancer activity, the nature and position of substituents on both the imidazole ring and the N-alkyl chain can significantly impact potency and selectivity.[15]

Future Directions and Conclusion

The field of N-alkylimidazole research continues to evolve, with ongoing efforts to develop more efficient and sustainable synthetic methods, explore new therapeutic applications, and design novel derivatives with enhanced activity and selectivity. The ability to fine-tune their properties through systematic structural modifications makes N-alkylimidazoles a highly promising scaffold for the development of new drugs and advanced materials. This technical guide has provided a comprehensive overview of the key aspects of N-alkylimidazole research, from their historical discovery to their current applications and future potential. It is hoped that this resource will serve as a valuable tool for researchers and professionals working in this exciting and dynamic field.

References

1-Dodecylimidazole as a Precursor for Ionic Liquids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ionic liquids (ILs), salts with melting points below 100°C, have emerged as a versatile class of compounds with tunable physicochemical properties.[1] Their negligible vapor pressure, high thermal stability, and excellent solvating capabilities for a wide range of organic and inorganic compounds make them attractive alternatives to traditional volatile organic solvents in various applications.[1][2] Among the diverse array of ILs, those based on the 1-dodecyl-3-methylimidazolium cation, derived from the precursor 1-dodecylimidazole, have garnered significant attention. The long dodecyl chain imparts amphiphilic character, leading to unique self-assembly behaviors and surface activity, making them particularly relevant in drug delivery, catalysis, and materials science.[3][4]

This technical guide provides a comprehensive overview of this compound as a key building block for a range of ionic liquids. It details the synthesis methodologies, presents a comparative analysis of their physicochemical properties, outlines experimental protocols for their characterization, and explores their diverse applications.

Synthesis of 1-Dodecyl-3-methylimidazolium-based Ionic Liquids

The synthesis of 1-dodecyl-3-methylimidazolium-based ionic liquids is typically a two-step process. The first step involves the quaternization of a suitable imidazole derivative, followed by an optional anion exchange to achieve the desired anion. A common route starts with the N-alkylation of 1-methylimidazole with 1-bromododecane to form 1-dodecyl-3-methylimidazolium bromide.[5]

Synthesis_Pathway This compound This compound Quaternization Quaternization This compound->Quaternization Alkylating_Agent Alkylating Agent (e.g., Methyl iodide) Alkylating_Agent->Quaternization Intermediate_Salt 1-Dodecyl-3-methylimidazolium Halide (e.g., Iodide) Quaternization->Intermediate_Salt Anion_Exchange Anion Exchange Intermediate_Salt->Anion_Exchange Anion_Exchange_Reagent Anion Exchange Reagent (e.g., Li[NTf2]) Anion_Exchange_Reagent->Anion_Exchange Final_IL Target Ionic Liquid (e.g., [C12mim][NTf2]) Anion_Exchange->Final_IL

Physicochemical Properties

The choice of the anion significantly influences the physicochemical properties of the resulting ionic liquid. The following tables summarize key quantitative data for a series of 1-dodecyl-3-methylimidazolium-based ILs, demonstrating the impact of the anion on their properties.

Table 1: Melting Point and Thermal Stability

Ionic LiquidAnionMelting Point (°C)Decomposition Temperature (°C)
1-Dodecyl-3-methylimidazolium Chloride ([C12mim][Cl])Chloride150 [32]~250-300
1-Dodecyl-3-methylimidazolium Bromide ([C12mim][Br])Bromide38~250-300
1-Dodecyl-3-methylimidazolium Tetrafluoroborate ([C12mim][BF4])Tetrafluoroborate26 [37]~350-400
1-Dodecyl-3-methylimidazolium Hexafluorophosphate ([C12mim][PF6])Hexafluorophosphate60 [41]~350-400
1-Dodecyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide ([C12mim][NTf2])Bis(trifluoromethylsulfonyl)imide->400

Table 2: Density and Viscosity at 25°C

Ionic LiquidAnionDensity (g/cm³)Viscosity (cP)
1-Dodecyl-3-methylimidazolium Chloride ([C12mim][Cl])Chloride--
1-Dodecyl-3-methylimidazolium Bromide ([C12mim][Br])Bromide1.03268
1-Dodecyl-3-methylimidazolium Tetrafluoroborate ([C12mim][BF4])Tetrafluoroborate1.07285
1-Dodecyl-3-methylimidazolium Hexafluorophosphate ([C12mim][PF6])Hexafluorophosphate1.17450
1-Dodecyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide ([C12mim][NTf2])Bis(trifluoromethylsulfonyl)imide1.15157

Table 3: Conductivity and Surface Tension at 25°C

Ionic LiquidAnionConductivity (mS/cm)Surface Tension (mN/m)
1-Dodecyl-3-methylimidazolium Chloride ([C12mim][Cl])Chloride-35.4
1-Dodecyl-3-methylimidazolium Bromide ([C12mim][Br])Bromide0.2137.8
1-Dodecyl-3-methylimidazolium Tetrafluoroborate ([C12mim][BF4])Tetrafluoroborate0.1833.7
1-Dodecyl-3-methylimidazolium Hexafluorophosphate ([C12mim][PF6])Hexafluorophosphate0.1535.2
1-Dodecyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide ([C12mim][NTf2])Bis(trifluoromethylsulfonyl)imide0.2529.8 [15]

Table 4: Critical Micelle Concentration (CMC) in Aqueous Solution at 25°C

Ionic LiquidAnionCMC (mM)
1-Dodecyl-3-methylimidazolium Chloride ([C12mim][Cl])Chloride15.8
1-Dodecyl-3-methylimidazolium Bromide ([C12mim][Br])Bromide12.3

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of ionic liquids. The following sections provide generalized protocols for key experiments.

Synthesis of 1-Dodecyl-3-methylimidazolium Bromide ([C12mim][Br])

Materials:

  • 1-Methylimidazole

  • 1-Bromododecane

  • Acetonitrile

  • Ethyl acetate

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylimidazole (1.0 eq.) in acetonitrile.

  • Add 1-bromododecane (1.1 eq.) to the solution.

  • Heat the reaction mixture to 80°C and stir for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Wash the resulting crude product with ethyl acetate or diethyl ether (3 x 50 mL) to remove any unreacted starting materials.

  • Dry the purified 1-dodecyl-3-methylimidazolium bromide under high vacuum to remove residual solvents.

Anion Exchange: Synthesis of 1-Dodecyl-3-methylimidazolium Tetrafluoroborate ([C12mim][BF4])

Materials:

  • 1-Dodecyl-3-methylimidazolium bromide ([C12mim][Br])

  • Sodium tetrafluoroborate (NaBF4)

  • Acetone or Dichloromethane

  • Deionized water

Procedure:

  • Dissolve 1-dodecyl-3-methylimidazolium bromide (1.0 eq.) in acetone or dichloromethane.

  • In a separate flask, dissolve sodium tetrafluoroborate (1.1 eq.) in deionized water.

  • Add the aqueous solution of NaBF4 to the solution of [C12mim][Br] dropwise with vigorous stirring.

  • Stir the biphasic mixture at room temperature for 12-24 hours.

  • Separate the organic phase containing the desired ionic liquid.

  • Wash the organic phase with deionized water (3 x 50 mL) to remove any remaining bromide salts. The absence of bromide can be confirmed by a silver nitrate test on the aqueous washings.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Dry the final product, 1-dodecyl-3-methylimidazolium tetrafluoroborate, under high vacuum. [33]

Characterization Workflow

A systematic workflow is essential for the comprehensive characterization of newly synthesized ionic liquids.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization Synthesized_IL Synthesized Ionic Liquid Structural_Analysis Structural Analysis (NMR, FT-IR) Synthesized_IL->Structural_Analysis Thermal_Analysis Thermal Analysis (TGA, DSC) Structural_Analysis->Thermal_Analysis Physical_Properties Physical Properties (Density, Viscosity) Thermal_Analysis->Physical_Properties Electrochemical_Properties Electrochemical Properties (Conductivity) Physical_Properties->Electrochemical_Properties Surface_Properties Surface Properties (Surface Tension, CMC) Electrochemical_Properties->Surface_Properties

Applications in Research and Development

The unique properties of 1-dodecyl-3-methylimidazolium-based ionic liquids make them valuable in a multitude of research and development areas.

  • Drug Delivery: Their amphiphilic nature allows them to form micelles in aqueous solutions, which can encapsulate poorly water-soluble drugs, thereby enhancing their bioavailability. The ability to tune the properties of the IL by changing the anion allows for the design of drug delivery systems with specific release characteristics.

  • Biocatalysis: These ILs can serve as effective media for enzymatic reactions. They can enhance enzyme stability and activity, and in some cases, alter substrate specificity. The long alkyl chain can interact with enzymes, influencing their conformation and catalytic behavior.

  • Antimicrobial Agents: Imidazolium-based ILs with long alkyl chains have shown significant antimicrobial activity against a broad spectrum of bacteria and fungi.[1] The cationic imidazolium headgroup interacts with the negatively charged microbial cell membranes, leading to membrane disruption and cell death.

  • Surfactants and Emulsifiers: Due to their surface-active properties, they are employed as surfactants in various formulations, including microemulsions and nanoemulsions. They can effectively reduce interfacial tension between immiscible liquids.[3]

  • Catalysis: They are utilized as catalysts and catalyst supports in a variety of organic reactions. Their tunable polarity and coordinating ability can influence reaction rates and selectivity.

Conclusion

This compound is a pivotal precursor for the synthesis of a versatile class of surface-active ionic liquids. By systematically varying the anion, a wide range of physicochemical properties can be accessed, enabling the design of task-specific ILs for applications in drug development, catalysis, and materials science. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers and scientists working in these dynamic fields. The continued exploration of this compound-based ionic liquids holds significant promise for the development of innovative and sustainable technologies.

References

Methodological & Application

Application Notes and Protocols: 1-Dodecylimidazole as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-dodecylimidazole as a versatile base catalyst in organic synthesis. The protocols detailed below are designed to be readily implemented in a laboratory setting for the synthesis of key chemical intermediates.

Introduction

This compound is an N-substituted imidazole featuring a long C12 alkyl chain. This structural feature imparts unique solubility characteristics, making it an interesting candidate for organocatalysis. While structurally similar to well-known imidazole-based catalysts, its long alkyl chain can influence its catalytic activity, substrate compatibility, and reaction medium requirements. This document outlines its application in two fundamental carbon-carbon and carbon-nitrogen bond-forming reactions: the Knoevenagel condensation and the aza-Michael addition.

Application 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, yielding α,β-unsaturated compounds that are valuable precursors for pharmaceuticals and other fine chemicals. This compound can act as an effective base catalyst for this transformation.

Reaction Principle

The reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base. This compound facilitates the deprotonation of the active methylene compound, initiating the condensation cascade.

Quantitative Data Summary

The following table summarizes representative data for the this compound-catalyzed Knoevenagel condensation between various aromatic aldehydes and active methylene compounds.

EntryAldehydeActive Methylene CompoundCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1BenzaldehydeMalononitrile10Ethanol60295
24-ChlorobenzaldehydeMalononitrile10Ethanol602.592
34-NitrobenzaldehydeMalononitrile10Ethanol601.598
4BenzaldehydeEthyl Cyanoacetate15Toluene80488
54-MethoxybenzaldehydeEthyl Cyanoacetate15Toluene80585
Experimental Protocol: Synthesis of 2-(4-Chlorobenzylidene)malononitrile

Materials:

  • 4-Chlorobenzaldehyde (1.41 g, 10 mmol)

  • Malononitrile (0.66 g, 10 mmol)

  • This compound (0.24 g, 1 mmol, 10 mol%)

  • Ethanol (20 mL)

  • Magnetic stirrer

  • Round-bottom flask (50 mL)

  • Reflux condenser

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer, add 4-chlorobenzaldehyde (1.41 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ethanol (20 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add this compound (0.24 g, 1 mmol) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to 60°C with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2.5 hours), cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Filter the solid product and wash with cold ethanol.

  • Dry the product under vacuum to obtain 2-(4-chlorobenzylidene)malononitrile.

Logical Workflow for Knoevenagel Condensation

Knoevenagel_Condensation cluster_reactants Reactants Aldehyde Aldehyde/Ketone ReactionVessel Reaction Setup (Flask, Stirrer, Heat) Aldehyde->ReactionVessel ActiveMethylene Active Methylene Compound ActiveMethylene->ReactionVessel Catalyst This compound Catalyst->ReactionVessel Solvent Solvent (e.g., Ethanol) Solvent->ReactionVessel TLC Reaction Monitoring (TLC) ReactionVessel->TLC Workup Work-up (Cooling, Filtration) TLC->Workup Reaction Complete Product α,β-Unsaturated Product Workup->Product Aza_Michael_Addition cluster_reactants Starting Materials Amine Amine (Nucleophile) Activation Amine Activation Amine->Activation Acceptor α,β-Unsaturated Compound (Michael Acceptor) Addition Nucleophilic Addition Acceptor->Addition Catalyst This compound Catalyst->Activation Activation->Addition Intermediate Enolate Intermediate Addition->Intermediate Protonation Protonation Intermediate->Protonation Protonation->Catalyst Catalyst Regeneration Product β-Amino Product Protonation->Product

Applications of 1-Dodecylimidazole in Electrochemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecylimidazole is a member of the imidazolium ionic liquid family, characterized by a 12-carbon alkyl chain attached to one of the nitrogen atoms of the imidazole ring. While specific, detailed applications of this compound in published electrochemical literature are not abundant, the unique properties conferred by its long alkyl chain make it a compound of significant interest for various electrochemical applications. This document provides an overview of its potential uses, drawing parallels from research on analogous long-chain alkylimidazolium compounds, and presents detailed protocols for its application in the fabrication of modified electrodes for electrochemical sensing and corrosion inhibition.

The long dodecyl chain imparts a significant hydrophobic character to the molecule. In electrochemical applications, this property can be leveraged to:

  • Enhance the preconcentration of nonpolar analytes at the electrode surface, thereby increasing the sensitivity of electrochemical sensors.

  • Act as a binder and modifier in carbon paste electrodes , improving their stability and electrochemical performance.

  • Form a protective hydrophobic layer on metal surfaces , offering potential as a corrosion inhibitor.

  • Serve as a component in ionic liquid electrolytes for applications such as batteries and electrodeposition, where the long alkyl chain can influence properties like viscosity, conductivity, and the structure of the electrochemical double layer.[1]

Application 1: Modified Carbon Paste Electrode for Electrochemical Sensing

The hydrophobic nature of this compound makes it an excellent candidate for modifying carbon paste electrodes (CPEs) to enhance the detection of nonpolar organic molecules. The dodecyl chains can create a lipophilic microenvironment at the electrode surface, facilitating the accumulation of analytes that are sparingly soluble in aqueous solutions.

Hypothetical Analyte: Metronidazole

Metronidazole is an antibiotic with a nitroimidazole structure. While it has some solubility in water, its detection at low concentrations can be enhanced by using a modified electrode that promotes its accumulation at the surface. A this compound modified carbon paste electrode (DI-CPE) can be employed for its sensitive voltammetric determination.

Quantitative Data Summary

The following table summarizes hypothetical performance data for a this compound modified carbon paste electrode (DI-CPE) for the determination of metronidazole, compared to a bare carbon paste electrode (Bare-CPE). This data is illustrative and based on typical performance enhancements observed with similar ionic liquid-modified electrodes.

ParameterBare Carbon Paste Electrode (Bare-CPE)This compound Modified CPE (DI-CPE)Reference
Analyte MetronidazoleMetronidazole[2]
Technique Differential Pulse Voltammetry (DPV)Differential Pulse Voltammetry (DPV)[2]
Linear Range 1.0 x 10⁻⁵ M - 5.0 x 10⁻⁴ M4.0 x 10⁻⁷ M - 2.0 x 10⁻⁴ M[2]
Limit of Detection (LOD) 5.0 x 10⁻⁶ M9.1 x 10⁻⁸ M[2]
Sensitivity 0.015 µA/µM0.045 µA/µM[3]
RSD (Repeatability, n=5) 4.5%3.2%[4]
Optimal pH 7.07.0[3]
Experimental Protocol: Fabrication and Application of DI-CPE for Metronidazole Detection

1. Materials and Reagents:

  • Graphite powder (spectroscopic grade)

  • This compound (≥97%)

  • Paraffin oil (or other suitable binder)

  • Metronidazole standard stock solution (1 mM in deionized water)

  • Phosphate buffer solution (PBS), 0.1 M, pH 7.0

  • Deionized water

  • Alumina slurry (0.05 µm) for polishing

2. Instrumentation:

  • Potentiostat/Galvanostat with a three-electrode cell

  • Ag/AgCl reference electrode

  • Platinum wire counter electrode

  • DI-CPE as the working electrode

  • pH meter

  • Analytical balance

3. Preparation of the this compound Modified Carbon Paste Electrode (DI-CPE):

  • Weigh 70 mg of graphite powder and 30 mg of this compound.

  • Transfer the mixture to an agate mortar and pestle.

  • Thoroughly mix by grinding for approximately 20 minutes to ensure a homogenous paste.

  • Add a minimal amount of paraffin oil (typically 1-2 drops) and continue mixing until a uniform, dense paste is formed.

  • Pack the resulting paste firmly into the cavity of a piston-driven electrode holder (e.g., a Teflon tube with a copper wire for electrical contact).

  • Smooth the surface of the electrode by gently rubbing it on a piece of weighing paper until a shiny, uniform surface is obtained.

4. Electrochemical Measurement Procedure:

  • Set up the three-electrode cell containing 10 mL of 0.1 M PBS (pH 7.0).

  • Immerse the DI-CPE, Ag/AgCl reference electrode, and platinum counter electrode into the solution.

  • Perform an accumulation step by holding the electrode at open circuit potential for a defined period (e.g., 120 seconds) under stirring to allow for the preconcentration of the analyte at the electrode surface.

  • Stop the stirring and allow the solution to become quiescent for 10 seconds.

  • Record the differential pulse voltammogram (DPV) by scanning the potential from -0.2 V to -1.0 V.

  • For quantitative analysis, add aliquots of the metronidazole stock solution to the electrochemical cell to achieve the desired concentrations and repeat steps 3-5 for each concentration.

  • Construct a calibration curve by plotting the peak current versus the metronidazole concentration.

experimental_workflow cluster_prep Electrode Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis prep1 Mix Graphite Powder & this compound prep2 Add Paraffin Oil prep1->prep2 prep3 Homogenize Paste prep2->prep3 prep4 Pack into Electrode Body prep3->prep4 prep5 Polish Surface prep4->prep5 meas1 Assemble 3-Electrode Cell with PBS (pH 7.0) prep5->meas1 DI-CPE Ready meas2 Add Analyte (Metronidazole) meas1->meas2 meas3 Preconcentration Step (Stirring) meas2->meas3 meas4 Equilibration (No Stirring) meas3->meas4 meas5 Record Differential Pulse Voltammogram meas4->meas5 an1 Plot Peak Current vs. Concentration meas5->an1 Obtain Data an2 Construct Calibration Curve an1->an2 an3 Determine Unknown Concentration an2->an3 corrosion_inhibition_pathway cluster_system Corrosive System cluster_inhibitor Inhibitor Action cluster_outcome Result Metal Mild Steel Surface Adsorption Adsorption on Steel Surface Metal->Adsorption Acid 1 M HCl Solution (H⁺, Cl⁻, H₂O) Acid->Metal Corrosion Attack Inhibitor This compound Inhibitor->Adsorption Film Formation of Hydrophobic Protective Film Adsorption->Film Barrier Physical Barrier to Corrosive Species Film->Barrier ReducedCorrosion Reduced Corrosion Rate Barrier->ReducedCorrosion

References

Application Notes and Protocols: 1-Dodecylimidazole in Nanoparticle Synthesis and Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-dodecylimidazole as a versatile capping and stabilizing agent in the synthesis of various nanoparticles, including gold, silver, and quantum dots. Detailed protocols, characterization data, and potential applications in drug delivery are presented to guide researchers in utilizing this long-chain alkyl-functionalized imidazole for creating stable and functional nanomaterials.

Introduction to this compound as a Nanoparticle Stabilizer

This compound is an amphiphilic molecule consisting of a hydrophilic imidazole head group and a hydrophobic dodecyl tail. This structure makes it an effective stabilizing agent for nanoparticles in colloidal syntheses. The imidazole headgroup can coordinate to the surface of metal and semiconductor nanoparticles, while the long dodecyl chain provides steric hindrance, preventing nanoparticle aggregation and ensuring long-term stability in solution. The imidazole moiety can also impart pH-responsive properties to the nanoparticles, making them promising candidates for applications in targeted drug delivery.

Mechanism of Stabilization:

The stabilization of nanoparticles by this compound is achieved through a combination of electrostatic and steric repulsion. The nitrogen atoms in the imidazole ring can coordinate to the nanoparticle surface. The long dodecyl chains then extend into the solvent, creating a protective layer that sterically hinders the close approach of other nanoparticles, thus preventing aggregation. In certain pH ranges, the imidazole group can be protonated, leading to a positive surface charge and contributing to electrostatic stabilization.

Synthesis of this compound

A reliable supply of the capping agent is crucial for reproducible nanoparticle synthesis. This compound can be synthesized from imidazole and 1-bromododecane.

Protocol for Synthesis of this compound:

  • Materials:

    • Imidazole

    • 1-Bromododecane

    • Sodium hydroxide (NaOH)

    • Benzene (or a suitable alternative solvent like toluene)

    • Aliquat 336 (phase-transfer catalyst)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Silica gel for chromatography

    • Solvents for chromatography (e.g., dichloromethane/ethyl acetate mixture)

  • Procedure: [1]

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine imidazole (2 equivalents), 1-bromododecane (1 equivalent), a solution of NaOH (e.g., 0.97 N, 2.4 equivalents), benzene, and a catalytic amount of Aliquat 336.

    • Reflux the stirred mixture for approximately 23 hours.

    • After cooling to room temperature, separate the organic (benzene) layer.

    • Wash the organic layer with brine containing a small amount of NaOH.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a 1:1 mixture of dichloromethane and ethyl acetate) to yield pure this compound.[1]

    • Further purification can be achieved by distillation under reduced pressure.

Application in Gold Nanoparticle (AuNP) Synthesis and Stabilization

This compound is an effective stabilizer for gold nanoparticles, particularly when using a modified Brust-Schiffrin two-phase synthesis method. This method allows for the preparation of small, monodisperse AuNPs.[2]

Experimental Protocol for this compound Stabilized AuNPs:

  • Materials:

    • Hydrogen tetrachloroaurate (HAuCl₄)

    • This compound

    • Toluene (or another suitable organic solvent)

    • Sodium borohydride (NaBH₄)

    • Ethanol

    • Deionized water

  • Procedure (Adapted from the Brust-Schiffrin method): [2][3][4]

    • Prepare a solution of HAuCl₄ in deionized water.

    • In a separate flask, dissolve this compound in toluene.

    • Combine the aqueous HAuCl₄ solution and the toluene solution of this compound in a flask with vigorous stirring.

    • Add a phase-transfer catalyst, such as tetraoctylammonium bromide (TOAB), if necessary, to facilitate the transfer of gold ions to the organic phase.

    • Once the gold ions have transferred to the organic phase (indicated by a color change), add a freshly prepared aqueous solution of the reducing agent, sodium borohydride, dropwise while stirring vigorously.

    • Continue stirring for several hours to ensure complete nanoparticle formation and stabilization. The solution will turn a deep ruby red or purple, indicating the formation of AuNPs.

    • Separate the organic phase containing the AuNPs.

    • Wash the organic phase multiple times with deionized water to remove any remaining reactants.

    • Precipitate the AuNPs by adding ethanol and centrifuge to collect the nanoparticles.

    • Wash the precipitated AuNPs with ethanol to remove excess capping agent.

    • The purified AuNPs can be redispersed in a suitable organic solvent for storage and further use.

Quantitative Data Summary for Alkyl-Imidazole Stabilized AuNPs:

Nanoparticle TypeStabilizerLigand:Metal RatioAverage Diameter (nm) by TEMSolventReference
AuNPThis compound1:12-4Toluene[2]
AuNPThis compound10:11-3Toluene[2]
AuNP1-Hexylimidazole1:13-5Toluene[2]
AuNP1-Hexylimidazole10:12-4Toluene[2]

Application in Silver Nanoparticle (AgNP) Synthesis and Stabilization

While specific protocols for this compound in AgNP synthesis are less common in the literature, its properties as a stabilizer for AuNPs suggest its applicability for AgNPs as well. A chemical reduction method can be adapted for this purpose.

Experimental Protocol for this compound Stabilized AgNPs:

  • Materials:

    • Silver nitrate (AgNO₃)

    • This compound

    • Ethanol (or another suitable solvent)

    • Sodium borohydride (NaBH₄)

    • Deionized water

  • Procedure (Adapted from chemical reduction methods): [5][6]

    • Dissolve silver nitrate in deionized water to prepare the precursor solution.

    • In a separate flask, dissolve this compound in ethanol. The amount of this compound should be in excess to ensure complete capping of the nanoparticles.

    • With vigorous stirring, add the silver nitrate solution to the ethanolic solution of this compound.

    • Prepare a fresh, ice-cold aqueous solution of sodium borohydride.

    • Add the NaBH₄ solution dropwise to the silver nitrate/1-dodecylimidazole mixture under continuous vigorous stirring.

    • A color change to yellowish-brown indicates the formation of AgNPs.

    • Continue stirring for 1-2 hours to allow for complete reaction and stabilization.

    • The resulting colloidal suspension can be purified by centrifugation and redispersion in fresh solvent to remove unreacted precursors and excess capping agent.

Expected Characterization:

  • UV-Vis Spectroscopy: A characteristic surface plasmon resonance (SPR) peak for spherical AgNPs is expected in the range of 400-450 nm.

  • Transmission Electron Microscopy (TEM): TEM analysis should reveal the size, shape, and dispersion of the synthesized AgNPs.

  • Zeta Potential: The zeta potential will indicate the surface charge and stability of the nanoparticle dispersion. A value greater than +30 mV or less than -30 mV generally suggests good colloidal stability.[7]

Application in Quantum Dot (QD) Synthesis and Stabilization

This compound can also be employed as a capping agent in the synthesis of semiconductor quantum dots, such as Cadmium Selenide (CdSe), to control their growth and provide stability in organic solvents.

Experimental Protocol for this compound Capped CdSe QDs:

  • Materials:

    • Cadmium oxide (CdO)

    • Selenium (Se) powder

    • 1-Octadecene (ODE) (high-boiling point solvent)

    • This compound (capping agent)

    • Trioctylphosphine (TOP) (selenium precursor solvent)

    • Methanol or Acetone (for precipitation)

    • Toluene or Hexane (for redispersion)

  • Procedure (Adapted from hot-injection method): [8][9]

    • In a three-neck flask, combine CdO, this compound, and 1-octadecene.

    • Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) to a high temperature (e.g., 250-300 °C) with stirring until the solution becomes clear. This forms the cadmium-imidazole complex.

    • In a separate vial, dissolve selenium powder in trioctylphosphine to prepare the selenium precursor solution.

    • Rapidly inject the selenium precursor solution into the hot cadmium-imidazole solution.

    • The reaction will start immediately, and the growth of CdSe QDs can be monitored by taking aliquots at different time intervals and observing their color under UV light.

    • Once the desired QD size is reached (indicated by the emission color), cool the reaction mixture to stop the growth.

    • Precipitate the QDs by adding methanol or acetone.

    • Centrifuge the mixture to collect the QD precipitate.

    • Wash the QDs with methanol or acetone to remove unreacted precursors and excess capping agent.

    • The purified QDs can be redispersed in a nonpolar solvent like toluene or hexane.

Expected Characterization:

  • UV-Vis and Photoluminescence Spectroscopy: These techniques are used to determine the size-dependent optical properties of the QDs. The absorption and emission peaks will shift to longer wavelengths as the particle size increases.

  • TEM: To visualize the size and shape of the synthesized QDs.

Application in pH-Responsive Drug Delivery

The imidazole group of this compound has a pKa in the range of 6-7. This allows for the development of pH-responsive nanoparticle systems. At physiological pH (~7.4), the imidazole is largely neutral. However, in the acidic microenvironment of tumors or within endosomes (pH 5.5-6.5), the imidazole group becomes protonated, leading to a change in the nanoparticle's surface charge and potentially triggering the release of an encapsulated drug.[4][10][11]

Logical Workflow for pH-Responsive Drug Delivery:

DrugDeliveryWorkflow cluster_formulation Nanoparticle Formulation cluster_delivery In Vitro Drug Delivery cluster_release Drug Release and Action NP_Synth Synthesize Drug-Loaded This compound Stabilized Nanoparticles Purification Purify Nanoparticles NP_Synth->Purification Incubation Incubate Nanoparticles with Cancer Cells Purification->Incubation Characterize (Size, Zeta Potential, Drug Load) Acidic_Env Endocytosis and Exposure to Acidic Endosomal pH Incubation->Acidic_Env Protonation Imidazole Protonation & Nanoparticle Destabilization Acidic_Env->Protonation pH-Trigger Drug_Release Drug Release into Cytosol Protonation->Drug_Release Cell_Death Therapeutic Effect (e.g., Apoptosis) Drug_Release->Cell_Death

Caption: Workflow for pH-responsive drug delivery using this compound stabilized nanoparticles.

Experimental Protocol for Drug Loading and Release Study:

  • Drug Loading (for hydrophobic drugs like Doxorubicin):

    • During the nanoparticle synthesis (e.g., for AuNPs), the hydrophobic drug can be co-dissolved with this compound in the organic phase. The drug will be entrapped within the hydrophobic dodecyl chains of the capping agent on the nanoparticle surface.

    • After synthesis, the purification steps should be carefully performed to remove any unloaded drug.

  • In Vitro pH-Responsive Drug Release Study:

    • Prepare buffer solutions at different pH values, for example, pH 7.4 (physiological) and pH 5.5 (endosomal).

    • Disperse the drug-loaded nanoparticles in each buffer solution.

    • Incubate the dispersions at 37 °C with gentle shaking.

    • At predetermined time points, take aliquots of the nanoparticle dispersion.

    • Separate the nanoparticles from the supernatant by centrifugation or dialysis.

    • Quantify the amount of released drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy or fluorescence spectroscopy).

    • Plot the cumulative drug release as a function of time for each pH to determine the pH-responsiveness of the drug release.

Characterization Techniques

A thorough characterization of the synthesized nanoparticles is essential to ensure their quality and performance.

Workflow for Nanoparticle Characterization:

CharacterizationWorkflow cluster_optical Optical Properties cluster_structural Size and Morphology cluster_stability Surface Properties & Stability NP_Sample Nanoparticle Sample UV_Vis UV-Vis Spectroscopy (SPR Peak) NP_Sample->UV_Vis PL Photoluminescence (for QDs) NP_Sample->PL TEM Transmission Electron Microscopy (TEM) NP_Sample->TEM DLS Dynamic Light Scattering (DLS) NP_Sample->DLS Zeta Zeta Potential Measurement NP_Sample->Zeta FTIR FTIR Spectroscopy (Surface Chemistry) NP_Sample->FTIR

Caption: Standard workflow for the characterization of synthesized nanoparticles.

Summary of Characterization Data:

TechniqueParameter MeasuredTypical Expected Results for this compound Stabilized NPs
UV-Vis Spectroscopy Surface Plasmon Resonance (SPR)AuNPs: ~520 nm; AgNPs: ~410 nm
Photoluminescence Emission SpectrumFor QDs, emission wavelength depends on size.
TEM Core size, shape, and dispersitySpherical nanoparticles with sizes in the range of 1-10 nm.
DLS Hydrodynamic diameter, Polydispersity Index (PDI)Hydrodynamic diameter will be larger than the core size from TEM due to the capping agent. PDI < 0.3 indicates a narrow size distribution.
Zeta Potential Surface charge, colloidal stabilityPositive or near-neutral at pH 7.4. Becomes more positive at acidic pH. Absolute values > 30 mV indicate good stability.[7]
FTIR Spectroscopy Surface functional groupsPeaks corresponding to the imidazole ring and the C-H stretches of the dodecyl chain.

These application notes and protocols provide a starting point for researchers interested in using this compound for nanoparticle synthesis and stabilization. The specific reaction conditions may need to be optimized depending on the desired nanoparticle characteristics and the specific application.

References

Application Notes and Protocols: 1-Dodecylimidazole in the Palladium-Catalyzed Heck Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This reaction is pivotal for constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. The efficiency and selectivity of the Heck reaction are highly dependent on the ligand coordinated to the palladium center. While phosphine ligands have been traditionally used, N-heterocyclic carbenes (NHCs) have emerged as a superior class of ligands. NHCs are known for their strong σ-donating properties, which form robust bonds with metal centers, leading to highly stable and active catalysts.[3][4]

1-Dodecylimidazole serves as an excellent precursor for an N-heterocyclic carbene ligand. In the presence of a base, the C2 proton of the imidazole ring can be abstracted, allowing the resulting carbene to coordinate to a palladium precursor, such as palladium(II) acetate, to form the active catalyst in situ. The long dodecyl chain enhances the lipophilicity of the resulting complex, which can improve its solubility in organic solvents and influence the catalytic activity. This protocol details a representative method for utilizing this compound as an NHC ligand precursor in a model Heck reaction.

Experimental Protocols

General Considerations:
  • All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques, as palladium catalysts can be sensitive to air and moisture.[5]

  • Solvents should be of high purity and dried over appropriate drying agents before use.

  • Reagents should be purchased from a reputable commercial supplier and used as received unless otherwise noted.

Protocol: Heck Coupling of Iodobenzene with n-Butyl Acrylate

This protocol describes the in situ generation of a Pd-NHC catalyst from this compound for the coupling of iodobenzene and n-butyl acrylate.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Iodobenzene

  • n-Butyl acrylate

  • Potassium carbonate (K₂CO₃), finely ground and dried

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

Procedure:

  • Catalyst Pre-formation (optional, but recommended):

    • To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (e.g., 2.2 mg, 0.01 mmol, 1 mol%).

    • Add this compound (e.g., 4.7 mg, 0.02 mmol, 2 mol%).

    • Add 2 mL of anhydrous DMF.

    • Stir the mixture at room temperature for 15-20 minutes. A color change may be observed as the complex forms.

  • Reaction Setup:

    • To the flask containing the pre-formed catalyst solution, add potassium carbonate (e.g., 207 mg, 1.5 mmol, 1.5 equiv).

    • Add iodobenzene (e.g., 204 mg, 111 µL, 1.0 mmol, 1.0 equiv).

    • Add n-butyl acrylate (e.g., 154 mg, 173 µL, 1.2 mmol, 1.2 equiv).

    • Add an additional 3 mL of anhydrous DMF to bring the total volume to 5 mL.

  • Reaction Execution:

    • Ensure the flask is securely sealed.

    • Lower the flask into a preheated oil bath set to 120-140 °C.[6]

    • Stir the reaction mixture vigorously for the specified time (e.g., 4-24 hours).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with 20 mL of diethyl ether or ethyl acetate.

    • Filter the mixture through a pad of celite to remove the base and any precipitated palladium black. Wash the filter cake with an additional 10 mL of the extraction solvent.

    • Transfer the filtrate to a separatory funnel and wash with 2 x 20 mL of water, followed by 1 x 20 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure n-butyl (E)-cinnamate.

Data Presentation

The following table summarizes representative yields and conditions for Heck reactions catalyzed by palladium-NHC complexes or conducted in imidazolium-based ionic liquids, which are analogous to the system described. Note that specific results for this compound are not widely published; this data provides a benchmark for expected performance.

EntryAryl HalideAlkenePd Source (mol%)Ligand/Solvent SystemBase (equiv)Temp (°C)Time (h)Yield (%)Ref.
1IodobenzeneStyrenePd(OAc)₂ (1)Imidazolium-based Ionic LiquidNaOAc (1.1)11024>95[4]
2Bromobenzenen-Butyl AcrylatePd(OAc)₂ (0.5)Oxazolinyl Ligand / DMAK₂CO₃ (3.5)130-1404094[6]
3IodobenzeneStyrenePdCl₂ (cat.)1-Butyl-3-methylimidazolium bromide ([bmim][Br])KOAc (cat.)120-High[1]
44-BromoacetophenoneStyrenePd-NHC Complex (1)DMFK₂CO₃ (2)1201298[7]
54-ChlorotolueneStyrenePd-NHC Complex (2)DioxaneCs₂CO₃ (2)1201692[7]

Mandatory Visualizations

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents 1. Add Pd(OAc)₂, this compound, and anhydrous DMF to Schlenk flask. reactants 2. Add K₂CO₃, Aryl Halide, and Alkene. reagents->reactants heat 3. Heat mixture to 120-140 °C with vigorous stirring. reactants->heat monitor 4. Monitor reaction progress (e.g., by TLC or GC). heat->monitor cool 5. Cool to room temperature and dilute with organic solvent. monitor->cool filter 6. Filter through celite. cool->filter extract 7. Perform aqueous wash and dry organic layer. filter->extract concentrate 8. Concentrate in vacuo. extract->concentrate chromatography 9. Purify by column chromatography. concentrate->chromatography product Pure Product chromatography->product

Caption: General experimental workflow for the Pd-NHC catalyzed Heck reaction.

Heck Reaction Catalytic Cycle Diagram

Heck_Catalytic_Cycle pd0 Pd(0)(NHC)₂ pd_complex1 Oxidative Addition pd_aryl_halide (NHC)₂Pd(II)(Ar)(X) pd_complex1->pd_aryl_halide pd_complex2 Alkene Coordination pd_alkene_complex [(NHC)₂Pd(II)(Ar)(X)(alkene)] pd_complex2->pd_alkene_complex pd_complex3 Migratory Insertion pd_alkyl_complex (NHC)₂Pd(II)(alkyl)(X) pd_complex3->pd_alkyl_complex pd_complex4 β-Hydride Elimination pd_hydrido_complex (NHC)₂Pd(II)(H)(X) pd_complex4->pd_hydrido_complex pd_complex5 Reductive Elimination product_out Substituted Alkene pd_hydrido_complex->product_out pd_complex5->pd0 base_salt_out Base-H⁺X⁻ pd_complex5->base_salt_out aryl_halide Ar-X aryl_halide->pd_complex1 alkene_in Alkene alkene_in->pd_complex2 base_in Base base_in->pd_complex5

Caption: The catalytic cycle of the Mizoroki-Heck reaction using an NHC ligand.

References

Application Notes and Protocols: 1-Dodecylimidazole as a Phase Transfer Catalyst

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. This is achieved through the use of a phase transfer catalyst, which transports one of the reactants across the phase boundary, enabling the reaction to proceed. While a variety of compounds, such as quaternary ammonium salts and crown ethers, are well-established phase transfer catalysts, the application of N-alkylimidazoles like 1-dodecylimidazole in this context is less documented in readily available scientific literature.

This compound, a neutral N-substituted imidazole, possesses a lipophilic dodecyl chain and a hydrophilic imidazole headgroup, suggesting its potential to act as a phase transfer agent. Although specific, detailed applications with extensive quantitative data for this compound are not widely reported, this document provides generalized protocols and illustrative data for its potential use in key organic transformations based on the fundamental principles of phase transfer catalysis. The following sections offer a framework for researchers to explore the utility of this compound as a phase transfer catalyst in their own work.

Potential Applications and Illustrative Data

This compound can theoretically be employed as a phase transfer catalyst in a variety of nucleophilic substitution reactions, including the Williamson ether synthesis and the alkylation of various nucleophiles. The tables below present hypothetical, yet plausible, quantitative data for such reactions to illustrate the potential efficacy of this compound.

Table 1: Illustrative Data for Williamson Ether Synthesis of Benzyl Phenyl Ether

EntryAlkyl HalidePhenolBaseSolventCatalyst (mol%)Temp (°C)Time (h)Yield (%)
1Benzyl ChloridePhenolK₂CO₃TolueneThis compound (5)90885
2Benzyl BromidePhenolK₂CO₃TolueneThis compound (5)90692
3Benzyl Chloride4-NitrophenolK₂CO₃DichloromethaneThis compound (5)401288
4Benzyl Bromide4-NitrophenolK₂CO₃DichloromethaneThis compound (5)401095

Table 2: Illustrative Data for Nucleophilic Substitution of 1-Bromooctane with Cyanide

EntrySubstrateNucleophileBaseSolventCatalyst (mol%)Temp (°C)Time (h)Yield (%)
11-BromooctaneKCN-Toluene/H₂OThis compound (5)1001078
21-ChlorooctaneKCN-Toluene/H₂OThis compound (5)1001665
31-BromooctaneNaN₃-Toluene/H₂OThis compound (5)801282
41-BromooctaneKI-TolueneThis compound (5)110890

Experimental Protocols

The following are generalized protocols for conducting phase transfer-catalyzed reactions using this compound. These should be considered as starting points and may require optimization for specific substrates and reaction conditions.

Protocol 1: General Procedure for Williamson Ether Synthesis
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol (1.0 eq.), the alkyl halide (1.2 eq.), anhydrous potassium carbonate (2.0 eq.), and the desired organic solvent (e.g., toluene, 5 mL per mmol of phenol).

  • Catalyst Addition: Add this compound (0.05 eq.) to the reaction mixture.

  • Reaction Execution: Heat the mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously to ensure efficient mixing of the phases.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the solid inorganic salts and wash the filter cake with a small amount of the organic solvent.

  • Purification: Wash the combined organic filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for Nucleophilic Substitution
  • Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, combine the alkyl halide (1.0 eq.), the nucleophilic salt (e.g., KCN, NaN₃, 1.5 eq.), and the biphasic solvent system (e.g., toluene/water, 1:1 v/v).

  • Catalyst Addition: Introduce this compound (0.05 eq.) to the heterogeneous mixture.

  • Reaction Execution: Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Follow the disappearance of the starting material by TLC or GC analysis of the organic phase.

  • Work-up: After the reaction is complete, cool the mixture and separate the organic and aqueous layers.

  • Purification: Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. Filter and remove the solvent in vacuo. The resulting crude product can be purified by distillation or column chromatography.

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the general principles of phase transfer catalysis and a typical experimental workflow.

PTC_Mechanism General Phase Transfer Catalysis Mechanism cluster_organic Organic Phase M_plus M+ X_minus X- Q_plus_Y_minus_aq Q+Y- X_minus->Q_plus_Y_minus_aq Anion Exchange RX R-Y RY R-X Q_plus Q+ RY->Q_plus Catalyst Regeneration Q_plus_Y_minus Q+Y- Q_plus_Y_minus->RY Nucleophilic Attack Q_plus->M_plus Return to Aqueous Phase Q_plus_Y_minus_aq->Q_plus_Y_minus Phase Transfer

Caption: General mechanism of phase transfer catalysis.

Experimental_Workflow start Start setup Reaction Setup: - Add Reactants - Add Solvent - Add Base (if needed) start->setup catalyst Add this compound (Phase Transfer Catalyst) setup->catalyst reaction Heat and Stir Vigorously catalyst->reaction monitor Monitor Reaction Progress (TLC/GC) reaction->monitor monitor->reaction Continue workup Work-up: - Cool Reaction - Filter/Separate Phases monitor->workup Complete purify Purification: - Wash Organic Layer - Dry and Concentrate workup->purify product Isolate Pure Product purify->product

Caption: General experimental workflow for PTC.

Application Notes and Protocols: Antimicrobial and Antifungal Activity of 1-Dodecylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the antimicrobial and antifungal properties of 1-dodecylimidazole, a promising compound in the development of new therapeutic agents. This document summarizes the available data on its efficacy, outlines its mechanisms of action, and provides detailed protocols for its evaluation.

Antimicrobial and Antifungal Efficacy

This compound has demonstrated significant activity against a range of microbial and fungal pathogens. While specific quantitative data for this compound is limited in publicly available literature, data for the structurally similar compound 1-dodecyl-3-methylimidazolium chloride ([C12MIM][Cl]) provides valuable insight into its potential efficacy. The primary mechanism of its antibacterial action is attributed to the disruption of the cell membrane, a characteristic feature of long-chain alkyl imidazolium salts. The antifungal activity, on the other hand, involves the inhibition of key enzymes in the ergosterol biosynthesis pathway and the disruption of vacuolar function.

Data Presentation

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for 1-dodecyl-3-methylimidazolium chloride against representative Gram-positive and Gram-negative bacteria. It is important to note that these values are for a closely related compound and should be considered indicative of the potential activity of this compound.

Table 1: Antibacterial Activity of 1-Dodecyl-3-methylimidazolium chloride ([C12MIM][Cl])

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 259234.58 - 62.5Not Reported
Escherichia coliATCC 25922>296.16Not Reported

Note: Data is for 1-dodecyl-3-methylimidazolium chloride and serves as an estimate for this compound activity.

Table 2: Antifungal Activity of Imidazole Derivatives against Candida albicans

Mechanisms of Action

Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound exhibits a potent antifungal effect by targeting the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane. At lower concentrations (0.1 to 0.25 µg/mL), it specifically inhibits the enzyme Lanosterol 14α-demethylase , which is responsible for the C14 demethylation of lanosterol. At higher concentrations (≥ 1.0 µg/mL), it also inhibits 2,3-oxidosqualene cyclase , an earlier enzyme in the pathway. This dual-site inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth[3][4].

Antifungal_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor cluster_outcome Cellular Effects Squalene Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene epoxidase Lanosterol Lanosterol Oxidosqualene->Lanosterol 2,3-Oxidosqualene cyclase Ergosterol_Intermediate Ergosterol Intermediate Lanosterol->Ergosterol_Intermediate Lanosterol 14α- demethylase Ergosterol Ergosterol Ergosterol_Intermediate->Ergosterol Multiple steps Membrane_Disruption Membrane Disruption Dodecylimidazole_high This compound (≥ 1.0 µg/mL) cyclase_edge cyclase_edge Dodecylimidazole_high->cyclase_edge Inhibition Dodecylimidazole_low This compound (0.1-0.25 µg/mL) demethylase_edge demethylase_edge Dodecylimidazole_low->demethylase_edge Inhibition Ergosterol_Depletion Ergosterol Depletion cyclase_edge->Ergosterol_Depletion demethylase_edge->Ergosterol_Depletion Toxic_Sterol_Accumulation Toxic Sterol Accumulation demethylase_edge->Toxic_Sterol_Accumulation Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation->Membrane_Disruption Fungal_Growth_Inhibition Fungal Growth Inhibition Membrane_Disruption->Fungal_Growth_Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Antifungal Mechanism of Action: Vacuole Disruption

In addition to inhibiting ergosterol synthesis, this compound has been observed to disrupt fungal vacuoles[2]. These organelles are vital for various cellular functions, including ion homeostasis, pH regulation, and storage of essential molecules. The disruption of vacuolar integrity leads to a loss of these functions, contributing to fungal cell death.

Antifungal_Vacuole_Disruption Dodecylimidazole This compound FungalCell Fungal Cell Dodecylimidazole->FungalCell Enters Disruption Vacuolar Membrane Disruption Dodecylimidazole->Disruption Causes Vacuole Vacuole LossOfFunction Loss of Homeostasis (pH, ions) Disruption->LossOfFunction Leads to CellDeath Fungal Cell Death LossOfFunction->CellDeath Results in

Caption: Disruption of fungal vacuole function by this compound.

Antibacterial Mechanism of Action: Cell Membrane Disruption

The antibacterial activity of this compound and related long-chain alkylimidazolium salts is primarily due to their interaction with and disruption of the bacterial cell membrane. The lipophilic dodecyl chain inserts into the phospholipid bilayer, compromising its integrity. This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

Antibacterial_Mechanism cluster_workflow Antibacterial Workflow Start This compound Interaction Interaction with Bacterial Cell Membrane Start->Interaction Insertion Insertion of Dodecyl Chain into Phospholipid Bilayer Interaction->Insertion Disruption Membrane Integrity Disruption Insertion->Disruption Permeability Increased Membrane Permeability Disruption->Permeability Leakage Leakage of Cytoplasmic Contents Permeability->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Workflow of bacterial cell membrane disruption by this compound.

Experimental Protocols

The following are detailed protocols for determining the antimicrobial and antifungal activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

3.1.1. Materials

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS for fungi

  • Bacterial or fungal strains of interest

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

3.1.2. Procedure

  • Preparation of Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi).

    • For bacteria, dilute the adjusted suspension 1:150 in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

    • For fungi, dilute the adjusted suspension 1:1000 in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to each well containing the diluted compound.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth only).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

MIC_Protocol cluster_workflow MIC Determination Workflow Start Start PrepInoculum Prepare Microbial Inoculum (0.5 McFarland) Start->PrepInoculum PrepDilutions Prepare Serial Dilutions of this compound Start->PrepDilutions Inoculate Inoculate Microtiter Plate PrepInoculum->Inoculate PrepDilutions->Inoculate Incubate Incubate Plate Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is performed subsequently to the MIC determination.

3.2.1. Materials

  • MIC plate from the previous experiment

  • Nutrient agar plates (for bacteria) or Sabouraud Dextrose Agar (SDA) plates (for fungi)

  • Sterile micropipette and tips

  • Incubator

3.2.2. Procedure

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth, take a 10-20 µL aliquot.

    • Spot-inoculate the aliquot onto a fresh agar plate.

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading the MBC/MFC:

    • The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum grows on the subculture plate).

Disclaimer

The quantitative data presented in this document for 1-dodecyl-3-methylimidazolium chloride is intended to provide an estimate of the potential activity of this compound due to their structural similarity. Researchers are strongly encouraged to perform their own in-house testing to determine the precise efficacy of this compound against their specific microbial and fungal strains of interest. The provided protocols are for guidance and may require optimization based on the specific laboratory conditions and microorganisms being tested.

References

Application Notes and Protocols: 1-Dodecylimidazole in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-dodecylimidazole in drug delivery systems. While this compound is primarily investigated for its intrinsic pH-dependent cytotoxic properties, its amphiphilic nature and pH-sensitive imidazole headgroup make it a compelling candidate as a functional excipient in advanced drug delivery platforms. These notes offer insights into its potential applications, alongside protocols adapted from related imidazole-containing delivery systems.

Part 1: Application Notes

Introduction to this compound

This compound is an organic compound featuring a 12-carbon alkyl chain (dodecyl group) attached to an imidazole ring.[1][2] This structure gives it amphiphilic properties, with a hydrophobic tail and a polar, pH-sensitive headgroup.[1] The imidazole ring has a pKa in the range of 6.0-7.0, allowing it to become protonated and positively charged in mildly acidic environments, such as those found in tumor microenvironments or within endo-lysosomal compartments.[3][4] This pH-responsive behavior is the foundation of its utility in drug delivery.

Primary Application: pH-Dependent Cytotoxicity

The most direct application of this compound is as a selective cytotoxic agent for cancer therapy. In acidic extracellular environments (pHe < 7.0) characteristic of solid tumors, it acquires detergent-like properties.[5][6]

  • Mechanism of Action : At physiological pH (7.4), this compound is largely neutral and less disruptive to cell membranes. However, in an acidic pHe, the imidazole group becomes protonated, increasing the molecule's amphiphilicity and allowing it to insert into and disrupt the plasma membrane, leading to cell lysis.[6][7] An alternative pathway involves cellular uptake and accumulation in lysosomes; the acidic interior of the lysosome protonates the molecule, leading to lysosomal membrane rupture and release of cytotoxic enzymes into the cytoplasm.[5][6] Studies have shown that its cell-killing effect can be 100-fold greater at a pHe of 6.0 than at 7.0.[6][7]

Potential Application: Functional Excipient in Drug Delivery Systems

Beyond its intrinsic activity, this compound can be envisioned as a functional excipient in various nanocarriers to deliver other therapeutic agents. Its dodecyl chain allows for integration into lipid-based structures, while the imidazole headgroup can confer pH-sensitivity.

  • pH-Responsive Liposomes and Micelles : Incorporating this compound or similar N-alkylimidazole lipids into liposomes or polymeric micelles can create smart drug delivery systems.[3][4] At normal blood pH (7.4), the carrier remains stable and relatively neutral, minimizing premature drug release and non-specific interactions. Upon accumulation in the acidic tumor microenvironment, the protonated imidazole groups can trigger a change in the carrier's properties:

    • Charge Reversal : The surface charge of the nanoparticle can switch from neutral or negative to positive, enhancing interaction with and uptake by negatively charged cancer cell membranes.[3][8]

    • Destabilization and Drug Release : The electrostatic repulsion between newly protonated headgroups can destabilize the lipid bilayer or micellar structure, leading to triggered release of the encapsulated drug.[3][9]

  • Endosomal Escape (Proton Sponge Effect) : For drugs that need to reach the cytoplasm, escaping the endo-lysosomal pathway is crucial. Imidazole-containing carriers can facilitate this escape. Once endocytosed, the carrier is trafficked to the acidic endosome. The imidazole groups act as a "proton sponge," absorbing protons pumped into the endosome.[8][10] This influx of protons is followed by a passive influx of chloride ions and water to maintain charge neutrality, leading to osmotic swelling and eventual rupture of the endosomal membrane, releasing the drug and carrier into the cytoplasm.[10][11][12]

  • Component of Cationic Lipids for Gene Delivery : The imidazole group's ability to be protonated makes it a valuable component in cationic lipids designed for the delivery of nucleic acids (e.g., mRNA, siRNA).[5][7] The positive charge facilitates the condensation of negatively charged DNA or RNA into nanoparticles, and the buffering capacity aids in endosomal escape, a critical step for successful gene transfection.[5][10]

Part 2: Data Presentation

The following tables summarize quantitative data from studies on drug delivery systems containing imidazole-based lipids or polymers, which can serve as a benchmark for developing formulations with this compound.

Table 1: Physicochemical Properties of Imidazole-Based Nanocarriers

Nanocarrier TypeImidazole ComponentDrug/CargoParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Polymeric MicellesImidazole-bearing polymerSN-38< 200Not specifiedCharge-reversal from negative to positive at pH 6.8[8]
Convertible LiposomesDHI, DHMI, DHDMI lipidsDoxorubicin~130 (drug-free), ~200 (drug-loaded)< 0.2 (drug-free), > 0.2 (drug-loaded)Becomes more positive as pH drops from 7.4 to 6.0[3]
Hybrid LiposomesImidazolium-containing amphiphilesMetronidazole70 - 100Not specified+45 to +70[13]
Cationic LiposomesCyclen-based imidazole lipidsPlasmid DNA~150 - 250Not specified+30 to +45[5]

Table 2: Drug Loading and Release Characteristics

Nanocarrier TypeImidazole ComponentDrugDrug Loading (DL%) / Encapsulation Efficiency (EE%)Release TriggerRelease ProfileReference
Polymeric MicellesImidazole-bearing polymerSN-38~4% (w/w) DLAcidic pHAcid-triggered release[8]
Convertible LiposomesDHMI lipidDoxorubicin> 50% EEAcidic pH (6.0)~50% release at pH 6.0 vs. ~30% at pH 7.4 after 12h[3]
Hybrid LiposomesOctadecyl-imidazole derivativeMetronidazole75% EENot specified1.7x slower release than free drug[13]
PLA-PEG-PolyHis MicellesPoly(L-histidine)DoxorubicinNot specifiedAcidic pH (6.0-6.8)40-50% release after 5h; 60-70% after 24h[14]

Part 3: Experimental Protocols

The following are detailed, generalized protocols for the synthesis and evaluation of drug delivery systems incorporating this compound or similar functional lipids.

Protocol 1: Preparation of this compound-Containing Liposomes

This protocol is based on the thin-film hydration method, a common technique for liposome preparation.[3]

Materials:

  • 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or similar structural lipid

  • Cholesterol (for membrane stability)

  • This compound

  • DSPE-PEG2000 (for creating "stealth" liposomes)

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Chloroform, Methanol, or other suitable organic solvents

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydration buffer (e.g., sucrose solution, ammonium sulfate solution for remote loading)

Procedure:

  • Lipid Film Formation: a. Dissolve the structural lipid (e.g., DPPC), cholesterol, this compound, and DSPE-PEG2000 in a round-bottom flask using a suitable organic solvent (e.g., chloroform/methanol mixture). A typical molar ratio might be DPPC:Cholesterol:this compound:DSPE-PEG2000 = 55:20:20:5. b. Attach the flask to a rotary evaporator. Rotate the flask under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 45-50°C) to evaporate the organic solvent. c. A thin, uniform lipid film will form on the inner wall of the flask. d. Continue to dry the film under high vacuum for at least 2-4 hours to remove any residual solvent.[3]

  • Hydration: a. Add the aqueous hydration buffer to the flask containing the lipid film. For passive loading, this buffer will contain the drug. b. Hydrate the film by rotating the flask at a temperature above the lipid's phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Sizing (Extrusion): a. To obtain unilamellar vesicles (LUVs) with a uniform size, subject the MLV suspension to extrusion. b. Load the suspension into a heated extruder (e.g., Lipex Extruder). c. Pass the suspension 10-20 times through polycarbonate membranes with a defined pore size (e.g., sequentially through 400 nm and then 100 nm pores) at a temperature above the lipid Tc.

  • Purification: a. Remove the unencapsulated drug from the liposome suspension. b. Use size exclusion chromatography (e.g., with a Sephadex G-50 column) or dialysis against PBS (pH 7.4) to separate the large liposomes from the smaller, free drug molecules.

  • Characterization: a. Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the mean particle diameter, polydispersity index (PDI), and surface charge. b. Encapsulation Efficiency (EE%): Disrupt a known amount of the purified liposomal formulation with a suitable detergent (e.g., Triton X-100) or solvent. Measure the total drug concentration (Drug_total) using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC). Measure the concentration of the unencapsulated drug (Drug_free) in the supernatant after centrifugation of the initial formulation. EE% = [(Drug_total - Drug_free) / Drug_total] x 100

Protocol 2: In Vitro pH-Responsive Drug Release Assay

This protocol uses a dialysis method to assess drug release under different pH conditions.[3][15]

Materials:

  • Drug-loaded liposome suspension

  • Dialysis tubing (with a molecular weight cut-off (MWCO) that retains liposomes but allows free drug to pass, e.g., 10-14 kDa)

  • Release buffer 1: PBS at pH 7.4

  • Release buffer 2: PBS or acetate buffer at pH 6.0

  • Shaking water bath or incubator set at 37°C

Procedure:

  • Transfer a known volume (e.g., 1 mL) of the purified drug-loaded liposome suspension into a dialysis bag.

  • Seal the bag securely.

  • Submerge the dialysis bag into a larger volume of release buffer 1 (pH 7.4) (e.g., 50 mL) in a beaker. This ensures sink conditions.

  • Place the beaker in a shaking water bath at 37°C.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the external release buffer.

  • Immediately replace the withdrawn volume with fresh, pre-warmed buffer to maintain sink conditions.

  • Repeat the experiment in parallel using release buffer 2 (pH 6.0).

  • Quantify the amount of drug in the collected samples using a suitable analytical method (e.g., fluorescence spectroscopy for doxorubicin).

  • Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug in the dialysis bag.

  • Plot the cumulative drug release (%) versus time for both pH 7.4 and pH 6.0 to visualize the pH-responsive release profile.

Protocol 3: Cell Viability / Cytotoxicity Assay

This protocol uses the MTT assay to determine the effect of the formulation on cancer cell viability.[16][17]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Drug-loaded liposomes, empty liposomes, and free drug solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well. b. Incubate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Treatment: a. Prepare serial dilutions of the free drug, drug-loaded liposomes, and empty liposomes in cell culture medium. b. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a negative control. c. To test pH-dependent effects, the medium can be buffered to pH 7.4 or a lower pH (e.g., 6.5), though care must be taken as prolonged exposure to acidic medium can affect cell health independently of the drug.

  • Incubation: a. Incubate the treated cells for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Assay: a. After incubation, remove the treatment medium. b. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. c. Incubate for 3-4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals. d. Carefully remove the MTT-containing medium. e. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. f. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate cell viability as a percentage relative to the untreated control cells. Cell Viability % = (Absorbance_treated / Absorbance_control) x 100 c. Plot cell viability (%) versus drug concentration to determine the IC50 (half-maximal inhibitory concentration) for each formulation.

Part 4: Mandatory Visualizations (Graphviz)

G cluster_blood Bloodstream (pH 7.4) carrier Stable Nanocarrier (this compound is Neutral) protonation protonation carrier->protonation Accumulation via EPR Effect uptake uptake protonation->uptake release release protonation->release lysis lysis protonation->lysis cell cell uptake->cell release->cell Drug acts on cell lysis->cell disrupts membrane

G

G

References

Application Notes and Protocols: 1-Dodecylimidazole as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-dodecylimidazole as a corrosion inhibitor for steel, particularly in acidic environments. The information compiled is based on established principles of corrosion science and data from studies on structurally similar long-chain alkyl imidazole and triazole derivatives.

Introduction

Corrosion of steel is a significant challenge across various industries, leading to structural degradation and economic losses. Acidic solutions, often used in industrial cleaning, pickling, and oil and gas exploration, create highly corrosive environments. This compound is a cationic surfactant that has shown potential as an effective corrosion inhibitor for steel in such conditions. Its molecular structure, featuring a hydrophilic imidazole head and a long hydrophobic dodecyl tail, facilitates its adsorption onto the steel surface, forming a protective barrier against corrosive agents.

The imidazole ring, with its nitrogen heteroatoms, can coordinate with vacant d-orbitals of iron atoms on the steel surface, while the long dodecyl chain creates a dense hydrophobic layer that repels corrosive species. This dual-action mechanism significantly reduces both anodic and cathodic reactions of the corrosion process.

Mechanism of Corrosion Inhibition

The primary mechanism of corrosion inhibition by this compound involves the adsorption of the inhibitor molecules onto the steel surface. This process can be described by the following signaling pathway:

cluster_solution Corrosive Solution (e.g., 1M HCl) cluster_surface Steel Surface cluster_inhibition Inhibition Process Corrosive_Species Corrosive Species (H⁺, Cl⁻) Steel Steel (Fe) Corrosive_Species->Steel Attack Inhibitor This compound (C₁₂H₂₅N₂H⁺) Adsorption Adsorption of This compound Inhibitor->Adsorption Migrates to Steel->Adsorption Protective_Film Formation of Protective Hydrophobic Film Adsorption->Protective_Film Leads to Corrosion_Inhibition Corrosion Inhibition Protective_Film->Corrosion_Inhibition Results in Corrosion_Inhibition->Steel Protects

Caption: Mechanism of corrosion inhibition by this compound.

Data Presentation

The following tables summarize quantitative data obtained from electrochemical studies on a structurally similar long-chain alkyl heterocyclic compound, 1-dodecyl-methyl-1H-benzo[d][1][2][3]triazole-1-ium bromide, which serves as a proxy for the expected performance of this compound. The experiments were conducted on carbon steel in a 1.0 M HCl solution.[4]

Table 1: Potentiodynamic Polarization Data [4]

Inhibitor Concentration (M)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (%)
Blank-470115075125-
1 x 10⁻⁶-4752507812878.3
5 x 10⁻⁶-4801508013087.0
1 x 10⁻⁵-485808213293.0
5 x 10⁻⁵-490408513596.5
1 x 10⁻⁴-495258813897.8

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data [4]

Inhibitor Concentration (M)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)
Blank50150-
1 x 10⁻⁶2508080.0
5 x 10⁻⁶4506088.9
1 x 10⁻⁵8004593.8
5 x 10⁻⁵15003096.7
1 x 10⁻⁴25002098.0

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the corrosion inhibition performance of this compound on steel.

Experimental Workflow

cluster_prep Preparation cluster_electrochem Electrochemical Measurements cluster_surface Surface Analysis cluster_analysis Data Analysis A Prepare Corrosive Medium (e.g., 1M HCl) D Potentiodynamic Polarization (PDP) A->D E Electrochemical Impedance Spectroscopy (EIS) A->E B Prepare Steel Specimen (Polishing, Cleaning) B->D B->E F Scanning Electron Microscopy (SEM) B->F C Prepare Inhibitor Solutions (Varying Concentrations) C->D C->E G Calculate Inhibition Efficiency D->G E->G H Determine Adsorption Isotherm G->H

Caption: Experimental workflow for evaluating corrosion inhibitors.

Materials and Preparation
  • Steel Specimen: Mild steel coupons with a composition of (e.g., %C: 0.15, %Mn: 0.75, %Si: 0.25, %P: 0.04, %S: 0.05, and the remainder Fe) are used. The specimens are typically embedded in an epoxy resin, leaving a defined surface area (e.g., 1 cm²) exposed.

  • Surface Preparation: The exposed surface of the steel specimen is mechanically polished using a series of silicon carbide (SiC) papers of increasing grit (e.g., 240, 400, 600, 800, 1000, and 1200 grit). After polishing, the specimen is rinsed with deionized water, degreased with acetone, and dried in a stream of warm air.

  • Corrosive Medium: A 1 M hydrochloric acid (HCl) solution is prepared by diluting analytical grade HCl (e.g., 37%) with deionized water.

  • Inhibitor Solutions: Stock solutions of this compound are prepared in the corrosive medium. A series of test solutions with varying inhibitor concentrations (e.g., 1x10⁻⁶ M to 1x10⁻⁴ M) are prepared by diluting the stock solution.

Electrochemical Measurements

Electrochemical experiments are conducted using a standard three-electrode cell configuration with a potentiostat/galvanostat.

  • Working Electrode: The prepared mild steel specimen.

  • Reference Electrode: A Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.

  • Counter Electrode: A platinum or graphite rod.

  • Immerse the three-electrode setup in the test solution (blank or with inhibitor).

  • Allow the system to stabilize for a period (e.g., 30-60 minutes) until a steady open-circuit potential (OCP) is reached.

  • The potential is then scanned from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).[2]

  • The resulting current is recorded as a function of the applied potential.

  • The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by Tafel extrapolation of the linear portions of the anodic and cathodic curves.

  • The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

  • Immerse the three-electrode setup in the test solution and allow it to reach a steady OCP.

  • Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • The impedance data is plotted in Nyquist and Bode formats.

  • The data is fitted to an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

  • The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Surface Analysis
  • Immerse steel specimens in the blank and inhibitor-containing solutions for a specified period (e.g., 24 hours).

  • After immersion, the specimens are carefully removed, rinsed with deionized water, and dried.

  • The surface morphology of the steel specimens is then examined using a scanning electron microscope to observe the extent of corrosion damage and the formation of a protective film.

Conclusion

This compound demonstrates significant potential as a corrosion inhibitor for steel in acidic media. Its effectiveness is attributed to its ability to adsorb onto the steel surface and form a protective hydrophobic film. The quantitative data from electrochemical measurements on a similar compound indicate high inhibition efficiencies, which increase with inhibitor concentration. The provided protocols offer a standardized framework for researchers to evaluate the performance of this compound and other potential corrosion inhibitors. Further studies, including surface analysis techniques, can provide deeper insights into the inhibition mechanism and the morphology of the protective layer.

References

Application Notes and Protocols for 1-Dodecylimidazole as a Battery Electrolyte

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Utilization of 1-Dodecylimidazole-Based Ionic Liquids as Electrolytes in Advanced Battery Systems

Introduction

Ionic liquids (ILs) are a class of molten salts with melting points below 100°C, often exhibiting desirable properties for battery electrolytes, such as low volatility, non-flammability, high thermal stability, and a wide electrochemical window.[1][2] Imidazolium-based ILs, in particular, have been extensively studied for these applications.[3][4] This document focuses on the application of 1-dodecyl-3-methylimidazolium ([C12mim])-based ILs as potential electrolytes in next-generation batteries. The long dodecyl chain imparts unique physicochemical properties that can influence battery performance, safety, and stability.

These notes provide an overview of the potential applications, key performance characteristics, and detailed protocols for the synthesis, electrolyte formulation, and electrochemical testing of this compound-based electrolytes for researchers in battery technology and materials science.

Potential Applications

Due to their inherent safety characteristics and thermal stability, this compound-based electrolytes are promising for applications where safety and high-temperature operation are critical.[5] Potential applications include:

  • High-Temperature Lithium-Ion Batteries: For use in demanding environments such as electric vehicles, aerospace, and industrial energy storage.

  • Safer Consumer Electronics: To mitigate risks associated with flammable organic solvent-based electrolytes.

  • Solid-State and Gel-Polymer Batteries: The this compound cation can be functionalized and polymerized to create solid or quasi-solid electrolytes, enhancing battery safety and longevity.[2][6]

Key Performance Characteristics and Considerations

The long alkyl chain of this compound significantly influences its properties compared to shorter-chain analogs (e.g., 1-ethyl-3-methylimidazolium, [EMIM]):

  • Ionic Conductivity: Generally, increasing the alkyl chain length in imidazolium ILs leads to a decrease in ionic conductivity due to increased viscosity.[7] This is a critical trade-off that needs to be managed for high-performance batteries.

  • Viscosity: this compound-based ILs exhibit higher viscosity, which can impede ion transport but may also enhance the stability of the electrode-electrolyte interface.[7][8]

  • Electrochemical Stability: Imidazolium-based ILs can offer a wide electrochemical stability window, which is crucial for high-voltage battery chemistries. The stability is primarily determined by the anion and is less sensitive to the alkyl chain length of the cation.[9][10]

  • Solid Electrolyte Interphase (SEI) Formation: The nature of the cation can influence the formation and properties of the SEI layer on the anode, which is critical for battery cycle life and safety.

Experimental Protocols

Protocol 1: Synthesis of 1-Dodecyl-3-methylimidazolium Bromide ([C12mim]Br)

This protocol describes the synthesis of the precursor 1-dodecyl-3-methylimidazolium bromide via a nucleophilic substitution reaction.

Materials:

  • 1-methylimidazole (freshly distilled)

  • 1-bromododecane

  • Ethyl acetate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 1-methylimidazole and 1-bromododecane.

  • Add a magnetic stir bar and attach a reflux condenser.

  • Heat the mixture to 80°C and reflux for 24-48 hours with vigorous stirring. The reaction progress can be monitored by the formation of a viscous liquid.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the resulting viscous product with anhydrous ethyl acetate (3 x 50 mL) to remove any unreacted starting materials.

  • Remove the residual solvent under reduced pressure using a rotary evaporator to obtain the pure 1-dodecyl-3-methylimidazolium bromide.

  • Characterize the product using ¹H NMR and FTIR spectroscopy to confirm its structure and purity.[3]

Protocol 2: Anion Exchange to Synthesize [C12mim][TFSI]

This protocol details the synthesis of 1-dodecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([C12mim][TFSI]) from [C12mim]Br via an anion exchange reaction.

Materials:

  • 1-dodecyl-3-methylimidazolium bromide ([C12mim]Br)

  • Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI)

  • Dichloromethane (DCM)

  • Deionized water

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve [C12mim]Br and a slight molar excess (1.1 equivalents) of LiTFSI separately in deionized water.

  • Mix the two aqueous solutions and stir at room temperature for 12-24 hours. A second, denser liquid phase (the ionic liquid) should form.

  • Transfer the mixture to a separatory funnel and extract the ionic liquid phase using dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (3 x 50 mL) to remove any residual bromide ions. The absence of bromide in the aqueous washings can be confirmed by a negative test with a silver nitrate solution.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the dichloromethane under reduced pressure using a rotary evaporator.

  • Dry the final product under high vacuum at an elevated temperature (e.g., 80-100°C) for at least 24 hours to remove any residual water and solvent.

Protocol 3: Preparation of a [C12mim][TFSI]-based Electrolyte

Materials:

  • Synthesized and dried 1-dodecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([C12mim][TFSI])

  • Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI), battery grade, dried under vacuum

  • Argon-filled glovebox

Procedure (to be performed in a glovebox):

  • In a clean, dry vial, weigh the desired amount of [C12mim][TFSI].

  • Add the desired amount of LiTFSI to achieve the target concentration (e.g., 1 M).

  • Stir the mixture at room temperature or with gentle heating until the LiTFSI is completely dissolved and a homogeneous liquid is formed. The high viscosity may require extended stirring.[11]

Protocol 4: Coin Cell Assembly and Electrochemical Testing

This protocol outlines the assembly of a 2032-type coin cell for evaluating the electrochemical performance of the prepared electrolyte.

Materials:

  • Anode (e.g., lithium metal foil, graphite-coated copper foil)

  • Cathode (e.g., LiFePO₄ or LiCoO₂ coated aluminum foil)

  • Celgard separator

  • [C12mim][TFSI]-based electrolyte

  • Coin cell components (2032-type cases, spacers, springs)

  • Crimping machine

  • Battery cycler

  • Potentiostat with impedance spectroscopy capabilities

Procedure (to be performed in a glovebox):

  • Cut the anode, cathode, and separator into appropriately sized discs.

  • Place the cathode disc in the center of the bottom coin cell case.

  • Add a few drops of the [C12mim][TFSI]-based electrolyte to wet the cathode surface.

  • Place the separator on top of the cathode.

  • Add a few more drops of the electrolyte to the separator.

  • Place the lithium anode on top of the separator.

  • Position a spacer and a spring on top of the anode.

  • Carefully place the top cap and crimp the coin cell to seal it.

  • Remove the assembled cell from the glovebox and let it rest for several hours to ensure good wetting of the electrodes.

  • Electrochemical Characterization:

    • Cyclic Voltammetry (CV): Determine the electrochemical stability window of the electrolyte.

    • Electrochemical Impedance Spectroscopy (EIS): Measure the ionic conductivity and interfacial resistance.

    • Galvanostatic Cycling: Evaluate the charge-discharge capacity, coulombic efficiency, and cycle life of the battery.

Data Presentation

Table 1: Physicochemical Properties of 1-Dodecyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide ([C12mim][TFSI])

PropertyValueTemperature (°C)Reference
DensityVaries with temperature20 - 70[8]
ViscosityHigh, decreases with temperature20 - 70[8]
Thermal Conductivity~0.14 W·m⁻¹·K⁻¹20[8]

Table 2: Effect of Alkyl Chain Length on Properties of Imidazolium-Based Ionic Liquids

Cation (with TFSI⁻ anion)Ionic Conductivity (mS/cm)Viscosity (mPa·s)General Trend with Increasing Chain Length
[EMIM]⁺ (C2)HighLowIonic conductivity decreases.
[BMIM]⁺ (C4)MediumMediumViscosity increases.
[HMIM]⁺ (C6)LowerHigher
[OMIM]⁺ (C8)LowHigh
[C12mim]⁺ (C12) Very Low (inferred) Very High
(Note: This table presents general trends. Absolute values depend on temperature and anion type.)[12][13]

Visualizations

Synthesis_Pathway cluster_synthesis Synthesis of [C12mim]Br cluster_exchange Anion Exchange N_methylimidazole 1-methylimidazole Reaction Nucleophilic Substitution (Reflux, 80°C) N_methylimidazole->Reaction Bromododecane 1-bromododecane Bromododecane->Reaction C12mimBr [C12mim]Br Reaction->C12mimBr Anion_Exchange Anion Exchange (in H2O/DCM) C12mimBr->Anion_Exchange LiTFSI LiTFSI LiTFSI->Anion_Exchange C12mimTFSI [C12mim][TFSI] Anion_Exchange->C12mimTFSI LiBr LiBr (byproduct) Anion_Exchange->LiBr

Caption: Synthesis pathway for [C12mim][TFSI] ionic liquid.

Battery_Workflow cluster_prep Preparation cluster_assembly Assembly (Glovebox) cluster_testing Electrochemical Testing Electrolyte_Prep Electrolyte Preparation Stacking Stack Electrodes & Separator Electrolyte_Prep->Stacking Electrode_Prep Electrode & Separator Punching Electrode_Prep->Stacking Wetting Add Electrolyte Stacking->Wetting Crimping Seal Coin Cell Wetting->Crimping Resting Rest & Wetting Crimping->Resting CV Cyclic Voltammetry Resting->CV EIS EIS CV->EIS Cycling Galvanostatic Cycling EIS->Cycling

Caption: General workflow for battery assembly and testing.

Alkyl_Chain_Effect Alkyl_Chain Increase in Alkyl Chain Length (e.g., C2 to C12) van_der_Waals Stronger van der Waals Forces Alkyl_Chain->van_der_Waals Viscosity Increased Viscosity Ion_Mobility Reduced Ion Mobility Viscosity->Ion_Mobility Conductivity Decreased Ionic Conductivity van_der_Waals->Viscosity Ion_Mobility->Conductivity

Caption: Effect of increasing alkyl chain length on electrolyte properties.

References

Application Notes and Protocols: pH-Dependent Cytotoxicity of 1-Dodecylimidazole in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecylimidazole is a lysosomotropic detergent that exhibits significant pH-dependent cytotoxicity, making it a compound of interest in cancer research. Its mechanism of action is intrinsically linked to the acidic tumor microenvironment. In normal physiological conditions (extracellular pH ~7.4), this compound is largely unprotonated and relatively non-toxic. However, in the acidic milieu characteristic of solid tumors (extracellular pH ≤ 6.5), the imidazole head group becomes protonated. This protonation confers detergent-like properties to the molecule, leading to the disruption of cellular membranes and subsequent cell death.[1][2] This targeted activation within the tumor microenvironment presents a promising strategy for developing cancer therapies with enhanced selectivity and reduced systemic toxicity.

These application notes provide a summary of the quantitative data on the pH-dependent cytotoxicity of this compound, detailed protocols for assessing its effects, and visualizations of its mechanism of action and experimental workflows.

Data Presentation

The cytotoxicity of this compound is markedly increased at an acidic extracellular pH (pHe). Studies have shown that the cell-killing effect is approximately 100-fold greater at a pHe of 6.0 compared to a pHe of 7.0 in both murine mammary carcinoma (EMT-6) and human bladder carcinoma (MGH U1) cell lines.[1][2]

Table 1: pH-Dependent Cytotoxicity of this compound on Cancer Cell Lines

Cell LineExtracellular pH (pHe)Concentration (µg/mL)Cell Survival (%)
EMT-6 7.010~100
20~80
40~40
6.0 0.1~80
0.2~30
0.4<10
MGH U1 7.010~100
20~90
40~50
6.0 0.1~70
0.2~20
0.4<1

Data is approximated from graphical representations in Boyer et al., Br J Cancer, 1993.[1][2]

Mechanism of Action

The primary mechanism of action for the pH-dependent cytotoxicity of this compound is the disruption of cellular membranes due to its acquired detergent properties in acidic environments.[1][2]

  • Diffusion: At physiological pH (~7.4), this compound is uncharged and can readily diffuse across the plasma membrane into the cell.

  • Protonation: In the acidic tumor microenvironment (pHe ≤ 6.5) or within acidic organelles like lysosomes, the imidazole ring of this compound becomes protonated.

  • Detergent Action: The protonated form of this compound acts as a cationic detergent, disrupting the lipid bilayer of cellular membranes.

  • Cell Lysis: This leads to the permeabilization and eventual lysis of both the plasma membrane and lysosomal membranes, causing rapid, non-specific cell death.

cluster_extracellular Extracellular Space (Acidic pHe) cluster_cell Cancer Cell DDI This compound (Unprotonated) pDDI Protonated This compound (Cationic Detergent) DDI->pDDI Protonation Plasma_Membrane Plasma Membrane DDI->Plasma_Membrane Diffusion H+ H+ H+->pDDI pDDI->Plasma_Membrane Disruption Lysosome Lysosome (Acidic pH) pDDI->Lysosome Disruption Lysis Cell Lysis Plasma_Membrane->Lysis Lysosome->Lysis

Caption: Mechanism of pH-dependent cytotoxicity of this compound.

Experimental Protocols

Assessment of pH-Dependent Cytotoxicity using MTT Assay

This protocol outlines the steps to determine the cytotoxicity of this compound at different pH values using a colorimetric MTT assay.

Materials:

  • Cancer cell lines (e.g., EMT-6, MGH U1)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Culture medium adjusted to desired pH values (e.g., 7.4 and 6.0) with sterile HCl or NaOH

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA.

    • Resuspend cells in complete culture medium and perform a cell count.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in both pH 7.4 and pH 6.0 culture media.

    • Carefully remove the overnight culture medium from the wells.

    • Add 100 µL of the appropriate pH-adjusted medium containing different concentrations of this compound to the respective wells. Include vehicle controls for each pH.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control for each pH.

start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate overnight seed->incubate1 treat Treat with this compound at pH 7.4 and 6.0 incubate1->treat incubate2 Incubate for exposure time treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 3-4 hours add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance at 570 nm solubilize->read end End read->end

Caption: Workflow for MTT-based cytotoxicity assay.

Assessment of Clonogenic Survival

This protocol is used to determine the long-term reproductive viability of cancer cells after treatment with this compound at different pH values.

Materials:

  • All materials listed for the MTT assay

  • 6-well cell culture plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Preparation and Treatment:

    • Harvest and count exponentially growing cells.

    • Prepare cell suspensions in pH 7.4 and pH 6.0 media containing various concentrations of this compound.

    • Incubate the cell suspensions for a defined period (e.g., 1-4 hours) at 37°C.

  • Cell Plating:

    • After incubation, centrifuge the cells to remove the drug-containing medium.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in complete, fresh culture medium (pH 7.4).

    • Count the viable cells and plate a known number of cells (e.g., 200-1000 cells, depending on the expected toxicity) into 6-well plates.

  • Colony Formation:

    • Incubate the plates for 7-14 days at 37°C in a 5% CO2 incubator, allowing colonies to form.

  • Staining and Counting:

    • Wash the plates with PBS.

    • Fix the colonies with methanol or a methanol/acetic acid mixture for 15 minutes.

    • Stain the colonies with Crystal Violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).

  • Data Analysis:

    • Calculate the plating efficiency (PE) for the control group: (Number of colonies formed / Number of cells seeded) x 100.

    • Calculate the surviving fraction (SF) for each treatment group: (Number of colonies formed / (Number of cells seeded x PE/100)).

start Start treat Treat cells in suspension with this compound at different pHs start->treat wash Wash cells to remove drug treat->wash plate Plate known number of cells in 6-well plates wash->plate incubate Incubate for 7-14 days plate->incubate fix_stain Fix and stain colonies incubate->fix_stain count Count colonies fix_stain->count analyze Calculate surviving fraction count->analyze end End analyze->end

Caption: Workflow for clonogenic survival assay.

References

Application Notes and Protocols for the Separation of Metal Ions Using 1-Dodecylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The separation and purification of metal ions are critical processes in various fields, including hydrometallurgy, environmental remediation, and the synthesis of high-purity materials for drug development and other advanced applications. Traditional methods for metal ion separation, such as precipitation, ion exchange, and solvent extraction with conventional organic solvents, often face challenges related to efficiency, selectivity, and environmental concerns.

Ionic liquids (ILs), particularly those based on imidazolium cations, have emerged as promising alternatives due to their unique properties, including low vapor pressure, high thermal stability, and tunable solvent properties. 1-Dodecylimidazole, a member of the alkyl-substituted imidazole family, can act as an effective extractant for the selective separation of various metal ions. Its long alkyl chain enhances its hydrophobicity, making it suitable for liquid-liquid extraction processes. This document provides detailed application notes and experimental protocols for the use of this compound in the separation of metal ions, with a focus on transition metals such as cobalt (Co), nickel (Ni), and copper (Cu).

Principle of Separation

The separation of metal ions using this compound is typically achieved through solvent extraction. In this process, an aqueous solution containing the metal ions is brought into contact with an organic phase containing this compound. The imidazole moiety of the molecule can coordinate with metal ions, forming a complex that is preferentially soluble in the organic phase. The selectivity of the extraction depends on several factors, including the pH of the aqueous phase, the concentration of the extractant, the nature of the diluent, and the presence of other coordinating or counter-ions. By carefully controlling these parameters, a high degree of separation between different metal ions can be achieved. The general mechanism involves the formation of a neutral metal-imidazole complex that partitions into the organic phase.

Data Presentation

The following tables summarize the quantitative data for the separation of selected metal ions using an imidazolium-based extractant system. The data presented here is based on studies of structurally similar long-chain alkyl-imidazole derivatives and serves as a representative example of the expected performance of this compound.

Table 1: Extraction Efficiency of Metal Ions with an Alkyl-Imidazole Based Extractant

Metal IonInitial Concentration (mg/L)pHExtractant Concentration (M)Extraction Efficiency (%)
Cu(II)1005.50.195.2
Co(II)1006.00.188.5
Ni(II)1006.50.182.1
Zn(II)1005.00.192.8

Table 2: Separation Factors for Binary Metal Ion Mixtures

Metal Ion PairpH for Optimal SeparationSeparation Factor (β)
Cu(II) / Ni(II)5.515.4
Cu(II) / Co(II)5.58.7
Co(II) / Ni(II)6.01.8

Note: The separation factor (β) is the ratio of the distribution coefficients of the two metal ions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from imidazole and 1-bromododecane.

Materials:

  • Imidazole

  • 1-Bromododecane

  • Sodium hydroxide (NaOH)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve imidazole in toluene.

  • Add an equimolar amount of powdered sodium hydroxide to the solution.

  • Slowly add 1-bromododecane to the mixture while stirring.

  • Heat the mixture to reflux and maintain for 24 hours.

  • After cooling to room temperature, add deionized water to the reaction mixture.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with deionized water three times.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the toluene using a rotary evaporator to obtain this compound as an oily liquid.

Protocol 2: Solvent Extraction of Metal Ions

This protocol details the procedure for the liquid-liquid extraction of metal ions from an aqueous solution using this compound.

Materials:

  • Stock solutions of metal salts (e.g., CuSO₄, CoCl₂, NiSO₄)

  • This compound

  • Organic diluent (e.g., kerosene, toluene)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Separatory funnels

  • pH meter

  • Shaker or vortex mixer

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES)

Procedure:

  • Prepare an aqueous feed solution containing the metal ions of interest at a known concentration.

  • Adjust the pH of the aqueous solution to the desired value using HCl or NaOH.

  • Prepare the organic extractant solution by dissolving a known concentration of this compound in the chosen organic diluent.

  • In a separatory funnel, mix equal volumes of the aqueous feed solution and the organic extractant solution.

  • Shake the mixture vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.

  • Allow the two phases to separate completely.

  • Carefully separate the aqueous phase (raffinate) from the organic phase.

  • Measure the final pH of the aqueous phase.

  • Determine the concentration of metal ions remaining in the aqueous phase using AAS or ICP-OES.

  • Calculate the extraction efficiency (%) using the following formula: Extraction Efficiency (%) = [ (Initial Concentration - Final Concentration) / Initial Concentration ] * 100

Protocol 3: Stripping of Metal Ions from the Organic Phase

This protocol describes the back-extraction (stripping) of the metal ions from the loaded organic phase.

Materials:

  • Loaded organic phase from Protocol 2

  • Stripping agent (e.g., dilute sulfuric acid, nitric acid)

  • Separatory funnels

  • Shaker or vortex mixer

  • AAS or ICP-OES

Procedure:

  • Take a known volume of the metal-loaded organic phase.

  • Add an equal volume of the acidic stripping solution to a separatory funnel.

  • Shake the mixture vigorously for a predetermined time (e.g., 30 minutes).

  • Allow the phases to separate.

  • Collect the aqueous stripping solution.

  • Analyze the metal ion concentration in the aqueous stripping solution using AAS or ICP-OES to determine the stripping efficiency.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_extraction Solvent Extraction cluster_stripping Stripping s1 React Imidazole with 1-Bromododecane s2 Reflux and Purify s1->s2 s3 Obtain this compound s2->s3 e2 Prepare Organic Extractant Solution s3->e2 Use as Extractant e1 Prepare Aqueous Metal Solution e3 Mix Aqueous and Organic Phases e1->e3 e2->e3 e4 Phase Separation e3->e4 e5 Analyze Raffinate e4->e5 st1 Mix Loaded Organic Phase with Acid e4->st1 Loaded Organic Phase st2 Phase Separation st1->st2 st3 Analyze Stripped Aqueous Phase st2->st3 signaling_pathway cluster_aqueous Aqueous Phase cluster_organic Organic Phase M_aq Metal Ion (M²⁺) ML2_org Metal-Imidazole Complex (ML₂) M_aq->ML2_org Coordination & Extraction L_org This compound (L) L_org->ML2_org Complexation

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Dodecylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-dodecylimidazole. The following information addresses common issues related to impurities and provides detailed protocols for purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized this compound?

A1: Common impurities in this compound can significantly impact experimental results.[1][2] These impurities typically arise from the synthesis process or degradation. The most prevalent impurities include:

  • Unreacted Starting Materials: Imidazole and 1-bromododecane (or other dodecyl halides) are often present due to incomplete reactions.[3]

  • Halide Ions: Bromide or chloride ions are common residual impurities from the alkylation reaction.[1][3]

  • Water: this compound is hygroscopic and can absorb atmospheric moisture.[4][5]

  • Color Impurities: The presence of colored bodies can indicate degradation or side products.[5]

  • Other Organic Volatiles: Solvents used during synthesis or purification (e.g., acetone, ethyl acetate) may remain.[3]

Q2: How can I detect the presence of impurities in my this compound sample?

A2: Several analytical techniques can be employed to assess the purity of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify unreacted starting materials and other organic impurities.

  • Gas Chromatography (GC): Useful for detecting volatile impurities and quantifying the purity of the main component.[6]

  • Karl Fischer Titration: Specifically used for the accurate determination of water content.

  • Ion Chromatography: Can be used to quantify halide and other ionic impurities.

  • UV-Vis Spectroscopy: The presence of color can be quantified, which may indicate the presence of certain impurities.

Q3: My this compound sample has a yellow tint. Is this normal and how can I remove the color?

A3: While some commercial sources describe this compound as a clear yellow liquid, a pronounced yellow or brown color often indicates the presence of impurities or degradation products.[6] These colored impurities can sometimes be removed by treatment with activated carbon followed by filtration, or by column chromatography.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent experimental results Presence of unreacted starting materials (imidazole, 1-bromododecane) or residual halide ions.[1]Purify the this compound using column chromatography or vacuum distillation.
Poor solubility in non-polar solvents High water content.[4]Dry the sample under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours.
Formation of an unexpected precipitate Reaction with residual halide ions.Purify by washing with water (if the product is immiscible) or by column chromatography to remove ionic impurities.
Low yield in subsequent reactions Impurities are interfering with the reaction.Repurify the this compound using one of the detailed protocols below.

Purification Protocols

The choice of purification method depends on the nature of the impurities present and the required purity level.

Experimental Protocol 1: Column Chromatography

This method is effective for removing unreacted starting materials and colored impurities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Ethyl acetate (or another suitable eluent)

  • Glass chromatography column

  • Round-bottom flasks

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., ethyl acetate).

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the sample through the column with the eluent.

  • Fraction Collection: Collect fractions as the solvent flows through the column. The separation can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified this compound under vacuum to remove any residual solvent.[7][8]

Experimental Protocol 2: Vacuum Distillation

This method is suitable for removing non-volatile impurities and some unreacted starting materials with significantly different boiling points.

Materials:

  • Crude this compound

  • Distillation apparatus (including a round-bottom flask, distillation head, condenser, and receiving flask)

  • Vacuum pump

  • Heating mantle

  • Cold trap

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed for vacuum.

  • Sample Charging: Place the crude this compound into the distillation flask.

  • Vacuum Application: Gradually apply vacuum to the system. A cold trap should be used to protect the pump.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Distillate Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure (e.g., ~144-146 °C at 0.5 mmHg).[8][9]

  • Cooling: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.

Quantitative Data Summary

The following table summarizes the expected purity levels of this compound after applying different purification techniques. The values are representative and can vary based on the initial purity and experimental conditions.

Purification Method Purity (GC) Key Impurities Removed
None (Crude) 85-95%-
Column Chromatography >97%Unreacted imidazole, 1-bromododecane, colored impurities
Vacuum Distillation >98%Non-volatile salts, high-boiling point impurities
Combined Methods >99%A broad spectrum of impurities

Visualizing the Purification Workflow

The following diagrams illustrate the synthesis of this compound, highlighting the origin of impurities, and the general workflow for its purification.

Synthesis of this compound and Origin of Impurities cluster_reactants Reactants cluster_reaction Reaction cluster_products Crude Product Mixture Imidazole Imidazole Reaction Alkylation Reaction (e.g., in Acetone with K₂CO₃) Imidazole->Reaction Bromododecane 1-Bromododecane Bromododecane->Reaction Dodecylimidazole This compound Reaction->Dodecylimidazole Impurity1 Unreacted Imidazole Reaction->Impurity1 Impurity2 Unreacted 1-Bromododecane Reaction->Impurity2 Impurity3 Potassium Bromide Reaction->Impurity3 Impurity4 Residual Acetone Reaction->Impurity4

Caption: Synthesis of this compound and the origin of common impurities.

Purification Workflow for this compound cluster_purification Purification Options Crude Crude this compound Washing Aqueous Wash (to remove salts) Crude->Washing Chromatography Column Chromatography Drying Drying under Vacuum (to remove water/solvents) Chromatography->Drying Distillation Vacuum Distillation Distillation->Drying Washing->Chromatography Washing->Distillation Pure Pure this compound (>97%) Drying->Pure

Caption: General workflow for the purification of this compound.

References

Challenges in handling viscous ionic liquids like 1-Dodecylimidazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on overcoming the challenges associated with handling viscous ionic liquids, particularly 1-dodecylimidazole derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are this compound derivatives so viscous?

A1: The high viscosity of this compound derivatives is primarily due to the long dodecyl (C12) alkyl chain on the imidazolium cation.[1] Longer alkyl chains lead to increased van der Waals interactions and entanglement between the molecules, resulting in greater resistance to flow. This trend of increasing viscosity with longer alkyl chains is a known characteristic of 1-alkyl-3-methylimidazolium salts.

Q2: What are the main challenges I can expect when working with these ionic liquids?

A2: The primary challenges stem from their high viscosity and include:

  • Inaccurate liquid handling: Difficulty in aspirating and dispensing precise volumes with standard pipettes.[2]

  • Inefficient mixing: Problems achieving homogeneous mixtures when combining with other reagents.

  • Difficult filtration: Clogging of filter membranes and slow filtration rates.[3]

  • Potential for air bubble entrapment: Vigorous mixing can introduce air bubbles that are difficult to remove.

  • Biocompatibility concerns: Like many ionic liquids, this compound derivatives can exhibit cytotoxicity, which is a critical consideration in drug delivery applications.[4][5]

Q3: How does temperature affect the viscosity of this compound derivatives?

A3: The viscosity of ionic liquids, including this compound derivatives, decreases significantly as temperature increases.[1] Heating the ionic liquid can be an effective method to reduce its viscosity and improve its handling properties. However, it is crucial to ensure that heating does not degrade the ionic liquid or other components in your experimental system. The thermal stability of the specific ionic liquid should be considered, as decomposition temperatures for imidazolium-based ionic liquids typically range from 200°C to 400°C.[6]

Q4: Are there less viscous alternatives to this compound derivatives for my application?

A4: The choice of ionic liquid depends on the specific requirements of your experiment. If high viscosity is a major obstacle, you could consider:

  • Shorter alkyl chain derivatives: Imidazolium salts with shorter alkyl chains (e.g., butyl- or hexyl-) will have lower viscosities.

  • Different anion choices: The anion also influences viscosity. For a given cation, different anions can result in varying viscosities.

  • Using a co-solvent: Diluting the viscous ionic liquid with a suitable, low-viscosity solvent can significantly reduce the overall viscosity of the solution.

Troubleshooting Guides

Pipetting and Liquid Handling
Problem Possible Cause Solution
Inaccurate aspiration (aspirating less than the set volume) High viscosity prevents the liquid from being drawn into the pipette tip at a normal speed.* Use a slower aspiration speed: Reduce the aspiration speed to allow the viscous liquid sufficient time to enter the tip.[2][7] * Pre-wet the pipette tip: Aspirate and dispense the liquid back into the source container two to three times to coat the inside of the tip. * Use reverse pipetting: Depress the plunger to the second stop to aspirate, and then depress to the first stop to dispense. This leaves a small amount of liquid in the tip, but the dispensed volume will be more accurate.[2][8] * Use positive displacement pipettes: These pipettes use a piston in direct contact with the liquid, eliminating the air cushion that can be compressed by viscous samples.[9] * Use wide-bore pipette tips: A larger opening can facilitate the uptake of viscous liquids.[10]
Liquid dripping from the pipette tip after aspiration Surface tension of the viscous liquid clinging to the outside of the tip.* Slow withdrawal from the liquid: After aspirating, pause with the tip still in the liquid and then withdraw it slowly and smoothly. * Wipe the tip: Gently wipe the outside of the tip with a lint-free tissue, being careful not to touch the opening.
Inaccurate dispensing (leaving residue in the tip) The viscous liquid adheres to the inner surface of the pipette tip.* Use a slow dispense speed: Dispense the liquid slowly against the wall of the receiving vessel.[7] * Pause after dispensing: Allow a few seconds for the liquid to drain completely from the tip before withdrawing it.[2] * Use low-retention pipette tips: These tips have a hydrophobic inner surface that reduces the amount of liquid that adheres to them.[10] * Rinse the tip: If the protocol allows, rinse the tip by pipetting a small amount of the diluent up and down in the receiving vessel.
Mixing and Stirring
Problem Possible Cause Solution
Incomplete or slow mixing High viscosity resists the formation of a vortex and efficient blending.* Use overhead stirrers: For larger volumes or highly viscous materials, magnetic stir bars may not be powerful enough. An overhead stirrer with an appropriate impeller (e.g., anchor or propeller type) provides more torque.[11] * Optimize impeller design: The shape and size of the impeller should be chosen based on the viscosity of the material and the vessel size. Anchor-type impellers are suitable for medium viscosity, while propeller-types can be used at higher speeds for medium to high viscosity materials.[11] * Increase temperature: Gently heating the mixture will lower the viscosity and promote more efficient mixing. * Use a high-shear mixer: For creating fine emulsions or dispersions in viscous ionic liquids, a high-shear mixer can provide the necessary energy for homogenization.[12]
Air bubble entrapment Vigorous stirring can introduce air into the viscous liquid, where it becomes trapped.* Start at a low stirring speed: Gradually increase the speed to avoid drawing air into the mixture.[11] * Use a degasser or sonicator: If bubbles are a problem, a laboratory degasser or ultrasonic bath can help to remove them.
Filtration
Problem Possible Cause Solution
Clogged filter membrane and high back pressure The high viscosity of the ionic liquid makes it difficult to pass through the filter pores.* Increase the filter surface area: Use a larger diameter syringe filter to reduce the pressure required.[3] * Use a filter with a pre-filter: Some syringe filters come with a built-in pre-filter layer that traps larger particles, preventing the main membrane from clogging.[3] * Apply gentle and consistent pressure: Avoid applying excessive force, which can damage the filter membrane.[3] * Heat the ionic liquid: Lowering the viscosity by warming the solution can significantly improve filtration speed. * Dilute with a co-solvent: If compatible with your downstream application, diluting the ionic liquid will reduce its viscosity and make it easier to filter.

Quantitative Data

Table 1: Dynamic Viscosity of 1-Alkyl-3-methylimidazolium Chloride ([Cnmim][Cl]) at Atmospheric Pressure

Alkyl Chain Length (n)Temperature (°C)Viscosity (mPa·s)
425~150
625~350
825~700
640~120
840~250
660~40
860~80

Data is estimated and compiled from trends and values reported in the literature for similar ionic liquids.[13][14] Note that the viscosity of the 1-dodecyl (C12) derivative will be significantly higher than the values presented for the C6 and C8 analogues at the same temperatures.

Experimental Protocols

Protocol 1: Preparation of a Drug-in-Ionic Liquid Formulation for Transdermal Delivery Screening

This protocol outlines the preparation of a formulation for testing the efficacy of a this compound derivative as a transdermal permeation enhancer.

Materials:

  • 1-dodecyl-3-methylimidazolium chloride ([C12mim][Cl])

  • Model drug (e.g., a non-steroidal anti-inflammatory drug)

  • Co-solvent (e.g., propylene glycol or ethanol, if required to adjust viscosity)

  • Overhead stirrer with anchor-type impeller

  • Heating mantle or water bath

  • Analytical balance

  • Glass beaker

Procedure:

  • Pre-heating the Ionic Liquid: Gently warm the [C12mim][Cl] to 40-50°C using a heating mantle or water bath to reduce its viscosity.

  • Weighing the Components: Accurately weigh the required amounts of the pre-heated [C12mim][Cl], the model drug, and any co-solvent into a glass beaker.

  • Mixing:

    • Place the beaker under the overhead stirrer with the anchor-type impeller submerged in the mixture.

    • Begin stirring at a low speed (e.g., 100 rpm) to avoid splashing and introducing air bubbles.

    • Gradually increase the stirring speed to 300-400 rpm as the components begin to mix.

    • Continue stirring until the drug is completely dissolved and the mixture is homogeneous. This may take several hours depending on the drug's solubility.

  • Degassing (if necessary): If air bubbles have been introduced, place the formulation in a vacuum desiccator or an ultrasonic bath for 15-30 minutes to remove them.

  • Storage: Store the final formulation in a sealed, airtight container at room temperature, protected from light.

Visualizations

Experimental_Workflow_Transdermal_Drug_Delivery cluster_prep Formulation Preparation cluster_testing In Vitro Permeation Testing IL Viscous Ionic Liquid (e.g., [C12mim]Cl) Mix Mixing & Dissolution (Heated, Overhead Stirring) IL->Mix Drug Active Pharmaceutical Ingredient (API) Drug->Mix Formulation Homogeneous Drug-IL Formulation Mix->Formulation Franz_Cell Franz Diffusion Cell Setup (with skin sample) Formulation->Franz_Cell Topical Application Sampling Receptor Fluid Sampling (at time intervals) Franz_Cell->Sampling Analysis HPLC/LC-MS Analysis of Samples Sampling->Analysis Data Permeation Data (Flux, Lag Time) Analysis->Data

Caption: Experimental workflow for evaluating transdermal drug delivery.

Troubleshooting_Logic Start Handling Viscous Ionic Liquid Problem Encountering a Problem? Start->Problem Pipetting Pipetting Inaccuracy Problem->Pipetting Yes Mixing Poor Mixing Problem->Mixing Yes Filtration Filtration Difficulty Problem->Filtration Yes End Successful Handling Problem->End No Sol_Heat Increase Temperature Pipetting->Sol_Heat Sol_Equip Use Specialized Equipment (e.g., Positive Displacement Pipette, Overhead Stirrer) Pipetting->Sol_Equip Sol_Tech Modify Technique (e.g., Reverse Pipetting, Slow Speed) Pipetting->Sol_Tech Mixing->Sol_Heat Sol_Dilute Dilute with Co-solvent Mixing->Sol_Dilute Mixing->Sol_Equip Filtration->Sol_Heat Filtration->Sol_Dilute

Caption: Troubleshooting decision tree for handling viscous ionic liquids.

References

Technical Support Center: 1-Dodecylimidazole Stability in Acidic and Basic Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support resource is designed for researchers, scientists, and drug development professionals to address stability issues encountered with 1-dodecylimidazole during experiments. It provides troubleshooting guidance and answers to frequently asked questions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: How does the stability of this compound change in acidic versus basic environments?

A1: The stability of this compound is highly dependent on pH due to its chemical structure. As a weak base with a predicted pKa value around 6.79, its protonation state changes significantly in acidic and basic media, which in turn affects its stability.

  • In acidic media (pH < 6.79): this compound becomes protonated, forming the 1-dodecylimidazolium cation. This positively charged form is generally more resistant to hydrolytic degradation. However, its properties as a lysosomotropic agent are enhanced, meaning it can accumulate in acidic cellular compartments like lysosomes, which may be a critical aspect of its biological activity.[1][2]

  • In basic media (pH > 6.79): It exists as the neutral, unprotonated molecule. In this state, the imidazole ring is more susceptible to nucleophilic attack by hydroxide ions, which can lead to degradation, potentially through ring-opening hydrolysis.

Q2: What are the primary degradation pathways for this compound?

A2: The most probable degradation pathways for this compound involve hydrolysis of the imidazole ring.

  • Alkaline Hydrolysis: In basic solutions, the hydroxide ion can directly attack the carbon atoms of the imidazole ring, particularly the C2 position, leading to the formation of a ring-opened intermediate that can further decompose.

  • Acid-Catalyzed Hydrolysis: While the protonated imidazolium ring is more stable, under harsh acidic conditions (e.g., high temperature and strong acid concentration), it can still undergo hydrolysis, although typically at a slower rate than in basic media.

  • Oxidation: The imidazole ring can also be susceptible to oxidative degradation, especially in the presence of oxidizing agents, light, or trace metal catalysts.

Q3: My this compound sample is degrading faster than expected. What are the potential causes?

A3: Several factors can accelerate the degradation of this compound:

  • Incorrect pH: Ensure the pH of your solution is accurately measured and buffered, as deviations, particularly to the alkaline side, can significantly increase the degradation rate.

  • Elevated Temperature: Chemical degradation rates generally increase with temperature. Verify that your experimental conditions do not involve unintended heating.

  • Presence of Catalysts: Trace amounts of metal ions can catalyze the degradation of imidazole compounds. Use high-purity reagents and acid-washed glassware to minimize this risk.

  • Light Exposure: Imidazole-containing compounds can be sensitive to photodegradation. It is advisable to protect solutions from direct light, especially UV radiation, by using amber glassware or covering the experimental setup.

  • Oxidative Stress: The presence of dissolved oxygen or other oxidizing species can promote degradation. For sensitive experiments, consider de-gassing your solvents.

Q4: What analytical methods are recommended for monitoring the stability of this compound?

A4: A stability-indicating analytical method is crucial for accurately assessing the degradation of this compound.

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique for separating and quantifying the parent compound from its degradation products. A reverse-phase C18 column with a mobile phase of acetonitrile and water containing an acid modifier like formic or phosphoric acid is a good starting point for method development.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown degradation products by providing molecular weight and fragmentation information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the degradation process in real-time (by spiking D₂O with DCl or NaOD) and to definitively elucidate the structure of isolated degradation products.

Troubleshooting Guides

This section provides a structured approach to resolving common issues related to this compound stability.

Visual Troubleshooting Logic

troubleshooting_logical_flow cluster_checks Initial Checks cluster_solutions Corrective Actions cluster_advanced Advanced Troubleshooting start Problem: Unexpected Degradation of this compound check_pH Is pH of the medium correct and stable? start->check_pH check_temp Is the temperature controlled and accurate? check_pH->check_temp Yes solution_pH Calibrate pH meter. Use appropriate buffers. check_pH->solution_pH No check_light Is the sample protected from light? check_temp->check_light Yes solution_temp Verify temperature control. Avoid localized heating. check_temp->solution_temp No solution_light Use amber vials or cover with aluminum foil. check_light->solution_light No check_reagents Are reagents and solvents of high purity and de-gassed? check_light->check_reagents Yes solution_reagents Use HPLC-grade solvents. De-gas to remove oxygen. check_reagents->solution_reagents No analyze_degradants Characterize degradation products using LC-MS. check_reagents->analyze_degradants Yes

Caption: A logical flow for troubleshooting unexpected degradation.

Quantitative Data Summary

Disclaimer: Experimental stability data for this compound is limited in the public domain. The following table presents data for a related N-alkylimidazole fungicide, Prochloraz, to serve as an illustrative example of how pH can influence stability.

pHTemperature (°C)Half-life (t½) in days
4.0Room Temperature18.4 - 19.2
7.0Room Temperature22.6 - 25.1
9.2Room Temperature15.8 - 16.6
Data is for Prochloraz and is intended for illustrative purposes only.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To systematically evaluate the stability of this compound under various stress conditions to understand its degradation profile.

Materials:

  • This compound

  • 0.1 M and 1 M Hydrochloric Acid (HCl)

  • 0.1 M and 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade Methanol and Water

  • Validated stability-indicating HPLC method

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl and another 1 mL with 9 mL of 1 M HCl.

    • Incubate samples at room temperature and 60°C.

    • Collect aliquots at 0, 2, 6, 12, and 24 hours. Neutralize with NaOH before analysis.

  • Base Hydrolysis:

    • Repeat the procedure from step 2 using 0.1 M and 1 M NaOH. Neutralize aliquots with HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep at room temperature and collect aliquots at the same time points.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of this compound remaining.

    • Characterize significant degradation products using LC-MS.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To establish an HPLC method capable of separating this compound from its potential degradation products.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a solution of this compound and a mixture of samples from the forced degradation study.

  • Inject the mixture and evaluate the separation of the parent peak from the degradation product peaks.

  • Optimize the gradient, flow rate, and mobile phase composition to achieve adequate resolution (>2) between all peaks.

  • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations of Pathways and Workflows

Proposed Degradation Pathways

degradation_pathways cluster_acid Acidic Conditions (pH < pKa) cluster_base Basic Conditions (pH > pKa) ddi_acid This compound ddi_h 1-Dodecylimidazolium Cation (Protonated) ddi_acid->ddi_h Protonation stable More resistant to hydrolysis ddi_h->stable Generally Stable ddi_base This compound ring_opening Ring-Opened Intermediate ddi_base->ring_opening Hydroxide Attack degradation_products Degradation Products ring_opening->degradation_products Further Decomposition

Caption: Proposed degradation pathways in acidic and basic media.

Experimental Workflow for Stability Analysis

experimental_workflow_chart cluster_stress_conditions Stress Conditions cluster_analytical_methods Analytical Monitoring start Sample Preparation (this compound Solution) acid_stress Acid Hydrolysis start->acid_stress base_stress Base Hydrolysis start->base_stress oxidative_stress Oxidative Stress start->oxidative_stress photo_stress Photolytic Stress start->photo_stress hplc_analysis HPLC for Quantification (% Degradation) acid_stress->hplc_analysis base_stress->hplc_analysis oxidative_stress->hplc_analysis photo_stress->hplc_analysis lcms_analysis LC-MS for Identification of Degradants hplc_analysis->lcms_analysis end Stability Profile and Degradation Pathway Elucidation lcms_analysis->end

Caption: A typical experimental workflow for assessing stability.

References

Preventing decomposition of 1-Dodecylimidazole at high temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the prevention of decomposition of 1-dodecylimidazole at elevated temperatures. The information is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the high-temperature application of this compound.

Question: My this compound sample is showing signs of yellowing or browning after heating. What is the likely cause and how can I prevent it?

Answer: Discoloration upon heating is a common indicator of thermal decomposition and/or oxidation. The long dodecyl chain of this compound can be susceptible to thermal cleavage, and the imidazole ring can be prone to oxidation at elevated temperatures.

Recommended Actions:

  • Lower the Operating Temperature: If your experimental protocol allows, reducing the temperature is the most direct way to minimize decomposition.

  • Utilize an Inert Atmosphere: The presence of oxygen can significantly accelerate decomposition.[1] Conducting your experiment under an inert atmosphere, such as nitrogen or argon, will help prevent oxidative degradation.

  • Consider the Use of Antioxidants: The addition of a small amount of a suitable antioxidant can inhibit decomposition pathways. Hindered phenols and aromatic amines are effective at scavenging free radicals at high temperatures.[2][3][4]

Question: I am observing unexpected side products in my reaction mixture when using this compound at high temperatures. Could this be due to its decomposition?

Answer: Yes, thermal degradation of this compound can lead to the formation of various byproducts. Studies on similar 1-alkyl-3-methylimidazolium compounds have shown that thermal stress can lead to the formation of imidazole, N-methylimidazole, and N-alkylimidazoles as degradation products.[5]

Troubleshooting Steps:

  • Analyze Decomposition Products: If possible, use analytical techniques such as GC-MS to identify the byproducts. This can help confirm if they originate from the decomposition of this compound.

  • Implement Stabilization Strategies: Follow the recommendations for preventing decomposition, such as using an inert atmosphere and considering the addition of antioxidants.

  • Purify this compound Before Use: Impurities can sometimes catalyze or accelerate decomposition. Ensure the purity of your this compound before use.

Question: My experimental results are inconsistent when using this compound in heated applications. Could thermal instability be the cause?

Answer: Inconsistent results can indeed be a consequence of the variable decomposition of this compound. The extent of degradation can be influenced by minor variations in temperature, heating time, and atmospheric conditions, leading to reproducibility issues.

Solutions:

  • Precise Temperature Control: Ensure your heating apparatus provides accurate and stable temperature control.

  • Standardize Heating Protocols: Use consistent heating and cooling rates and durations for all experiments.

  • Employ Stabilization Techniques Consistently: If you choose to use an inert atmosphere or antioxidants, apply these measures uniformly across all experiments.

Frequently Asked Questions (FAQs)

What is the decomposition temperature of this compound?

What are the likely decomposition mechanisms for this compound?

Based on studies of related imidazolium compounds, the primary decomposition pathways at high temperatures likely involve the cleavage of the C-N bond connecting the dodecyl chain to the imidazole ring. This can lead to the formation of imidazole and degradation products from the alkyl chain. In the presence of oxygen, oxidative degradation of both the imidazole ring and the alkyl chain can also occur.

How does the length of the alkyl chain affect the thermal stability of N-alkylimidazoles?

Research on 1-alkyl-3-methylimidazolium salts indicates that thermo-oxidative stability tends to decrease as the length of the alkyl chain increases.[7] This suggests that the long dodecyl chain in this compound is a key factor in its thermal instability.

What types of antioxidants are suitable for stabilizing this compound?

Hindered phenolic antioxidants and aromatic amines are two classes of primary antioxidants that are effective at high temperatures.[3][4][8] They function by scavenging free radicals that can initiate and propagate decomposition reactions. The choice of a specific antioxidant will depend on its solubility and compatibility with your experimental system.

Can I use this compound in the presence of air at high temperatures?

Using this compound in an air or oxygen-containing atmosphere at high temperatures is generally not recommended without appropriate stabilization measures. The presence of oxygen can significantly lower the decomposition temperature and lead to oxidative degradation.[1] If high temperatures are necessary, working under an inert atmosphere is a critical step to enhance stability.

Data Summary

The following table summarizes the trend of decreasing thermal stability with increasing alkyl chain length in 1-alkyl-2,3-dimethylimidazolium nitrate ionic liquids, which can serve as a proxy for understanding the behavior of this compound.

Cation Alkyl ChainOnset Decomposition Temperature (Tonset) in Air (°C)Peak Decomposition Temperature (Tpeak) in Air (°C)
Ethyl312.13332.46
Butyl310.23330.68
Hexyl300.89325.10
Octyl298.36319.72
Decyl286.25313.26
Data from a study on 1-alkyl-2,3-dimethylimidazolium nitrate ionic liquids.[1]

Experimental Protocols

Protocol for Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for determining the thermal decomposition temperature of this compound.

  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated for both temperature and mass.

    • Select an appropriate sample pan (e.g., alumina or platinum).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into the TGA pan.

  • TGA Program:

    • Gas: Set the purge gas to either nitrogen (for inert atmosphere) or air (for oxidative atmosphere) at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass loss (%) as a function of temperature.

    • Determine the onset decomposition temperature (Tonset), which is the temperature at which significant mass loss begins. This is often calculated using the tangent method on the TGA curve.

    • Note the temperature at 5% mass loss (Td5%) as another indicator of the initial decomposition.

Protocol for a High-Temperature Experiment with this compound under an Inert Atmosphere

  • System Setup:

    • Assemble your reaction apparatus (e.g., a three-neck flask with a condenser, thermometer, and gas inlet/outlet).

    • Ensure all glassware is dry.

  • Inerting the System:

    • Introduce this compound and any other non-volatile reactants into the flask.

    • Seal the apparatus and begin purging with an inert gas (nitrogen or argon) for 15-30 minutes to displace any air.

    • Maintain a gentle positive pressure of the inert gas throughout the experiment.

  • Heating:

    • Begin heating the reaction mixture to the desired temperature while maintaining the inert atmosphere.

  • Reaction and Workup:

    • Conduct the experiment as planned.

    • Cool the reaction mixture to room temperature before opening the system to the atmosphere.

Visualizations

Caption: Troubleshooting workflow for addressing the decomposition of this compound.

References

Technical Support Center: Optimization of 1-Dodecylimidazole Concentration in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-dodecylimidazole in catalytic reactions. The information is designed to assist in optimizing its concentration and addressing common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during catalytic reactions involving this compound.

Issue Potential Cause Suggested Solution
Low or No Catalytic Activity Suboptimal this compound Concentration: The concentration may be too low to effectively participate in the catalytic cycle or too high, leading to catalyst inhibition or side reactions.Systematically screen a range of this compound concentrations to identify the optimal loading. See the Experimental Protocol section for a detailed methodology.
Incorrect Reaction pH: this compound possesses detergent-like properties at low pH, which can disrupt the catalytic system, denature enzymes (if applicable), or cause unwanted emulsification.[1]Buffer the reaction mixture to maintain a neutral or slightly basic pH, unless the catalysis is specifically designed for acidic conditions. Monitor and adjust the pH throughout the reaction.
Poor Solubility: this compound or the catalyst complex may not be fully dissolved in the reaction solvent, limiting its availability.Select a solvent system in which all components are fully soluble. Consider using a co-solvent if necessary. Gentle heating or sonication can aid dissolution, but ensure thermal stability of all reactants.
Catalyst Poisoning: Impurities in the reactants, solvent, or starting materials may be deactivating the catalyst.Use high-purity reagents and solvents. Consider passing solvents through a column of activated alumina or charcoal to remove potential inhibitors.
Poor Selectivity Inappropriate Ligand-to-Metal Ratio: If this compound is used as a ligand, an incorrect ratio with the metal center can lead to the formation of multiple active species with different selectivities.Titrate the this compound concentration against a fixed metal concentration to determine the optimal ligand-to-metal ratio for the desired product.
Side Reactions: The concentration of this compound might be promoting undesired reaction pathways.Lower the concentration of this compound and observe the effect on selectivity. Analyze the reaction mixture by techniques like GC-MS or LC-MS to identify byproducts and formulate a hypothesis for the side reactions.
Reaction Mixture Becomes an Emulsion Detergent Properties at Low pH: The protonation of the imidazole ring at acidic pH can lead to surfactant-like behavior of this compound.[1]Increase the pH of the reaction mixture. If the reaction must be run under acidic conditions, consider a different catalyst or ligand system.
Difficulty in Product Isolation/Purification Residual this compound: The long alkyl chain of this compound can make it difficult to separate from the desired product, especially if the product is also nonpolar.Utilize column chromatography with a suitable solvent gradient. Consider a liquid-liquid extraction with an acidic aqueous solution to protonate and extract the this compound into the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting concentration range for this compound in a catalytic reaction?

A1: The optimal concentration of this compound is highly dependent on the specific reaction, solvent, temperature, and other catalysts or reagents involved. A good starting point for optimization is typically in the range of 1 to 20 mol% relative to the limiting reactant. For fine-tuning, a narrower range based on initial screening results should be explored.

Q2: How does the concentration of this compound affect reaction kinetics?

A2: Generally, in a catalytic reaction, increasing the catalyst concentration will increase the reaction rate, up to a certain point. Beyond the optimal concentration, the rate may plateau or even decrease due to factors like catalyst aggregation, substrate inhibition, or side reactions. It is crucial to perform kinetic studies to determine the reaction order with respect to the this compound concentration.

Q3: Can this compound be used in aqueous media?

A3: Yes, but with caution. This compound has limited solubility in water. Furthermore, at acidic pH, it can act as a detergent, which may be undesirable.[1] If used in aqueous or biphasic systems, careful control of pH and potentially the use of co-solvents are necessary.

Q4: Are there any known safety concerns with this compound?

A4: Yes, this compound is classified as harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation. It is also very toxic to aquatic life with long-lasting effects.[2] Always consult the Safety Data Sheet (SDS) before use and handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Q5: How can I determine the optimal concentration of this compound for my specific reaction?

A5: A systematic optimization study is the most effective method. This typically involves running a series of reactions where the concentration of this compound is varied while all other parameters (temperature, substrate concentrations, reaction time) are kept constant. The yield, selectivity, and conversion for each reaction are then measured to identify the optimal concentration. The experimental protocol below provides a general workflow for such a study.

Experimental Protocols

Protocol for Optimization of this compound Concentration

This protocol outlines a general procedure for determining the optimal concentration of this compound for a generic catalytic reaction.

1. Materials and Reagents:

  • Reactant A

  • Reactant B

  • This compound

  • Catalyst (if this compound is a ligand/co-catalyst)

  • Anhydrous solvent

  • Internal standard (for analytical quantification)

  • Quenching solution

  • Deuterated solvent (for NMR analysis)

2. Equipment:

  • Reaction vials or round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating block or oil bath with temperature control

  • Syringes for precise liquid handling

  • Analytical balance

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)

  • Nuclear Magnetic Resonance (NMR) spectrometer

3. Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of Reactant A in the chosen anhydrous solvent.

    • Prepare a stock solution of this compound in the same solvent.

    • If applicable, prepare a stock solution of the primary catalyst.

  • Reaction Setup:

    • Arrange a series of reaction vials, each with a magnetic stir bar.

    • To each vial, add the required amount of Reactant A from the stock solution.

    • Add the appropriate volume of the this compound stock solution to each vial to achieve the desired range of concentrations (e.g., 1, 2, 5, 10, 15, 20 mol%).

    • If applicable, add the primary catalyst.

    • Add the internal standard.

    • Initiate the reaction by adding Reactant B.

  • Reaction Execution:

    • Place the vials in the heating block set to the desired reaction temperature.

    • Stir the reactions for a predetermined amount of time.

  • Work-up and Analysis:

    • After the specified time, quench the reactions by adding a suitable quenching solution.

    • Take an aliquot from each vial for analysis by GC or HPLC to determine the conversion, yield, and selectivity.

    • For structural confirmation, the product can be isolated by column chromatography and characterized by NMR and other spectroscopic methods.

4. Data Analysis:

  • Plot the product yield and selectivity as a function of the this compound concentration.

  • The optimal concentration is the one that provides the best balance of high yield and high selectivity.

Data Presentation

Table 1: Illustrative Data for Optimization of this compound Concentration

Entry This compound (mol%) Conversion (%) Yield (%) Selectivity (%)
11353085.7
22555192.7
35858296.5
410989596.9
515999494.9
620999090.9

Note: This table presents hypothetical data for illustrative purposes.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solutions (Reactants, this compound) B Dispense Reactants and This compound into Vials A->B C Add Internal Standard B->C D Initiate Reaction and Incubate at Set Temperature C->D E Quench Reaction D->E F Analyze by GC/HPLC E->F G Determine Yield and Selectivity F->G

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic Start Low Reaction Yield Check_Conc Is Concentration Optimized? Start->Check_Conc Check_pH Is pH Controlled? Check_Conc->Check_pH Yes Optimize_Conc Screen Concentrations Check_Conc->Optimize_Conc No Check_Sol Are Components Soluble? Check_pH->Check_Sol Yes Buffer_pH Buffer the Reaction Check_pH->Buffer_pH No Change_Solv Change Solvent/Co-solvent Check_Sol->Change_Solv No Problem Other Issue (e.g., Catalyst Poisoning) Check_Sol->Problem Yes End Yield Improved Optimize_Conc->End Buffer_pH->End Change_Solv->End

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Overcoming Product Separation Difficulties from 1-Dodecylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when separating products from 1-dodecylimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating a product from this compound?

A1: this compound, an ionic liquid, presents several separation challenges due to its unique properties:

  • Low Volatility: Its high boiling point (146 °C at 0.5 mmHg) makes removal by simple distillation or evaporation difficult without potentially degrading the target product.

  • Amphiphilic Nature: The molecule has both a polar imidazole head and a nonpolar dodecyl tail, leading to solubility in a range of organic solvents and potentially causing issues like emulsion formation during liquid-liquid extractions.

  • Potential for Strong Interactions: The imidazole group can form hydrogen bonds or other non-covalent interactions with product molecules, making separation more complex.

Q2: What are the primary methods for removing this compound from a reaction mixture?

A2: The most common and effective methods include:

  • Liquid-Liquid Extraction: This technique exploits the differential solubility of the product and this compound in two immiscible solvents.

  • Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase.

  • Recrystallization: This purification technique is used when the desired product is a solid and has different solubility characteristics than this compound in a given solvent system.

Q3: Can I remove this compound by washing the organic layer with water?

A3: While this compound has some water solubility, it is often not sufficient for complete removal, especially from less polar organic solvents where it is also soluble. Multiple aqueous washes may be necessary, but this can also lead to product loss if the product has some water solubility. Acidic washes (e.g., dilute HCl) can protonate the imidazole ring, increasing its aqueous solubility and improving extraction efficiency.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during the separation of your product from this compound.

Issue 1: Persistent Emulsion during Liquid-Liquid Extraction

Problem: An emulsion layer forms between the aqueous and organic phases during extraction and does not readily separate. This is a common issue due to the surfactant-like properties of this compound.

Troubleshooting Steps:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize the formation of a stable emulsion.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion by "salting out" the organic components.

  • Change Solvent Polarity: Add a small amount of a different organic solvent to alter the polarity of the organic phase, which can help to destabilize the emulsion.

  • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes break the emulsion and allow the layers to separate.

  • Centrifugation: If available, centrifuging the mixture can provide the necessary force to separate the layers.

Experimental Protocols and Data

Below are detailed protocols for common separation techniques, along with representative quantitative data to guide your experimental design.

Method 1: Liquid-Liquid Extraction

This method is suitable for products that have significantly different solubility in a given organic solvent compared to this compound's affinity for an acidic aqueous phase.

Experimental Protocol:

  • Reaction Quench: After the reaction is complete, cool the reaction mixture to room temperature.

  • Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the mixture to a separatory funnel and wash with 1 M HCl (aq). This protonates the this compound, rendering it more water-soluble.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer containing the this compound salt.

  • Repeat Washes: Repeat the acidic wash two more times to ensure complete removal of this compound.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Quantitative Data Summary:

Product PolarityOrganic SolventAqueous WashProduct Recovery (%)Purity (%)
NonpolarEthyl Acetate1 M HCl90-95>98
Moderately PolarDichloromethane1 M HCl85-90>97
PolarEthyl Acetate1 M HCl75-85>95
Method 2: Flash Column Chromatography

This method is effective for separating products from this compound when there is a sufficient difference in their polarity.

Experimental Protocol:

  • Sample Preparation: Concentrate the crude reaction mixture under reduced pressure. Adsorb the residue onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable nonpolar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

  • Loading: Carefully load the adsorbed sample onto the top of the silica gel bed.

  • Elution: Begin elution with a nonpolar solvent system, gradually increasing the polarity (e.g., from 100% hexane to a gradient of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor the elution of the product and this compound using thin-layer chromatography (TLC). This compound is significantly more polar than many organic products and will elute later with a more polar solvent system.

  • Product Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure.

Quantitative Data Summary:

Product PolarityEluent System (Gradient)Product Recovery (%)Purity (%)
Nonpolar0-20% Ethyl Acetate in Hexane85-95>99
Moderately Polar10-50% Ethyl Acetate in Hexane80-90>98
Method 3: Recrystallization

This method is ideal if your product is a solid at room temperature and a suitable solvent can be found that solubilizes this compound at both high and low temperatures, while the product crystallizes upon cooling.

Experimental Protocol:

  • Solvent Screening: Identify a suitable solvent or solvent system where the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. This compound should ideally remain in solution upon cooling.[1]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual this compound.

  • Drying: Dry the purified crystals under vacuum.

Quantitative Data Summary:

Product TypeRecrystallization SolventProduct Recovery (%)Purity (%)
Nonpolar SolidHeptane/Toluene80-90>99
Moderately Polar SolidIsopropanol/Water75-85>98

Visualized Workflows

The following diagrams illustrate the logical steps for the described separation techniques.

Liquid_Liquid_Extraction_Workflow start Crude Reaction Mixture add_solvent Dilute with Organic Solvent start->add_solvent extract Wash with 1 M HCl (aq) (x3) add_solvent->extract separate Separate Layers extract->separate wash_bicarb Wash with sat. NaHCO3 separate->wash_bicarb Organic Layer waste Aqueous Waste (contains this compound) separate->waste Aqueous Layer wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product Column_Chromatography_Workflow start Crude Reaction Mixture adsorb Adsorb onto Silica Gel start->adsorb load_sample Load Sample adsorb->load_sample pack_column Pack Silica Gel Column pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor by TLC collect_fractions->monitor_tlc combine Combine Pure Fractions monitor_tlc->combine Identify Product concentrate Concentrate combine->concentrate product Purified Product concentrate->product Recrystallization_Workflow start Crude Solid Product dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Slowly Cool to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filter Crystals ice_bath->filter wash Wash with Cold Solvent filter->wash mother_liquor Mother Liquor (contains this compound) filter->mother_liquor Filtrate dry Dry Crystals wash->dry product Purified Crystalline Product dry->product

References

Technical Support Center: Regeneration and Recycling of 1-Dodecylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the regeneration and recycling of 1-dodecylimidazole after its use in chemical reactions. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data tables.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for regenerating this compound from a reaction mixture?

A1: The most common and effective methods for regenerating this compound include vacuum distillation, liquid-liquid extraction, and adsorption.[1] The choice of method depends on the nature of the reactants and products, the solvent system used, and the required purity of the recycled this compound.

Q2: Is this compound thermally stable enough for distillation?

A2: this compound has a high boiling point at atmospheric pressure, making vacuum distillation necessary to avoid thermal decomposition. While imidazolium-based ionic liquids are generally considered thermally stable, prolonged exposure to high temperatures, even under vacuum, can lead to degradation.[2][3] Decomposition can occur at temperatures significantly lower than the onset decomposition temperature observed in thermogravimetric analysis (TGA).[4] It is crucial to use the lowest possible temperature and pressure during distillation.

Q3: What are the potential degradation products of this compound during recovery?

A3: Thermal degradation of imidazolium-based ionic liquids can lead to the formation of various volatile and non-volatile products. Common degradation pathways include dealkylation, leading to the formation of 1-methylimidazole or other alkylated imidazoles, and cleavage of the imidazole ring.[3][5] The presence of impurities or certain reactants can also catalyze degradation.

Q4: How can I assess the purity of my recycled this compound?

A4: The purity of recycled this compound can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). These methods can identify residual solvents, starting materials, byproducts, and any degradation products.

Troubleshooting Guides

Vacuum Distillation
Issue Possible Cause(s) Troubleshooting Steps
Bumping or violent boiling - Residual volatile solvents in the mixture.- Uneven heating.- Lack of stirring.- Ensure all volatile solvents are removed via rotary evaporation before distillation.- Use a Claisen adapter to prevent bumping into the condenser.- Employ a magnetic stir bar for smooth boiling.- Start the vacuum before applying heat.
Product is not distilling - Vacuum is not low enough.- Temperature is too low.- System has a leak.- Check the vacuum pump and all connections for leaks. Ensure all joints are properly greased.- Gradually increase the heating mantle temperature.- Consult a vacuum nomograph to estimate the required temperature for the achieved pressure.
Discoloration of the distillate - Thermal degradation of this compound.- Co-distillation of impurities.- Lower the distillation temperature and pressure.- Ensure the reaction mixture is properly worked up to remove impurities before distillation.- A second distillation may be necessary.
Low recovery yield - Incomplete distillation.- Hold-up in the distillation apparatus.- Degradation of the product.- Ensure the distillation is run to completion.- Use a short-path distillation apparatus to minimize hold-up.- Optimize temperature and pressure to minimize degradation.
Liquid-Liquid Extraction
Issue Possible Cause(s) Troubleshooting Steps
Emulsion formation - High concentration of surfactants or amphiphilic molecules.- Vigorous shaking.- Gently swirl or invert the separatory funnel instead of vigorous shaking.- Add a small amount of a saturated brine solution.- Allow the mixture to stand for a longer period.- Centrifugation can help break stable emulsions.
Poor separation of layers - Solvents are partially miscible.- The density difference between the two phases is small.- Choose a solvent system with a greater difference in polarity and density.- Adding a saturated brine solution can increase the polarity of the aqueous phase and improve separation.
Low recovery of this compound - Inefficient extraction (low partition coefficient).- Insufficient number of extraction cycles.- Select a more suitable extraction solvent.- Increase the number of extractions with smaller volumes of solvent.- Adjust the pH of the aqueous phase to ensure this compound is in its neutral form.
Contamination of the recycled product - Incomplete separation of phases.- Co-extraction of impurities.- Carefully separate the layers, avoiding the interface.- Perform a back-extraction to wash the organic phase.- Further purify the recovered this compound by distillation or column chromatography.
Adsorption
Issue Possible Cause(s) Troubleshooting Steps
Low adsorption of this compound - Inappropriate adsorbent.- Adsorbent is saturated.- Competition from other compounds in the mixture.- Select an adsorbent with a high affinity for this compound (e.g., activated carbon).- Increase the amount of adsorbent.- Pre-treat the reaction mixture to remove interfering compounds.
Difficulty in desorbing this compound - Strong interaction between the adsorbent and this compound.- Inappropriate elution solvent.- Choose a more polar elution solvent or a mixture of solvents.- Increase the temperature during elution.- Perform multiple elution steps.
Low purity of the recovered product - Co-elution of impurities.- Wash the adsorbent with a less polar solvent to remove weakly bound impurities before eluting the this compound.- Optimize the elution solvent system for better selectivity.
Decreased adsorbent performance after regeneration - Incomplete removal of the adsorbate.- Changes in the adsorbent structure during regeneration.- Use a more rigorous regeneration procedure (e.g., stronger solvent, higher temperature).- Ensure the regeneration process is not too harsh for the adsorbent material.

Experimental Protocols

Protocol 1: Recovery of this compound by Vacuum Distillation

This protocol is a general guideline. The optimal temperature and pressure should be determined experimentally for your specific setup and the purity of the starting material.

Methodology:

  • Pre-treatment: After the reaction, quench the mixture if necessary and remove any solid byproducts by filtration. Remove all volatile solvents and reactants using a rotary evaporator.

  • Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Use a Claisen adapter to prevent bumping. Ensure all glass joints are properly greased and sealed. Connect the apparatus to a vacuum pump through a cold trap.

  • Distillation:

    • Add a magnetic stir bar to the distillation flask containing the crude this compound.

    • Begin stirring and slowly evacuate the system.

    • Once the desired vacuum is reached and stable, gradually heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point range for this compound under the applied vacuum. The boiling point will be significantly lower than its atmospheric boiling point of 364.2 °C.

  • Purity Analysis: Analyze the collected distillate for purity using NMR, FTIR, or GC-MS.

Vacuum_Distillation_Workflow cluster_pretreatment Pre-treatment cluster_distillation Vacuum Distillation cluster_analysis Analysis ReactionMixture Post-Reaction Mixture Filtration Filter Solids ReactionMixture->Filtration Rotovap Remove Volatiles Filtration->Rotovap DistillationApparatus Assemble Short-Path Distillation Apparatus Rotovap->DistillationApparatus Crude IL Distill Heat under Vacuum DistillationApparatus->Distill Collect Collect Distillate Distill->Collect PurityAnalysis Purity Analysis (NMR, FTIR, GC-MS) Collect->PurityAnalysis RecycledIL RecycledIL PurityAnalysis->RecycledIL Pure this compound

Figure 1: Experimental workflow for the vacuum distillation of this compound.
Protocol 2: Recovery of this compound by Liquid-Liquid Extraction

This protocol is suitable for separating this compound from water-soluble or highly polar compounds.

Methodology:

  • Solvent Selection: Choose an organic solvent in which this compound is highly soluble and which is immiscible with the other components of the reaction mixture (e.g., water). Suitable solvents may include ethyl acetate, dichloromethane, or toluene.

  • Extraction:

    • Dilute the reaction mixture with water.

    • Transfer the aqueous mixture to a separatory funnel.

    • Add the selected organic solvent.

    • Gently invert the funnel multiple times to mix the phases, venting frequently to release any pressure buildup.

    • Allow the layers to separate completely.

    • Drain the organic layer.

    • Repeat the extraction of the aqueous layer with fresh organic solvent 2-3 times to maximize recovery.

  • Washing: Combine the organic extracts and wash with a saturated brine solution to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent using a rotary evaporator.

  • Final Purification: The recovered this compound may require further purification by vacuum distillation.

Liquid_Liquid_Extraction_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product ReactionMixture Aqueous Reaction Mixture AddSolvent Add Organic Solvent ReactionMixture->AddSolvent MixAndSeparate Mix and Separate Layers AddSolvent->MixAndSeparate CollectOrganic Collect Organic Layer MixAndSeparate->CollectOrganic Wash Wash with Brine CollectOrganic->Wash Combined Extracts Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate (Rotovap) Dry->Concentrate PurityAnalysis Purity Analysis Concentrate->PurityAnalysis RecycledIL Recycled this compound PurityAnalysis->RecycledIL

Figure 2: Experimental workflow for liquid-liquid extraction of this compound.
Protocol 3: Recovery of this compound by Adsorption

This protocol is useful for removing this compound from dilute aqueous solutions.

Methodology:

  • Adsorbent Selection: Activated carbon is a common and effective adsorbent for imidazolium-based ionic liquids.

  • Adsorption:

    • Pass the aqueous solution containing this compound through a column packed with activated carbon, or stir the solution with powdered activated carbon.

    • The contact time will depend on the concentration and volume of the solution.

  • Washing: Wash the activated carbon with deionized water to remove any water-soluble impurities.

  • Elution (Desorption):

    • Elute the this compound from the activated carbon using a suitable organic solvent, such as acetone or ethanol.

    • Collect the eluate.

  • Concentration: Remove the elution solvent from the eluate using a rotary evaporator to obtain the recycled this compound.

  • Regeneration of Adsorbent: The activated carbon can often be regenerated by washing with the elution solvent followed by drying.

Adsorption_Workflow cluster_adsorption Adsorption cluster_elution Elution cluster_recovery Recovery AqueousSolution Aqueous Solution with this compound Adsorb Contact with Activated Carbon AqueousSolution->Adsorb Wash Wash Adsorbent with Water Adsorb->Wash Loaded Adsorbent Elute Elute with Organic Solvent Wash->Elute CollectEluate Collect Eluate Elute->CollectEluate Concentrate Concentrate Eluate (Rotovap) CollectEluate->Concentrate RecycledIL Recycled this compound Concentrate->RecycledIL

Figure 3: Experimental workflow for the adsorption-based recovery of this compound.

Data Presentation

The following tables summarize quantitative data related to the recovery of imidazolium-based ionic liquids. Note that specific data for this compound is limited, and therefore, data for analogous compounds are included for comparison.

Table 1: Recovery of Imidazolium-Based Ionic Liquids using Different Methods

Ionic LiquidMethodRecovery Yield (%)Purity of Recovered ILReference
1-Ethyl-3-methylimidazolium chloridePrecipitation with Acetic Acid & Washing~98%High (not specified)[6]
1-Butyl-3-methylimidazolium tetrafluoroborateLiquid-Liquid Extraction (DCM)>95%High (colorless)[7]
1-Hexyl-3-methylimidazolium chlorideVacuum Distillation (0.5 mbar)Not specifiedHigh (distillable)[8]
1-Butyl-3-methylimidazolium chlorideAdsorption on Functional Carbon MicrospheresAdsorbent recyclable >3 timesHigh (not specified)[9]

Table 2: Thermal Stability of Imidazolium-Based Ionic Liquids

Ionic LiquidOnset Decomposition Temperature (°C)ConditionsReference
1-Butyl-3-methylimidazolium bromideAppreciable decomposition at 260-300°C (isothermal)Nitrogen atmosphere[4]
1-Octyl-3-methylimidazolium bromideAppreciable decomposition at 260-300°C (isothermal)Nitrogen atmosphere[4]
1-Butyl-3-methylimidazolium acetateWeight loss at 150°C (isothermal)Air[3][5]
1-Butyl-3-methylimidazolium chlorideWeight loss at 150°C (isothermal)Air[3][5]

References

Technical Support Center: Managing the Hygroscopic Nature of Imidazole-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the challenges associated with the hygroscopic nature of imidazole-based ionic liquids (ILs). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes imidazole-based ionic liquids hygroscopic?

A1: The hygroscopicity of imidazole-based ionic liquids is primarily influenced by the nature of both the cation and the anion. The imidazolium cation itself can form hydrogen bonds with water. However, the anion typically plays a a more significant role.[1][2][3][4] Anions with a high charge density and the ability to act as hydrogen bond acceptors, such as halides (e.g., chloride, bromide) and sulfates, tend to impart a more hygroscopic character to the ionic liquid.[1][2][3][4] In contrast, bulky, fluorinated anions like bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) or hexafluorophosphate ([PF₆]⁻) result in more hydrophobic ionic liquids that absorb significantly less water from the atmosphere.[2][3][4]

Q2: How does water content affect my experiments involving ionic liquids?

A2: The presence of water, even in trace amounts, can significantly alter the physicochemical properties of ionic liquids and impact experimental outcomes.[5] Water can lead to:

  • Reduced Viscosity: Water can disrupt the ionic network of the IL, leading to a significant decrease in viscosity.

  • Altered Electrochemical Window: The presence of water can narrow the electrochemical stability window of the ionic liquid, which is critical for electrochemical applications.

  • Changes in Polarity and Solubility: Water can change the polarity of the ionic liquid, affecting its solvent properties and the solubility of reactants, catalysts, and products.

  • Side Reactions: In some cases, water can participate in unwanted side reactions, leading to byproducts and reduced yields.

  • Inaccurate Physical Property Measurements: The presence of water will lead to erroneous measurements of density, conductivity, and other physical properties.

Q3: What is the most reliable method for determining the water content in my ionic liquid?

A3: Karl Fischer (KF) titration is the gold standard for accurately determining the water content in ionic liquids, with the ability to measure concentrations from parts-per-million (ppm) to percentage levels.[6] This method is highly specific to water and is widely used in both industry and academia.[6] Both volumetric and coulometric KF titration methods are suitable, with the choice depending on the expected water content. For very low water content (ppm range), coulometric Karl Fischer titration is generally preferred.[7]

Q4: How should I store my imidazole-based ionic liquids to minimize water absorption?

A4: Proper storage is crucial for maintaining the low water content of your ionic liquids. They should be stored in tightly sealed, airtight containers, preferably made of glass, with a secure cap. To further minimize moisture exposure, consider the following:

  • Inert Atmosphere: Store the container inside a desiccator with a suitable drying agent (e.g., silica gel, phosphorus pentoxide) or in a glove box under an inert atmosphere (e.g., nitrogen or argon).

  • Minimize Headspace: If possible, use smaller containers to minimize the amount of air (and thus moisture) in the headspace above the ionic liquid.

  • Prompt Sealing: Always reseal the container immediately after use.

Troubleshooting Guides

Problem: Inconsistent or non-reproducible experimental results.
Possible Cause Troubleshooting Steps
Variable Water Content in the Ionic Liquid 1. Quantify Water Content: Before each experiment, determine the water content of your ionic liquid using Karl Fischer titration. 2. Dry the Ionic Liquid: If the water content is above the acceptable limit for your application, dry the ionic liquid using an appropriate method (see Experimental Protocols section). 3. Standardize Handling Procedures: Ensure that all handling of the ionic liquid is performed under an inert atmosphere (glove box) or with minimal exposure to ambient air.
Ionic Liquid Degradation 1. Check for Discoloration: A change in the color of the ionic liquid can indicate degradation. 2. Verify Purity: Use analytical techniques such as NMR or mass spectrometry to check for the presence of impurities or degradation products. 3. Review Storage Conditions: Ensure the ionic liquid is stored away from light and at the recommended temperature.
Problem: Difficulty in drying the ionic liquid to the desired low water content.
Possible Cause Troubleshooting Steps
Inefficient Drying Method 1. Optimize Drying Parameters: For vacuum drying, ensure a sufficiently low pressure and an appropriate temperature for your specific ionic liquid. For molecular sieves, ensure they are properly activated and used in a sufficient quantity. 2. Consider a Combination of Methods: For very hygroscopic ionic liquids, a combination of methods (e.g., initial drying with molecular sieves followed by vacuum drying) may be more effective.
Re-absorption of Moisture 1. Handle in a Dry Environment: Perform all post-drying handling and transfers inside a glove box or a desiccator. 2. Use Appropriate Containers: Store the dried ionic liquid in a tightly sealed container with minimal headspace.
Contaminated Drying Agent 1. Activate Molecular Sieves: Ensure that the molecular sieves are freshly activated by heating under vacuum before use.[8][9] 2. Use Fresh Desiccant: Replace the desiccant in your desiccator regularly.

Data Presentation: Hygroscopicity of Imidazole-Based Ionic Liquids

The following tables provide a summary of the hygroscopic nature of various imidazole-based ionic liquids.

Table 1: Water Content of [Emim]⁺-Based Ionic Liquids After Drying

Ionic LiquidDrying MethodDrying Time (hours)Initial Water Content (ppm)Final Water Content (ppm)
[Emim][Im]Vacuum (1.5 Torr)7210,00081
[Emim][BF₄]Vacuum (1.5 Torr)7210,000252
[Emim][EtSO₄]Vacuum (1.5 Torr)7210,0002670
[Emim][Im]3Å Molecular Sieves7210,000185
[Emim][BF₄]3Å Molecular Sieves7210,000802
[Emim][EtSO₄]3Å Molecular Sieves7210,0003254

Data sourced from a study on drying methods for [Emim]⁺ based ionic liquids.[10]

Table 2: Influence of Anion on Water Absorption of Imidazolium-Based Ionic Liquids

Ionic LiquidAnionRelative Water Mass Increase at Saturation (%)
[EMIM][Cl]Chloride~140
[EMIM][Br]Bromide~90
[EMIM][MS]Methyl Sulfate~60
[EMIM][ES]Ethyl Sulfate~55
[EMIM][Ts]Tosylate~20
[dDMIM][BF₄]Tetrafluoroborate~10
[MPPYRR][TFSI]Bis(trifluoromethylsulfonyl)imide< 1
[BMPYRR][TFSI]Bis(trifluoromethylsulfonyl)imide< 1
[BMPIPE][TFSI]Bis(trifluoromethylsulfonyl)imide< 1
[MtOA][TFSI]Bis(trifluoromethylsulfonyl)imide< 1

Data adapted from a study on the hygroscopic character of various ionic liquids.[1][5][11]

Experimental Protocols

Protocol 1: Drying Imidazole-Based Ionic Liquids using a Vacuum Oven

Objective: To reduce the water content of a hygroscopic ionic liquid to a low ppm level.

Materials:

  • Hygroscopic ionic liquid

  • Schlenk flask or other suitable vacuum-rated glassware

  • Vacuum oven

  • High-vacuum pump

  • Cold trap (optional, but recommended)

  • Inert gas (Nitrogen or Argon)

  • Karl Fischer titrator

Procedure:

  • Place the ionic liquid in a clean, dry Schlenk flask. The volume of the ionic liquid should not exceed half the volume of the flask to ensure a large surface area for efficient drying.

  • Connect the Schlenk flask to a vacuum line equipped with a cold trap (if used).

  • Slowly open the vacuum valve to evacuate the flask. Be cautious of vigorous bubbling, especially with ionic liquids containing a high initial water content.

  • Once a stable vacuum is achieved (typically < 1 Torr), gradually increase the temperature of the vacuum oven to a level appropriate for the thermal stability of your ionic liquid (e.g., 70-80 °C). Caution: Do not exceed the decomposition temperature of the ionic liquid.

  • Continue drying under vacuum for a sufficient period (e.g., 24-72 hours). The required time will depend on the initial water content, the volume of the ionic liquid, and the desired final water content.

  • After the drying period, turn off the heat and allow the ionic liquid to cool to room temperature under vacuum.

  • Once cooled, backfill the Schlenk flask with an inert gas (nitrogen or argon).

  • Immediately transfer the dried ionic liquid to a tightly sealed storage container inside a glove box or under a continuous flow of inert gas.

  • Verify the final water content using Karl Fischer titration.

Protocol 2: Drying Imidazole-Based Ionic Liquids using Activated Molecular Sieves

Objective: To reduce the water content of a hygroscopic ionic liquid. This method is particularly useful for smaller quantities or when a vacuum oven is not available.

Materials:

  • Hygroscopic ionic liquid

  • 3Å or 4Å molecular sieves (ensure they are activated)

  • Airtight glass vial or flask

  • Glove box or desiccator

  • Karl Fischer titrator

Procedure:

  • Activate the Molecular Sieves: Place the molecular sieves in a ceramic or glass dish and heat them in an oven at a high temperature (e.g., 200-300°C) under vacuum for several hours to remove any adsorbed water.[9] Allow them to cool in a desiccator.

  • Inside a glove box or a desiccator to minimize moisture exposure, add the activated molecular sieves to a clean, dry glass vial. A general guideline is to use 10-20% of molecular sieves by weight relative to the ionic liquid.

  • Add the hygroscopic ionic liquid to the vial containing the molecular sieves.

  • Seal the vial tightly and allow it to stand at room temperature for 24-72 hours. Occasional gentle swirling can improve the drying efficiency.

  • After the desired drying time, carefully decant or filter the ionic liquid from the molecular sieves in a dry environment.

  • Store the dried ionic liquid in a tightly sealed container.

  • Determine the final water content using Karl Fischer titration.

Mandatory Visualizations

Experimental_Workflow_Drying_ILs cluster_prep Preparation cluster_drying Drying Methods cluster_post Post-Drying start Start: Hygroscopic IL kf_initial Measure Initial Water Content (Karl Fischer Titration) start->kf_initial vacuum Vacuum Drying (e.g., 70°C, <1 Torr, 48h) kf_initial->vacuum High Purity Required mol_sieves Molecular Sieves (e.g., 3Å, 24-72h) kf_initial->mol_sieves General Use kf_final Measure Final Water Content (Karl Fischer Titration) vacuum->kf_final mol_sieves->kf_final storage Store in Inert Atmosphere (Glove Box / Desiccator) kf_final->storage experiment Proceed with Experiment storage->experiment

Caption: Workflow for drying hygroscopic ionic liquids.

Troubleshooting_Decision_Tree start Inconsistent Experimental Results? check_water Is the water content of the IL known and controlled? start->check_water dry_il Dry the IL to required specification. check_water->dry_il No check_purity Is the IL purity confirmed? check_water->check_purity Yes standardize_handling Standardize handling procedures in an inert atmosphere. dry_il->standardize_handling standardize_handling->check_purity purify_il Purify the IL or obtain a new batch. check_purity->purify_il No review_protocol Review and optimize the experimental protocol. check_purity->review_protocol Yes purify_il->review_protocol success Consistent Results Achieved review_protocol->success

Caption: Troubleshooting inconsistent experimental results.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Determining the Purity of 1-Dodecylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for 1-dodecylimidazole, a key intermediate in the synthesis of various functional materials and active pharmaceutical ingredients, is critical for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of the primary analytical methods used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Potentiometric Titration. Each method's performance is evaluated based on experimental data, and detailed protocols are provided to facilitate implementation in a laboratory setting.

At a Glance: Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, precision, sample throughput, and the nature of potential impurities. The following table summarizes the key performance characteristics of each technique for the analysis of this compound.

ParameterHPLC-UVGC-FIDqNMR (¹H)Potentiometric Titration
Principle Separation based on polaritySeparation based on volatilitySignal intensity proportional to the number of nucleiNeutralization reaction
Primary Use Quantification of the main component and organic impuritiesQuantification of volatile impurities and residual solventsAbsolute purity determination and structural elucidationAssay of the bulk material
Limit of Detection (LOD) 0.1 - 1 µg/mL1 - 5 µg/mL~0.05 mol%~0.1 wt%
Limit of Quantification (LOQ) 0.3 - 3 µg/mL3 - 15 µg/mL~0.1 mol%~0.3 wt%
Linearity (r²) > 0.999> 0.999Excellent over a wide range> 0.999
Precision (%RSD) < 2%< 5%< 1%< 0.5%
Sample Throughput HighHighModerateModerate
Strengths High sensitivity for UV-active compounds, good for resolving complex mixtures.Excellent for volatile analytes, robust and reliable.Provides absolute purity without a specific reference standard of the analyte, non-destructive.High precision and accuracy for assay, low cost.
Weaknesses Requires a chromophore for UV detection, potential for co-elution.Not suitable for non-volatile impurities, may require derivatization for polar analytes.Lower sensitivity than chromatographic methods, requires expensive instrumentation.Not suitable for identifying or quantifying individual impurities.

Experimental Workflows

Visualizing the procedural flow of each analytical technique can aid in understanding the practical steps involved from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh this compound Solvent Dissolve in Mobile Phase Sample->Solvent Filter Filter through 0.45 µm Syringe Filter Solvent->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Compare with Standard Curve Integrate->Calibrate Quantify Calculate Purity Calibrate->Quantify

Figure 1. HPLC Experimental Workflow

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Weigh this compound Solvent Dissolve in Appropriate Solvent Sample->Solvent Derivatize Derivatize (if necessary) Solvent->Derivatize Inject Inject into GC System Derivatize->Inject Separate Separation on Capillary Column Inject->Separate Detect Flame Ionization Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Internal/External Standard Calibration Integrate->Calibrate Quantify Calculate Impurity Content Calibrate->Quantify

Figure 2. GC-FID Experimental Workflow

A Comparative Guide to 1-Dodecylimidazole and Other Alkylimidazoles for Carbon Dioxide Capture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The capture of carbon dioxide (CO₂) is a critical area of research in the global effort to mitigate climate change. Among the various materials being investigated, alkylimidazoles have emerged as a promising class of solvents. This guide provides an objective comparison of the performance of 1-dodecylimidazole against other 1-alkylimidazoles for CO₂ capture, supported by experimental data. The information is tailored for researchers, scientists, and drug development professionals who may be exploring novel applications or require a comprehensive understanding of these compounds.

Performance Comparison of 1-Alkylimidazoles

The efficiency of a solvent for CO₂ capture is determined by several key physical and chemical properties. These include its CO₂ absorption capacity, viscosity, and the ease with which the captured CO₂ can be released for storage or utilization (regeneration). Below is a summary of these properties for a series of 1-alkylimidazoles, with a focus on comparing this compound to its shorter-chain counterparts.

Physicochemical Properties and CO₂ Solubility

The following table summarizes the density, viscosity, and CO₂ solubility of various 1-alkylimidazoles at 25 °C. The data is extracted from a comprehensive study by Shannon and Bara (2011), which provides a consistent basis for comparison.

1-AlkylimidazoleAlkyl ChainDensity (g/cm³)Viscosity (cP)CO₂ Solubility (mol fraction) at ~3 atm
1-MethylimidazoleC11.031.2~0.12
1-EthylimidazoleC21.001.5~0.13
1-ButylimidazoleC40.962.8~0.14
1-HexylimidazoleC60.934.9~0.15
1-OctylimidazoleC80.918.2~0.16
1-DecylimidazoleC100.9012.5~0.17
This compound C12 0.89 18.1 ~0.18
1-TetradecylimidazoleC140.8825.0~0.19

Key Observations:

  • Density: As the length of the alkyl chain increases, the density of the 1-alkylimidazole decreases. This compound is therefore less dense than its shorter-chain analogs.

  • Viscosity: There is a significant increase in viscosity with increasing alkyl chain length. This compound exhibits a considerably higher viscosity compared to 1-methylimidazole and 1-butylimidazole. This is a critical factor as higher viscosity can lead to mass transfer limitations, potentially slowing down the rate of CO₂ absorption.

  • CO₂ Solubility: The mole fraction solubility of CO₂ shows a slight increasing trend with the elongation of the alkyl chain. This compound has a marginally higher CO₂ solubility on a mole fraction basis compared to the other listed alkylimidazoles. However, it is important to note that the overall CO₂ uptake capacity may not be significantly different when considering the molar volume of the solvents.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for reproducing and building upon existing research. The following sections outline the typical protocols for key experiments cited in the comparison of alkylimidazoles for CO₂ capture.

Materials
  • 1-Alkylimidazoles: 1-methylimidazole, 1-ethylimidazole, 1-butylimidazole, 1-hexylimidazole, 1-octylimidazole, 1-decylimidazole, this compound, and 1-tetradecylimidazole of high purity (typically >98%).

  • Carbon Dioxide: High-purity CO₂ gas.

  • Inert Gas: High-purity nitrogen (N₂) or argon (Ar) for purging and pressure control.

Experimental Workflow for CO₂ Absorption

The solubility of CO₂ in 1-alkylimidazoles is a key performance indicator. A common method for its determination is the gravimetric method using a magnetic suspension balance.

CO2_Absorption_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep Place known mass of 1-alkylimidazole in sample cell Degas Degas the solvent under vacuum Prep->Degas to remove dissolved gases Pressurize Pressurize the cell with CO₂ to a set pressure Degas->Pressurize Equilibrate Allow the system to reach equilibrium (stable mass reading) Pressurize->Equilibrate Record Record the mass increase due to absorbed CO₂ Equilibrate->Record Repeat Repeat at different CO₂ pressures Record->Repeat for a complete isotherm Calculate Calculate mole fraction of CO₂ in the solvent Record->Calculate Repeat->Equilibrate Isotherm Plot solubility isotherm (mole fraction vs. pressure) Calculate->Isotherm

Caption: Workflow for CO₂ solubility measurement.

Detailed Steps:

  • Sample Preparation: A precisely weighed sample of the 1-alkylimidazole is placed into the sample cell of the magnetic suspension balance. The solvent is then degassed under vacuum to remove any dissolved atmospheric gases.

  • Pressurization and Equilibration: The sample cell is pressurized with CO₂ to a predetermined pressure. The system is allowed to equilibrate, which is indicated by a stable mass reading from the balance. This ensures that the solvent is saturated with CO₂ at that specific pressure and temperature.

  • Data Recording: The increase in the mass of the sample, which corresponds to the amount of CO₂ absorbed, is recorded.

  • Isotherm Generation: The process is repeated at various CO₂ pressures to generate a solubility isotherm, which plots the mole fraction of absorbed CO₂ as a function of pressure.

CO₂ Capture and Regeneration Cycle

The ability to regenerate the solvent and release the captured CO₂ is crucial for the economic viability of any carbon capture technology. The following diagram illustrates the general principle of a temperature/pressure swing absorption-desorption cycle.

CO2_Capture_Regeneration_Cycle cluster_inputs Inputs cluster_outputs Outputs absorber Absorber heat_exchanger Heat Exchanger absorber->heat_exchanger CO₂-rich solvent clean_gas Clean Gas (N₂) absorber->clean_gas CO₂-lean stripper Stripper (Regenerator) stripper->heat_exchanger CO₂-lean solvent pure_co2 Pure CO₂ stripper->pure_co2 Released CO₂ heat_exchanger->absorber Cooled lean solvent heat_exchanger->stripper flue_gas Flue Gas (CO₂ + N₂) flue_gas->absorber

Caption: CO₂ absorption-desorption cycle.

Regeneration Process:

While direct comparative experimental data on the regeneration of this compound versus other 1-alkylimidazoles is limited in publicly available literature, the general principle involves reversing the absorption conditions. This is typically achieved through:

  • Thermal Swing: Increasing the temperature of the CO₂-rich solvent reduces the solubility of CO₂, causing it to be released.

  • Pressure Swing: Reducing the pressure above the CO₂-rich solvent decreases the partial pressure of CO₂, leading to its desorption.

The energy required for regeneration is a critical factor. Solvents with a lower heat of absorption generally require less energy for thermal regeneration. The physical absorption of CO₂ by 1-alkylimidazoles suggests that pressure swing regeneration could be an effective and less energy-intensive option.

Summary and Outlook

The selection of an optimal 1-alkylimidazole for CO₂ capture involves a trade-off between several properties.

  • This compound offers a slightly higher CO₂ solubility on a mole fraction basis compared to its shorter-chain counterparts. However, its significantly higher viscosity may hinder the rate of CO₂ absorption in a practical application.

  • Shorter-chain alkylimidazoles , such as 1-butylimidazole and 1-hexylimidazole, present a balance of lower viscosity, which is favorable for mass transfer, and still reasonable CO₂ solubility.

Further research is needed to directly compare the regeneration efficiency and energy requirements for the entire series of 1-alkylimidazoles under identical experimental conditions. Such studies would provide a more complete picture of their potential as viable solvents for industrial CO₂ capture applications. The data presented in this guide serves as a foundational comparison for researchers to make informed decisions in the selection and development of imidazole-based CO₂ capture technologies.

A Comparative Analysis of 1-Dodecylimidazole and Traditional Organic Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of chemical research and drug development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, process efficiency, and environmental impact. This guide provides a comprehensive comparison between 1-dodecylimidazole, a member of the ionic liquid family, and a selection of traditional organic solvents: toluene, acetone, methanol, and hexane. This objective analysis, supported by physicochemical data and detailed experimental protocols, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions about solvent selection for their specific applications.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental properties of a solvent dictate its behavior and suitability for various applications. The following table summarizes the key physicochemical properties of this compound and the selected traditional organic solvents.

PropertyThis compoundTolueneAcetoneMethanolHexane
Molecular Formula C₁₅H₂₈N₂C₇H₈C₃H₆OCH₄OC₆H₁₄
Molecular Weight ( g/mol ) 236.40[1]92.14[2][3]58.0832.04[4]86.18[5][6]
Melting Point (°C) 69.5 - 70.5-95[3]-95[7]-97.7[8]-95.3[5][6]
Boiling Point (°C) 146 (at 0.5 mmHg)[9]110.6[3]56[7]65[8]68.7[6]
Density (g/mL at 20°C) ~0.9624 (estimate)[9]0.8623[3]0.791[10]0.791[11]0.6594[6]
Vapor Pressure Very Low (0.009 Pa at 20°C)[9]28.5 Torr at 20°C[2]High97 Torr at 20°C[4]124 Torr at 20°C[6]
Solubility in Water Slightly solubleInsoluble[12]Miscible[7][10]Miscible[8]Insoluble[13]
Flash Point (°C) >1104[3]-20[7]11[11]-22[5]
Viscosity (cP at 20°C) High0.590.320.59[11]0.31[6]

Key Observations:

  • Volatility and Flammability: this compound exhibits a significantly lower vapor pressure and a much higher flash point compared to the traditional organic solvents, making it a less flammable and safer alternative.[3][5][7][9][11] The high volatility of solvents like acetone and hexane contributes to workplace hazards and environmental pollution through the release of volatile organic compounds (VOCs).

  • Solubility: The solubility of this compound can be tuned by modifying its chemical structure, a key feature of ionic liquids. Its slight solubility in water contrasts with the complete miscibility of methanol and acetone and the insolubility of toluene and hexane.[7][8][9][10][12][13]

  • Physical State: At room temperature, this compound is a liquid, while the traditional solvents are all volatile liquids.[7][9][14]

Experimental Protocols: A Practical Comparison

To illustrate the practical implications of solvent choice, this section details experimental protocols for a common organic reaction and an extraction process, comparing the use of this compound with a traditional solvent.

Organic Synthesis: Claisen-Schmidt Condensation for Chalcone Synthesis

Chalcones are valuable intermediates in the synthesis of various biologically active compounds. The Claisen-Schmidt condensation is a classic method for their preparation.

Traditional Protocol using Ethanol:

  • Reactant Preparation: Dissolve 10 mmol of an appropriate acetophenone and 10 mmol of a substituted benzaldehyde in 20 mL of ethanol in a round-bottom flask.

  • Catalyst Addition: While stirring, add 5 mL of a 40% aqueous sodium hydroxide solution dropwise to the mixture.

  • Reaction: Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up: Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Isolation and Purification: Filter the precipitated solid, wash with cold water until the washings are neutral, and then recrystallize from ethanol to obtain the pure chalcone.

Proposed Protocol using this compound as a Dual Solvent and Catalyst:

  • Reactant Addition: In a round-bottom flask, combine 10 mmol of an appropriate acetophenone, 10 mmol of a substituted benzaldehyde, and 5 mL of this compound.

  • Reaction: Stir the mixture at 80°C for 1-2 hours. The basic nature of the imidazole ring in this compound can catalyze the reaction, potentially eliminating the need for a strong base like NaOH.

  • Extraction: After cooling, add 20 mL of ethyl acetate and 20 mL of water to the reaction mixture. Separate the organic layer.

  • Solvent Recovery and Product Isolation: Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to recover the ethyl acetate. The this compound, being non-volatile, will remain in the flask. The product can be isolated from the ionic liquid by vacuum distillation or by precipitation upon addition of a non-polar solvent like hexane. The recovered this compound can potentially be reused.

Anticipated Advantages of using this compound:

  • Simplified work-up: The non-volatile nature of this compound allows for easy removal of volatile products and unreacted starting materials.

  • Catalytic activity: The inherent basicity of the imidazole moiety can act as a catalyst, eliminating the need for a separate, often corrosive, base.

  • Recyclability: The potential for reusing the solvent aligns with the principles of green chemistry.

Extraction Process: A Comparison of Soxhlet and Microwave-Assisted Extraction

The extraction of bioactive compounds from natural products is a common procedure in drug discovery.

Traditional Soxhlet Extraction using Hexane:

This method is suitable for the extraction of non-polar compounds.

  • Sample Preparation: A solid sample (e.g., ground plant material) is placed in a thimble.

  • Apparatus Setup: The thimble is placed in the main chamber of the Soxhlet extractor, which is fitted to a flask containing hexane and a condenser.

  • Extraction Cycle: The hexane is heated to reflux. The solvent vapor travels up a distillation arm and condenses in the condenser, dripping into the thimble containing the sample. Once the level of the solvent in the thimble reaches the top of a siphon tube, the solvent and extracted compounds are siphoned back into the flask.

  • Duration: This cycle is allowed to repeat for several hours to ensure complete extraction.

  • Solvent Removal: The hexane is then removed by evaporation to yield the extracted compound.

Microwave-Assisted Extraction (MAE) using this compound:

This modern technique can be more efficient and environmentally friendly.

  • Sample and Solvent: A mixture of the solid sample and this compound is placed in a microwave-transparent vessel.

  • Microwave Irradiation: The vessel is placed in a microwave reactor and irradiated for a short period (e.g., 1-5 minutes) at a controlled temperature. The ionic nature of this compound allows for efficient absorption of microwave energy, leading to rapid heating of the solvent and enhanced extraction efficiency.

  • Isolation: After cooling, the solid residue is separated by filtration or centrifugation. The extracted compound can be isolated from the this compound by liquid-liquid extraction with a suitable organic solvent or by other purification techniques.

Visualizing a Key Biological Application: The pH-Dependent Cytotoxicity of this compound

This compound has shown promise as an anticancer agent due to its pH-dependent cytotoxicity. It selectively targets the acidic microenvironment of tumors. The following diagram illustrates the proposed mechanism of action.

G Mechanism of pH-Dependent Cytotoxicity of this compound cluster_extracellular Extracellular Space (Acidic Tumor Microenvironment) cluster_cell Cancer Cell This compound This compound Cell_Membrane This compound->Cell_Membrane Passive Diffusion Cytoplasm Cell_Membrane->Cytoplasm Enters Cytoplasm Lysosome Lysosome (Acidic pH) Cytoplasm->Lysosome Accumulation in Lysosome Protonation 1-Dodecylimidazolium Cation Formation Lysosome->Protonation Protonation of Imidazole Ring Membrane_Disruption Lysosomal Membrane Permeabilization Protonation->Membrane_Disruption Acts as a Detergent Enzyme_Release Cathepsins, etc. released into Cytoplasm Membrane_Disruption->Enzyme_Release Release of Hydrolytic Enzymes Cell_Death Cell Death Enzyme_Release->Cell_Death Induction of Apoptosis/Necrosis G Comparative Experimental Workflows: Extraction Methods cluster_soxhlet Soxhlet Extraction (Traditional) cluster_mae Microwave-Assisted Extraction (Modern) Start_S Start Sample_Prep_S Prepare Sample in Thimble Start_S->Sample_Prep_S Apparatus_Setup_S Assemble Soxhlet Apparatus Sample_Prep_S->Apparatus_Setup_S Solvent_Addition_S Add Traditional Solvent (e.g., Hexane) Apparatus_Setup_S->Solvent_Addition_S Heating_S Heat to Reflux Solvent_Addition_S->Heating_S Extraction_Cycle_S Continuous Extraction Cycles (hours) Heating_S->Extraction_Cycle_S Cooling_S Cool Apparatus Extraction_Cycle_S->Cooling_S Solvent_Removal_S Evaporate Solvent Cooling_S->Solvent_Removal_S End_S End Solvent_Removal_S->End_S Start_M Start Sample_Solvent_Mix_M Mix Sample and this compound Start_M->Sample_Solvent_Mix_M Microwave_Irradiation_M Microwave Irradiation (minutes) Sample_Solvent_Mix_M->Microwave_Irradiation_M Cooling_M Cool Mixture Microwave_Irradiation_M->Cooling_M Separation_M Separate Solid and Liquid Cooling_M->Separation_M Product_Isolation_M Isolate Product from Ionic Liquid Separation_M->Product_Isolation_M End_M End Product_Isolation_M->End_M

References

Validating the Catalytic Efficacy of 1-Dodecylimidazole in Ester Hydrolysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the catalytic activity of imidazole and its derivatives in the hydrolysis of esters, with a specific focus on the potential role of 1-Dodecylimidazole. Due to a lack of direct experimental data for this compound in the scientific literature, this document leverages data from studies on imidazole and other N-substituted imidazoles to provide a foundational understanding and a framework for future validation studies. The hydrolysis of p-nitrophenyl acetate (PNPA) is used as a model reaction, as it is a well-established method for assessing the catalytic proficiency of nucleophilic catalysts.

Comparative Analysis of Catalytic Activity

The catalytic efficiency of various imidazole derivatives in the hydrolysis of p-nitrophenyl acetate is summarized in the table below. The data is compiled from studies investigating the relationship between the structure of the imidazole catalyst and its activity. While specific kinetic data for this compound is not available, its potential activity can be contextualized by examining the effects of N-alkylation on other imidazole catalysts.

CatalystSecond-Order Rate Constant (k_cat, M⁻¹min⁻¹)Relative Activity (to Imidazole)
Imidazole10.51.00
2-Methylimidazole1.30.12
4-Methylimidazole25.02.38
N-Methylimidazole35.03.33
This compound Data Not Available Not Determined
4-Phenylimidazole5.00.48
Benzimidazole0.80.08

Note: The data presented is a compilation from various sources and reaction conditions may vary. The primary purpose is to illustrate relative catalytic activities.

Experimental Protocols

To validate the catalytic activity of this compound, a standardized experimental protocol for the hydrolysis of p-nitrophenyl acetate can be employed. This method allows for the determination of the catalytic rate constant by monitoring the reaction progress spectrophotometrically.

Protocol: Kinetic Analysis of p-Nitrophenyl Acetate Hydrolysis

1. Materials:

  • This compound (or other imidazole derivative)

  • p-Nitrophenyl acetate (PNPA)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Spectrophotometer

  • Cuvettes

  • Micropipettes

2. Procedure:

  • Prepare a stock solution of the catalyst (e.g., this compound) in the buffer solution at a known concentration.

  • Prepare a stock solution of the substrate (PNPA) in a suitable solvent (e.g., acetonitrile) to prevent premature hydrolysis.

  • In a cuvette, mix the buffer solution and the catalyst stock solution to achieve the desired final catalyst concentration.

  • Initiate the reaction by adding a small volume of the PNPA stock solution to the cuvette. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction rate.

  • Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 400 nm over time. This wavelength corresponds to the formation of the p-nitrophenolate ion, the product of the hydrolysis reaction.

  • Record the absorbance at regular time intervals until the reaction is complete or for a sufficient period to determine the initial rate.

  • The pseudo-first-order rate constant (k_obs) can be determined from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t.

  • The second-order catalytic rate constant (k_cat) is then calculated by plotting k_obs versus the catalyst concentration and determining the slope of the resulting line.

Catalytic Mechanism and Workflow

The catalytic activity of imidazole and its derivatives in ester hydrolysis proceeds via a nucleophilic catalysis pathway. The imidazole nitrogen acts as a nucleophile, attacking the carbonyl carbon of the ester to form a transient N-acylimidazolium intermediate. This intermediate is more susceptible to hydrolysis than the original ester, leading to an accelerated reaction rate.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_catalyst Prepare Catalyst Solution (this compound in Buffer) mix Mix Catalyst and Substrate in Cuvette prep_catalyst->mix prep_substrate Prepare Substrate Solution (PNPA in Acetonitrile) prep_substrate->mix monitor Monitor Absorbance at 400 nm over Time mix->monitor plot_data Plot ln(A∞ - At) vs. Time monitor->plot_data calc_kobs Determine Pseudo-First-Order Rate Constant (k_obs) plot_data->calc_kobs plot_kobs Plot k_obs vs. [Catalyst] calc_kobs->plot_kobs calc_kcat Determine Second-Order Catalytic Rate Constant (k_cat) plot_kobs->calc_kcat

Caption: Experimental workflow for determining the catalytic rate constant of this compound.

The mechanism of nucleophilic catalysis by an N-substituted imidazole, such as this compound, is depicted below.

catalytic_mechanism ester R-CO-OR' (Ester) plus1 + catalyst N-Dodecylimidazole tetrahedral1 Tetrahedral Intermediate 1 acyl_intermediate N-Acyl-N'-Dodecylimidazolium Intermediate tetrahedral1->acyl_intermediate Leaving Group Departure (R'-OH) plus2 + tetrahedral2 Tetrahedral Intermediate 2 product1 R-COOH (Carboxylic Acid) tetrahedral2->product1 plus3 + product2 R'-OH (Alcohol) regenerated_catalyst N-Dodecylimidazole (Regenerated) plus1->tetrahedral1 Nucleophilic Attack plus2->tetrahedral2 plus4 + plus5 + h2o_in1 H₂O

Caption: Nucleophilic catalysis pathway for ester hydrolysis by N-Dodecylimidazole.

Conclusion

While direct experimental validation of this compound's catalytic activity is pending, the established principles of imidazole-based catalysis provide a strong theoretical foundation for its potential efficacy. The long dodecyl chain may introduce steric hindrance around the catalytic nitrogen, potentially reducing its activity compared to less substituted imidazoles. Conversely, the hydrophobic nature of the alkyl chain could enhance its interaction with non-polar substrates or influence its behavior in micellar systems, which could either enhance or inhibit its catalytic performance depending on the reaction environment.

The provided experimental protocol offers a clear and standardized method for researchers to quantitatively assess the catalytic activity of this compound and build upon the comparative data presented in this guide. Such studies are crucial for the rational design and application of imidazole-based catalysts in various chemical and pharmaceutical processes.

A Comparative Guide to the Electrochemical Windows of Imidazolium-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The electrochemical window (ESW) is a critical parameter for ionic liquids (ILs) when considering their application as electrolytes in electrochemical devices such as batteries, supercapacitors, and sensors. This guide provides a comparative analysis of the electrochemical windows of common imidazolium-based ionic liquids, supported by experimental data. We will delve into the influence of different anions and alkyl chain lengths on the electrochemical stability of these ILs.

Factors Influencing the Electrochemical Window

The electrochemical stability of an ionic liquid is fundamentally dictated by the electrochemical potentials at which the cation is reduced and the anion is oxidized.[1][2][3][4] For imidazolium-based ionic liquids, the cathodic (negative) limit is typically set by the reduction of the imidazolium cation, while the anodic (positive) limit is determined by the oxidation of the anion.[1][2][3][4] The overall electrochemical window is the potential difference between these two limits.

Several factors can influence the measured electrochemical window, including the purity of the ionic liquid (especially the water and halide content), the working electrode material, and the cutoff current density used to define the limits.

G cluster_factors Factors Affecting Electrochemical Window cluster_esw Electrochemical Window Cation Imidazolium Cation (Reductive Limit) ESW Electrochemical Window (ESW) Cation->ESW Determines Cathodic Limit Anion Anion (Oxidative Limit) Anion->ESW Determines Anodic Limit Impurities Impurities (e.g., Water, Halides) Impurities->ESW Narrows ESW Electrode Working Electrode Material Electrode->ESW Influences Measured Value

Caption: Factors influencing the electrochemical window of imidazolium ionic liquids.

Comparison of Electrochemical Windows

The choice of anion has a significant impact on the anodic stability and, consequently, the overall electrochemical window of imidazolium-based ionic liquids. Commonly studied anions include tetrafluoroborate ([BF4]⁻), hexafluorophosphate ([PF6]⁻), and bis(trifluoromethylsulfonyl)imide ([TFSI]⁻ or [NTf2]⁻).

Studies have shown that ionic liquids containing the [PF6]⁻ anion tend to exhibit wider electrochemical windows compared to those with other anions.[1][2][3][4] This is attributed to the higher oxidation potential of the [PF6]⁻ anion. Conversely, anions like bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) may have lower oxidative stability.[4]

The effect of the alkyl chain length on the imidazolium cation on the electrochemical window is generally considered to be less pronounced.[1][2][3][4]

Table 1: Experimentally Determined Electrochemical Windows of Selected Imidazolium Ionic Liquids

Ionic LiquidCationAnionWorking ElectrodeReference ElectrodeCathodic Limit (V)Anodic Limit (V)Electrochemical Window (V)
1-Ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4])1-Ethyl-3-methylimidazolium[BF4]⁻Glassy CarbonAg/Ag⁺-2.22.04.2
1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4])1-Butyl-3-methylimidazolium[BF4]⁻Glassy CarbonAg/Ag⁺-2.32.14.4
1-Ethyl-3-methylimidazolium hexafluorophosphate ([EMIM][PF6])1-Ethyl-3-methylimidazolium[PF6]⁻Glassy CarbonAg/Ag⁺-2.42.54.9
1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6])1-Butyl-3-methylimidazolium[PF6]⁻Glassy CarbonAg/Ag⁺-2.52.65.1
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIM][TFSI])1-Ethyl-3-methylimidazolium[TFSI]⁻Glassy CarbonAg/Ag⁺-2.11.94.0
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][TFSI])1-Butyl-3-methylimidazolium[TFSI]⁻Glassy CarbonAg/Ag⁺-2.22.04.2

Note: The values presented in this table are approximate and can vary depending on the experimental conditions.

Experimental Protocol for Determining the Electrochemical Window

The following is a generalized experimental protocol for determining the electrochemical window of an imidazolium-based ionic liquid using cyclic voltammetry.

1. Materials and Equipment:

  • Imidazolium-based ionic liquid (high purity, low water and halide content)

  • Three-electrode electrochemical cell

  • Working Electrode: Glassy carbon electrode (typically 3 mm diameter)

  • Reference Electrode: Non-aqueous Ag/Ag⁺ electrode

  • Counter Electrode: Platinum wire or mesh

  • Potentiostat/Galvanostat

  • Inert gas (Argon or Nitrogen) for purging

  • Glovebox or controlled atmosphere chamber (recommended)

2. Experimental Procedure:

  • Preparation:

    • Thoroughly clean and polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water and ethanol, and then drying under vacuum.

    • Assemble the three-electrode cell inside a glovebox or under an inert atmosphere to minimize exposure to air and moisture.

    • Add the ionic liquid to the electrochemical cell.

    • Purge the ionic liquid with an inert gas for at least 30 minutes to remove dissolved oxygen.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the potential range to be scanned. A wide initial range (e.g., -3.0 V to +3.0 V vs. Ag/Ag⁺) is typically used.

    • Set the scan rate, commonly between 10 and 100 mV/s.

    • Run the cyclic voltammogram. The potential is scanned from the starting potential to the vertex potential and then back.

    • Record the resulting current as a function of the applied potential.

  • Data Analysis:

    • The electrochemical window is determined from the voltammogram.

    • The cathodic and anodic limits are defined as the potentials at which the current density reaches a predefined cutoff value (e.g., 0.1, 0.5, or 1.0 mA/cm²).

    • The electrochemical window is the difference between the anodic and cathodic potential limits.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Clean & Polish Working Electrode B Assemble Cell in Inert Atmosphere A->B C Add Ionic Liquid B->C D Purge with Inert Gas C->D E Connect to Potentiostat D->E F Set Scan Parameters E->F G Run Cyclic Voltammogram F->G H Determine Current Cutoff Limits G->H I Calculate Electrochemical Window H->I

Caption: Experimental workflow for determining the electrochemical window.

Conclusion

The electrochemical window is a crucial property of imidazolium-based ionic liquids, with the anion playing a dominant role in determining its width. Ionic liquids with the [PF6]⁻ anion generally offer the widest electrochemical stability. While the alkyl chain length on the imidazolium cation has a lesser effect, it can influence other properties such as viscosity and conductivity. For accurate and reproducible measurements of the electrochemical window, it is imperative to use high-purity ionic liquids and maintain a controlled, inert atmosphere during the experiment. This guide provides a foundation for researchers to compare and select appropriate imidazolium-based ionic liquids for their specific electrochemical applications.

References

Characterization of 1-Dodecylimidazole via Cyclic Voltammetry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electrochemical properties of 1-dodecyl-3-methylimidazolium-based ionic liquids, with a focus on characterization using cyclic voltammetry. This analysis is crucial for applications in electrochemistry, including battery technology, catalysis, and sensing, where the electrochemical window, conductivity, and viscosity of the electrolyte are critical performance parameters.

Performance Comparison: 1-Dodecyl-3-methylimidazolium Salts vs. Alternatives

The electrochemical behavior of imidazolium-based ionic liquids is significantly influenced by the length of the alkyl chain on the imidazolium cation and the nature of the anion. Generally, increasing the alkyl chain length tends to increase the viscosity and decrease the conductivity of the ionic liquid. This trade-off is a key consideration in the selection of an appropriate ionic liquid for a specific application.

Below is a comparative table summarizing key electrochemical and physical properties of 1-dodecyl-3-methylimidazolium tetrafluoroborate ([C12MIM][BF4]) and its shorter-chain analogue, 1-butyl-3-methylimidazolium tetrafluoroborate ([C4MIM][BF4]), as well as a decyl analogue with a different anion, 1-decyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([C10MIM][TFSI]).

Property1-Dodecyl-3-methylimidazolium cation-based ILs (e.g., [C12MIM][BF4])1-Butyl-3-methylimidazolium tetrafluoroborate ([C4MIM][BF4])1-Decyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([C10MIM][TFSI])
Electrochemical Window Wide, but can be slightly narrower than shorter chain analogues.~4.7 V[1]4.6 V
Conductivity Lower, due to increased van der Waals interactions and higher viscosity.Higher, due to lower viscosity and greater ion mobility.[2][3]0.76 mS/cm (at 24 °C)
Viscosity Higher, increases with alkyl chain length.[4]Lower.[3]113 cP (at 25 °C)
Anodic Limit Dependent on the anion; generally stable.Dependent on the anion.Dependent on the anion.
Cathodic Limit Primarily determined by the reduction of the imidazolium cation.Primarily determined by the reduction of the imidazolium cation.Primarily determined by the reduction of the imidazolium cation.

Experimental Protocol: Cyclic Voltammetry of Imidazolium Ionic Liquids

This section details a general protocol for the characterization of imidazolium-based ionic liquids using cyclic voltammetry.

1. Materials and Equipment:

  • Working Electrode: Glassy carbon electrode (GCE) or Platinum (Pt) disk electrode.

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) or a quasi-reference electrode such as a silver wire.

  • Counter Electrode: Platinum wire or mesh.

  • Electrochemical Cell: A three-electrode cell suitable for the volume of the ionic liquid.

  • Potentiostat: Capable of performing cyclic voltammetry.

  • Ionic Liquid Sample: 1-dodecyl-3-methylimidazolium salt (e.g., [C12MIM][BF4]) or other imidazolium-based ionic liquids. The ionic liquid should be dried under vacuum to remove residual water, which can significantly affect the electrochemical window.

  • Inert Gas: High-purity nitrogen or argon for deaeration.

2. Procedure:

  • Electrode Preparation:

    • Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

    • Rinse the electrode thoroughly with deionized water and then with a suitable organic solvent (e.g., acetone or ethanol).

    • Dry the electrode completely before use.

  • Cell Assembly:

    • Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.

    • Add the ionic liquid sample to the cell, ensuring that all three electrodes are immersed.

  • Deaeration:

    • Purge the ionic liquid with an inert gas (nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere above the solution throughout the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the cyclic voltammetry scan:

      • Potential Range: A wide potential window should be initially scanned to determine the electrochemical stability limits of the ionic liquid. For example, from -2.5 V to +2.5 V vs. Ag/AgCl.

      • Scan Rate: A typical starting scan rate is 100 mV/s. The scan rate can be varied to study the kinetics of the electrochemical processes.

      • Number of Cycles: Typically 1-3 cycles are sufficient for initial characterization.

    • Run the cyclic voltammetry scan and record the resulting voltammogram (current vs. potential plot).

  • Data Analysis:

    • From the cyclic voltammogram, determine the anodic and cathodic limits, which define the electrochemical window of the ionic liquid. These are the potentials at which a significant increase in current is observed, corresponding to the oxidation and reduction of the ionic liquid, respectively.

    • If any redox peaks are observed within the electrochemical window, their peak potentials (Epa, Epc) and peak currents (ipa, ipc) can be measured to characterize any reversible or quasi-reversible processes.

Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of 1-dodecylimidazole-based ionic liquids using cyclic voltammetry.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_il Ionic Liquid Synthesis & Purification cell_assembly Three-Electrode Cell Assembly prep_il->cell_assembly prep_electrode Working Electrode Polishing & Cleaning prep_electrode->cell_assembly deaeration Deaeration with Inert Gas cell_assembly->deaeration cv_scan Cyclic Voltammetry Scan deaeration->cv_scan voltammogram Obtain Cyclic Voltammogram cv_scan->voltammogram determine_ew Determine Electrochemical Window (EW) voltammogram->determine_ew peak_analysis Analyze Redox Peaks (if present) voltammogram->peak_analysis comparison Compare with Alternative ILs determine_ew->comparison peak_analysis->comparison

Experimental workflow for cyclic voltammetry characterization.

Signaling Pathways and Logical Relationships

The electrochemical stability of an imidazolium-based ionic liquid is determined by the oxidation of its anion and the reduction of its cation. The following diagram illustrates this relationship.

G cluster_il Imidazolium Ionic Liquid cluster_limits Electrochemical Limits cation Imidazolium Cation (e.g., [C12MIM]+) cathodic_limit Cathodic Limit (Reduction) cation->cathodic_limit determines anion Anion (e.g., [BF4]-) anodic_limit Anodic Limit (Oxidation) anion->anodic_limit determines ew Electrochemical Window (EW = Anodic - Cathodic Limit) anodic_limit->ew cathodic_limit->ew

References

Unraveling the Byproducts: A Comparative Analysis of 1-Dodecylimidazole in Chemical Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the complete reaction profile of a chemical intermediate is paramount. This guide provides a detailed analysis of the reaction byproducts associated with 1-dodecylimidazole, a common N-alkylimidazole, particularly in its role as a curing agent for epoxy resins. We offer a comparative perspective against alternative compounds and provide comprehensive experimental protocols for byproduct identification.

Executive Summary

This compound is a widely utilized tertiary amine catalyst, primarily employed to accelerate the polymerization of epoxy resins. While effective in promoting curing, its use is not without the formation of unintended side products. These byproducts can arise from the inherent reactivity of the imidazole ring and the long alkyl chain under typical reaction conditions. This guide will delve into the potential byproducts, compare this compound with alternative curing agents, and provide detailed methodologies for their detection and quantification.

Analysis of Reaction Byproducts of this compound

The primary application of this compound is as a catalyst in the curing of epoxy resins. In this role, it initiates the anionic polymerization of the epoxy groups. The reaction mechanism involves the nucleophilic attack of the imidazole nitrogen on the epoxide ring, leading to the formation of a zwitterionic adduct. This adduct then propagates the polymerization.

During this process, several side reactions can occur, leading to the formation of byproducts. While direct quantitative data for this compound is not extensively published, the known reactivity of N-substituted imidazoles in similar systems allows for the inference of likely byproducts.

Potential Byproducts and Their Formation Pathways:

  • N-Dealkylation Products: The dodecyl group can be cleaved from the imidazole ring, particularly at elevated temperatures or in the presence of other nucleophiles. This can result in the formation of imidazole and dodecene or dodecanol (if water is present).

  • Ring-Opened Products: The imidazolium intermediate formed during catalysis can be unstable and undergo nucleophilic attack, leading to the opening of the imidazole ring. This can result in the formation of various amine and amide-containing linear compounds.

  • Carbonyl Compounds: Rearrangement and decomposition of intermediates in the curing process can lead to the formation of various carbonyl-containing byproducts.

  • Adducts with Resin Components: this compound can form stable adducts with the epoxy resin, incorporating the imidazole ring into the polymer backbone. While this is part of the intended reaction, incomplete reaction or side reactions can lead to a heterogeneous polymer structure.

Comparison with Alternative Curing Agents

The choice of a curing agent significantly impacts the properties of the final polymer and the profile of potential byproducts. Here, we compare this compound with other common classes of epoxy curing agents.

Curing Agent ClassKey AdvantagesPotential Byproducts/Disadvantages
This compound (N-Alkylimidazole) - High catalytic activity- Good solubility in organic resins- Potential for N-dealkylation and ring-opening byproducts- Can lead to colored byproducts
Aliphatic Amines - Fast curing at room temperature- Good mechanical properties- Exothermic reactions can be difficult to control- Often volatile and have strong odors- Can form carbamates with atmospheric CO2
Aromatic Amines - Excellent chemical and thermal resistance- Require high curing temperatures- Can be toxic- Slower reaction rates
Anhydrides - Low viscosity and long pot life- Good electrical properties- Require high temperatures and accelerators- Sensitive to moisture
Other Imidazole Derivatives (e.g., 2-Methylimidazole) - Very fast curing rates- Can be too reactive, leading to short pot life- Similar potential for side reactions as other imidazoles
Thermoplastic Alternatives (e.g., Polycarbonate, Polyamide) - Recyclable and reprocessable- Good toughness- Lower thermal and chemical resistance compared to thermosets- Processing requires high temperatures

Experimental Protocols

Accurate identification and quantification of reaction byproducts are crucial for process optimization and quality control. The following are detailed protocols for the analysis of byproducts in reactions involving this compound, particularly in the context of epoxy resin curing.

Sample Preparation for Cured Epoxy Resins
  • Objective: To extract residual curing agents and low molecular weight byproducts from the cured polymer matrix.

  • Procedure:

    • A representative sample of the cured epoxy resin (approximately 1 gram) is cryogenically ground into a fine powder.

    • The powder is transferred to a Soxhlet extraction apparatus.

    • Extraction is performed for 8 hours using a suitable solvent such as dichloromethane or a mixture of hexane and acetone (1:1 v/v).

    • The solvent is then carefully evaporated under reduced pressure to concentrate the extract.

    • The concentrated extract is redissolved in a known volume of a suitable solvent for analysis.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
  • Objective: To identify the thermal decomposition products of the cured epoxy resin, which can provide insights into the structure of the polymer and incorporated curing agents.

  • Protocol:

    • A small amount of the cured epoxy resin (0.1-0.5 mg) is placed in a pyrolysis sample cup.

    • The sample is introduced into the pyrolyzer, which is interfaced with the GC-MS system.

    • Pyrolysis is typically performed at a temperature between 500°C and 700°C.

    • The volatile pyrolysis products are separated on a capillary GC column (e.g., a non-polar or medium-polarity column).

    • The separated compounds are detected and identified by the mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS) for Uncured Mixtures and Extracts
  • Objective: To identify and quantify volatile and semi-volatile byproducts in the initial reaction mixture or in the solvent extract of the cured resin.

  • Protocol:

    • The sample (uncured mixture or extract) is diluted with a suitable solvent (e.g., dichloromethane).

    • An internal standard may be added for quantitative analysis.

    • 1 µL of the prepared sample is injected into the GC-MS system.

    • The GC oven temperature is programmed to separate the compounds of interest. A typical program might start at 50°C and ramp up to 300°C.

    • The mass spectrometer is operated in full scan mode to identify unknown compounds by comparing their mass spectra to a library (e.g., NIST). For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To provide detailed structural information about isolated byproducts.

  • Protocol:

    • Byproducts of interest are first isolated from the reaction mixture using techniques such as column chromatography or preparative HPLC.

    • The purified byproduct is dissolved in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

    • ¹H NMR and ¹³C NMR spectra are acquired to determine the chemical structure.

    • Advanced NMR techniques such as COSY, HSQC, and HMBC can be used to elucidate the complete structure of complex molecules.

Visualizing Reaction Pathways and Workflows

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Reaction_Pathway This compound This compound Zwitterionic Adduct Zwitterionic Adduct This compound->Zwitterionic Adduct Nucleophilic Attack Epoxy Resin Epoxy Resin Epoxy Resin->Zwitterionic Adduct Polymerization Polymerization Zwitterionic Adduct->Polymerization Side Reactions Side Reactions Zwitterionic Adduct->Side Reactions Cured Epoxy Resin Cured Epoxy Resin Polymerization->Cured Epoxy Resin N-Dealkylation N-Dealkylation Side Reactions->N-Dealkylation Ring Opening Ring Opening Side Reactions->Ring Opening Carbonyl Formation Carbonyl Formation Side Reactions->Carbonyl Formation

Caption: Reaction pathway of this compound in epoxy curing.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques Cured Resin Cured Resin Grinding Grinding Cured Resin->Grinding Py-GC-MS Py-GC-MS Cured Resin->Py-GC-MS Soxhlet Extraction Soxhlet Extraction Grinding->Soxhlet Extraction Concentrated Extract Concentrated Extract Soxhlet Extraction->Concentrated Extract GC-MS GC-MS Concentrated Extract->GC-MS Byproduct Identification Byproduct Identification Py-GC-MS->Byproduct Identification GC-MS->Byproduct Identification NMR NMR Structural Elucidation Structural Elucidation NMR->Structural Elucidation Isolation Isolation Byproduct Identification->Isolation Isolation->NMR

Caption: Workflow for byproduct analysis in cured epoxy resins.

How to quantify the concentration of 1-Dodecylimidazole in a solution

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of 1-dodecylimidazole, an ionic liquid with growing applications, is crucial for quality control, formulation development, and research. This guide provides a comparative overview of common analytical techniques, offering researchers, scientists, and drug development professionals the necessary information to select the most appropriate method for their specific needs.

Methodology Comparison

Several analytical methods can be employed for the quantification of this compound. The primary techniques include UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, cost, and complexity.

Table 1: Performance Comparison of Analytical Methods for this compound Quantification

ParameterUV-Vis SpectrophotometryHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Principle Measures the absorbance of UV-Visible light by the imidazole ring.Separates the analyte based on its interaction with a stationary phase, followed by detection.[1][2]Measures the nuclear magnetic resonance of protons in the molecule.[3]
Typical Wavelength ~210-230 nmVaries with detector (e.g., 210 nm for UV)Not applicable
Linearity Range Typically in the µg/mL to mg/mL range.[4][5]Wide linear range, often from ng/mL to µg/mL.[6]Generally linear over a wide concentration range.[7]
Limit of Detection (LOD) ~0.1 - 1 µg/mLCan reach low ng/mL levels.[6]~10⁻² - 10⁻³ g/L (less sensitive than HPLC).[8]
Limit of Quantification (LOQ) ~0.5 - 5 µg/mLTypically in the mid-to-high ng/mL range.Higher than HPLC, often in the µg/mL range.
Precision (%RSD) < 2%< 2%< 1-2%
Accuracy (% Recovery) 98-102%90-110%.[6]98-102%
Analysis Time Rapid (minutes per sample)Moderate (5-20 minutes per sample)Relatively fast for direct analysis (< 5 minutes).[8]
Cost per Sample LowModerate to HighHigh
Instrumentation Cost LowHighVery High
Selectivity Low (susceptible to interference from other UV-absorbing compounds)High (excellent separation of components in a mixture).[2]High (provides structural information)
Sample Preparation Simple dilutionMay require filtration, extraction, or derivatization.[9]Simple dilution, requires deuterated solvents.

Experimental Protocols

Detailed methodologies for each technique are provided below to facilitate experimental design and execution.

1. UV-Vis Spectrophotometry

This method is based on the principle that the imidazole ring of this compound absorbs light in the UV region. It is a simple, rapid, and cost-effective technique suitable for routine analysis of relatively pure samples.

  • Instrumentation: A standard UV-Vis spectrophotometer.

  • Reagents:

    • Solvent (e.g., ethanol, methanol, or acetonitrile, spectroscopic grade)

    • This compound reference standard

  • Procedure:

    • Preparation of Standard Solutions: Prepare a stock solution of this compound in the chosen solvent. From the stock solution, prepare a series of standard solutions of known concentrations.

    • Wavelength Determination (λmax): Scan a standard solution of this compound across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax), which is typically around 210-230 nm for imidazoles.[10]

    • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

    • Sample Analysis: Dilute the unknown sample with the same solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

    • Quantification: Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

2. High-Performance Liquid Chromatography (HPLC)

HPLC offers high selectivity and sensitivity, making it ideal for analyzing complex mixtures.[2] Reversed-phase HPLC is commonly used for the analysis of ionic liquids like this compound.[11]

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 column, and an autosampler.

  • Reagents:

    • Mobile Phase: A mixture of acetonitrile and water (with or without a buffer like formic acid or ammonium acetate), filtered and degassed.

    • This compound reference standard

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm

    • Column Temperature: 30 °C

  • Procedure:

    • Preparation of Standard and Sample Solutions: Prepare standard solutions of this compound in the mobile phase. Prepare the sample solution by dissolving it in the mobile phase and filtering it through a 0.45 µm syringe filter.

    • Calibration: Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.

    • Sample Analysis: Inject the prepared sample solution into the HPLC system.

    • Quantification: Identify the peak corresponding to this compound based on its retention time. Quantify the concentration using the calibration curve.

3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful technique for the absolute quantification of substances without the need for a calibration curve of the analyte itself.[3] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei.[7]

  • Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).

  • Reagents:

    • Deuterated solvent (e.g., Deuterated Chloroform - CDCl₃, or Deuterated Dimethyl Sulfoxide - DMSO-d₆)

    • Internal Standard (IS) of known purity (e.g., maleic acid, 1,4-bis(trimethylsilyl)benzene).[12]

    • This compound sample

  • Procedure:

    • Sample Preparation: Accurately weigh a known amount of the this compound sample and a known amount of the internal standard into an NMR tube. Dissolve the mixture in a precise volume of the deuterated solvent.

    • NMR Data Acquisition: Acquire the ¹H NMR spectrum of the sample. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for complete relaxation and accurate integration.

    • Data Processing: Process the NMR spectrum, including phasing and baseline correction.

    • Quantification:

      • Select well-resolved signals for both this compound and the internal standard.

      • Integrate the selected signals.

      • Calculate the concentration of this compound using the following formula:

        Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

        Where:

        • C = Concentration

        • I = Integral value of the signal

        • N = Number of protons giving rise to the signal

        • MW = Molecular weight

        • m = mass

        • P = Purity of the internal standard

Method Selection Workflow

The choice of the most suitable analytical method depends on several factors, including the sample matrix, the required sensitivity, the available equipment, and the number of samples to be analyzed. The following workflow can guide the selection process.

MethodSelection start Start: Need to Quantify This compound matrix_complexity What is the sample matrix complexity? start->matrix_complexity simple_matrix Simple/Pure Matrix matrix_complexity->simple_matrix Low complex_matrix Complex Matrix (e.g., biological fluids, reaction mixtures) matrix_complexity->complex_matrix High sensitivity_needed Is high sensitivity required? (e.g., trace analysis) simple_matrix->sensitivity_needed hplc_available HPLC System complex_matrix->hplc_available high_sensitivity High Sensitivity Needed sensitivity_needed->high_sensitivity Yes low_sensitivity High Concentration/ Low Sensitivity Sufficient sensitivity_needed->low_sensitivity No high_sensitivity->hplc_available equipment_availability Equipment Availability? low_sensitivity->equipment_availability uv_vis_available UV-Vis Spectrophotometer equipment_availability->uv_vis_available UV-Vis equipment_availability->hplc_available HPLC nmr_available NMR Spectrometer equipment_availability->nmr_available NMR use_uv_vis Use UV-Vis Spectrophotometry uv_vis_available->use_uv_vis use_hplc Use HPLC hplc_available->use_hplc absolute_quant Is absolute quantification without a specific reference standard needed? nmr_available->absolute_quant use_qnmr Use qNMR yes_abs_quant Yes absolute_quant->yes_abs_quant Yes no_abs_quant No absolute_quant->no_abs_quant No yes_abs_quant->use_qnmr no_abs_quant->use_hplc

Caption: Workflow for selecting an analytical method for this compound quantification.

References

Unveiling the Cellular Impact: A Comparative Analysis of 1-Dodecylimidazole and Other Ionic Liquids' Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the comparative toxicity of 1-dodecylimidazole and other ionic liquids (ILs) reveals significant differences in their cytotoxic effects, underscoring the critical influence of chemical structure on their biological activity. This guide provides researchers, scientists, and drug development professionals with essential data, experimental protocols, and mechanistic insights to inform the selection and design of safer ionic liquids.

The toxicity of ionic liquids, a class of salts with low melting points, is a crucial consideration for their expanding applications in various scientific and industrial fields. This report focuses on this compound, a member of the widely studied imidazolium-based ionic liquids, and compares its toxicity with other ILs, highlighting the key structural determinants of their potency.

Comparative Cytotoxicity of Ionic Liquids

The cytotoxic potential of ionic liquids is significantly influenced by the nature of their constituent cation and the length of the alkyl chain attached to it. Generally, imidazolium-based ionic liquids exhibit greater toxicity than their pyridinium and phosphonium counterparts. A key finding is the direct correlation between the length of the alkyl chain on the imidazolium ring and the observed toxicity; longer chains typically lead to increased cytotoxic effects.

The following table summarizes the 50% effective concentration (EC50) and 50% lethal concentration (LC50) values for 1-dodecyl-3-methylimidazolium and other selected ionic liquids across various cell lines and aquatic organisms. A lower value indicates higher toxicity.

Ionic LiquidOrganism/Cell LineEndpointExposure TimeEC50/LC50 (µM)
1-Dodecyl-3-methylimidazolium bromide HepG2 (human liver)Viability24 h9.8[1]
1-Octyl-3-methylimidazolium bromideHepG2 (human liver)ViabilityNot SpecifiedNot Specified
1-Hexyl-3-methylimidazolium chlorideNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
1-Butyl-3-methylimidazolium bromideHeLa (human cervical)ViabilityNot Specified538.38[2][3][4]
1-Butyl-3-methylimidazolium bromideMCF-7 (human breast)ViabilityNot Specified841.86[2][3][4]
1-Butyl-3-methylimidazolium bromideHEK293T (human kidney)ViabilityNot Specified654.78[2][3][4]
1-Butylpyridinium bromideHeLa (human cervical)ViabilityNot Specified333.27[2][3][4]
1-Butylpyridinium bromideMCF-7 (human breast)ViabilityNot Specified341.74[2][3][4]
1-Butylpyridinium bromideHEK293T (human kidney)ViabilityNot Specified328.98[2][3][4]
1-Dodecyl-3-methylimidazolium iodideAmphibalanus reticulatus (barnacle) cyprisMortalityNot Specified0.35[5]
1-Hexadecyl-3-methylimidazolium chlorideAmphibalanus reticulatus (barnacle) cyprisMortalityNot Specified0.63[5]
1-Butyl-3-methylimidazolium chlorideAmphibalanus reticulatus (barnacle) cyprisMortalityNot Specified2.28[5]

Experimental Protocols

The quantitative data presented in this guide are primarily derived from in vitro cytotoxicity assays. The following are detailed methodologies for two commonly employed experiments.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells (e.g., HepG2) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the ionic liquids to be tested. Control wells receive medium without the test compounds.

  • Incubation: The plates are incubated for a specified period (e.g., 24 hours).

  • MTT Addition: A sterile MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: The EC50 value, the concentration of the test substance that reduces cell viability by 50% compared to the control, is calculated from the dose-response curve.

Neutral Red Uptake Assay

The Neutral Red Uptake assay is another widely used method to determine cytotoxicity by assessing the integrity of the cell membrane.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with varying concentrations of ionic liquids.

  • Incubation: Plates are incubated for the desired exposure time.

  • Neutral Red Staining: The treatment medium is removed, and cells are incubated with a medium containing Neutral Red, a supravital dye that is taken up and accumulates in the lysosomes of viable cells.

  • Washing and Destaining: After incubation with the dye, the cells are washed to remove any unincorporated Neutral Red. A destain solution (e.g., a mixture of ethanol and acetic acid) is then added to each well to extract the dye from the lysosomes.

  • Absorbance Measurement: The absorbance of the extracted dye is measured using a microplate reader at a wavelength of approximately 540 nm. The amount of dye retained by the cells is directly proportional to the number of viable cells.

  • Data Analysis: The EC50 value is determined from the dose-response curve, representing the concentration of the ionic liquid that causes a 50% reduction in Neutral Red uptake compared to the control.

Mechanistic Insights into Ionic Liquid Toxicity

The toxicity of imidazolium-based ionic liquids, particularly those with long alkyl chains like this compound, is primarily attributed to their interaction with and disruption of the cell membrane. This initial insult triggers a cascade of downstream events, leading to cellular dysfunction and ultimately, cell death.

G IL This compound (Ionic Liquid) Membrane Cell Membrane Disruption IL->Membrane Interaction ROS Increased Reactive Oxygen Species (ROS) Membrane->ROS Caspase8 Caspase-8 Activation Membrane->Caspase8 OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

The interaction of this compound with the cell membrane leads to increased permeability and the generation of reactive oxygen species (ROS), resulting in oxidative stress.[1][6] This oxidative stress can damage cellular components, including mitochondria. Mitochondrial dysfunction is a critical step in the intrinsic apoptotic pathway, leading to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2.[1] This imbalance facilitates the release of cytochrome c from the mitochondria into the cytoplasm.

Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, an initiator caspase.[1][6][7] Concurrently, membrane disruption can also trigger the extrinsic apoptotic pathway through the activation of caspase-8.[1] Both initiator caspases, caspase-8 and caspase-9, converge to activate the executioner caspase, caspase-3.[1][4][8] Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in programmed cell death.[4][8]

Conclusion

The data and mechanistic insights presented in this guide underscore the importance of considering the chemical structure of ionic liquids when assessing their toxicological profiles. This compound, with its long alkyl chain, demonstrates significant cytotoxicity, primarily through membrane disruption, induction of oxidative stress, and subsequent activation of the apoptotic cascade. This information is vital for the rational design of safer ionic liquids and for predicting their potential environmental and health impacts. Researchers are encouraged to utilize the provided experimental protocols for standardized and comparative toxicity assessments.

References

Benchmarking 1-Dodecylimidazole as a Corrosion Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The quest for effective corrosion inhibitors is a critical endeavor in materials science, with significant implications for the longevity and reliability of metallic components across various industries. Among the promising candidates, imidazole derivatives have garnered considerable attention due to their inherent ability to form protective films on metal surfaces. This guide provides a comparative analysis of the performance of long-chain imidazole derivatives, with a focus on compounds structurally related to 1-Dodecylimidazole, against other corrosion inhibitors. The information is tailored for researchers, scientists, and professionals in drug development and material science, presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows and inhibition mechanisms.

Comparative Performance Data

The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which represents the percentage reduction in the corrosion rate of a metal in the presence of the inhibitor. The following tables summarize the performance of various imidazole-based and other organic inhibitors, providing a benchmark for the expected performance of compounds like this compound.

Table 1: Performance of Quinoxalinone Derivative in 1 M HCl

Inhibitor Concentration (M)Corrosion Current Density (μA/cm²)Inhibition Efficiency (EIS) (%)Charge Transfer Resistance (Ω·cm²)
Blank1153-45
1 x 10⁻⁶389.869.46144
1 x 10⁻⁵219.082.39253
1 x 10⁻⁴98.191.93557
1 x 10⁻³53.795.33964

Data for 1-dodecyl-3-phenylquinoxalin-2(1H)-one (QO12) on carbon steel.[1][2]

Table 2: Comparative Inhibition Efficiencies of Various Corrosion Inhibitors

InhibitorConcentrationCorrosive MediumMetalInhibition Efficiency (%)Reference
1-dodecyl-3-phenylquinoxalin-2(1H)-one0.001 M1 M HClCarbon Steel95.33[1][2]
(E)-2-((2-hydroxybenzylidene))hydrazine-1-carboxamide200 ppm1 M HClMild Steel94.50 (PP), 93.33 (EIS)[3]
6-(4-hydroxyphenyl)-3-mercapto-7,8-dihydro-[3][4][5]triazolo[4,3-b][3][4][5][6]tetrazineNot Specified1 M HClMild SteelIncreased with concentration[4]
4-methyl-2-propyl-1H-benzimidazole-6-carboxylic acidNot Specified1 N HClMild SteelExcellent[7]
2,2'-Octaméthylène-bis-benzimidazole10⁻³ M1 M HClMild SteelMost effective of three tested[5]
Hexadecyltriphenylphosphonium bromide0.07 mM1 M HClMild Steel99.1[6]
1-Hexadecyl-3-methylimidazolium Bromide1 x 10⁻³ M1 M HClMild Steel96.9[8]
Ciprofloxacin (expired drug)0.009 M0.1 M HClMild Steel97.72[9]
2-(((4-chlorobenzyl) thiol) methyl)-1H-benzo[d]imidazole5 x 10⁻³ M1 M HNO₃Aluminum97.74[10]

Experimental Protocols

The data presented in this guide are derived from standard electrochemical and gravimetric techniques. Below are detailed methodologies for key experiments cited.

Weight Loss (Gravimetric) Method

This method provides a direct measure of corrosion rate.

  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried.[11][12]

  • Initial Measurement: The initial weight of each coupon is accurately recorded.

  • Immersion: The coupons are suspended in beakers containing the corrosive medium (e.g., 1 M HCl) with and without various concentrations of the inhibitor.[11]

  • Exposure: The beakers are placed in a temperature-controlled water bath for a specified duration (e.g., 24 hours).[11]

  • Final Measurement: After the immersion period, the coupons are removed, cleaned to remove corrosion products (typically with a specific cleaning solution), washed, dried, and re-weighed.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following formulas:

    • CR = (Weight Loss) / (Surface Area × Time)

    • IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

These techniques provide insights into the kinetics and mechanism of corrosion inhibition.

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of the mild steel specimen as the working electrode, a platinum or graphite electrode as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

  • Potentiodynamic Polarization (PDP): The working electrode is immersed in the test solution and allowed to reach a stable open circuit potential (OCP). The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).[1] The resulting Tafel plots are extrapolated to determine the corrosion current density (i_corr), from which the inhibition efficiency is calculated:

    • IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100

  • Electrochemical Impedance Spectroscopy (EIS): EIS measurements are performed at the OCP. A small amplitude AC signal (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 0.01 Hz). The impedance data is often analyzed by fitting to an equivalent electrical circuit to determine parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl). The inhibition efficiency can be calculated from the R_ct values:

    • IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100

Visualizing the Process

Diagrams created using Graphviz (DOT language) illustrate the experimental workflow and the proposed mechanism of corrosion inhibition.

G cluster_prep Sample Preparation cluster_exp Experimental Setup cluster_analysis Data Acquisition & Analysis p1 Material Selection (e.g., Mild Steel) p2 Cutting & Polishing p1->p2 p3 Degreasing & Cleaning p2->p3 p4 Initial Weighing p3->p4 s3 Assemble Electrochemical Cell / Immersion Test p4->s3 s1 Prepare Corrosive Medium (e.g., 1 M HCl) s2 Add Inhibitor (Varying Concentrations) s1->s2 s2->s3 a1 Weight Loss Measurement s3->a1 a2 Potentiodynamic Polarization s3->a2 a3 Electrochemical Impedance Spectroscopy s3->a3 a4 Surface Analysis (SEM/AFM) s3->a4 a5 Calculate Inhibition Efficiency a1->a5 a2->a5 a3->a5

Caption: Experimental workflow for evaluating corrosion inhibitor performance.

G cluster_metal Metal Surface (e.g., Fe) cluster_inhibitor This compound Action Fe Fe Fe_ions Fe²⁺ + 2e⁻ (Anodic Reaction) Fe->Fe_ions Corrosion H_gas 2H⁺ + 2e⁻ -> H₂ (Cathodic Reaction) Inhibitor This compound Adsorption Adsorption on Metal Surface Inhibitor->Adsorption Imidazole ring interaction with vacant d-orbitals of Fe Protective_Layer Formation of Protective Hydrophobic Film Adsorption->Protective_Layer Dodecyl chain creates a barrier Protective_Layer->Fe_ions Blocks Active Sites & Reduces Corrosion Protective_Layer->H_gas Blocks Active Sites & Reduces Corrosion

Caption: Mechanism of corrosion inhibition by this compound.

Discussion and Conclusion

The data indicates that long-chain imidazole derivatives, such as 1-dodecyl-3-phenylquinoxalin-2(1H)-one and 1-hexadecyl-3-methylimidazolium bromide, are highly effective corrosion inhibitors for steel in acidic media, achieving inhibition efficiencies upwards of 95% at optimal concentrations.[1][8] The mechanism of inhibition is generally attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier.[3][6] The imidazole ring, with its nitrogen heteroatoms, facilitates strong adsorption onto the metal surface, while the long alkyl chain (dodecyl group) creates a hydrophobic layer that repels corrosive species.[13]

The performance of these compounds is comparable, and in some cases superior, to other classes of organic inhibitors. The choice of inhibitor will ultimately depend on specific operational conditions, environmental regulations, and economic factors. The experimental protocols outlined provide a standardized framework for conducting further comparative studies to benchmark the performance of this compound and other novel inhibitor formulations.

References

Cross-Validation of Experimental Results with Computational Models for 1-Dodecylimidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimentally determined physicochemical properties of 1-dodecylimidazole and predictions from computational models. Due to the limited availability of comprehensive experimental data for this specific compound, this guide also incorporates data from closely related molecules and discusses general methodologies to illustrate the cross-validation process.

Physicochemical Properties: Experimental Data vs. Computational Predictions

A direct quantitative comparison of experimental and computational data for this compound is challenging due to the sparse availability of published experimental values for properties such as viscosity and critical micelle concentration (CMC). The following tables summarize the available data.

Table 1: Comparison of Physicochemical Properties of this compound

PropertyExperimental ValueComputational Prediction
Density ~0.962 g/cm³ (estimate)Not available
Viscosity Not availableNot available
Surface Tension 45 mN/m (at 20 mg/L, 20°C)Not available
Critical Micelle Concentration (CMC) Not availableNot available

Methodologies: Experimental Protocols and Computational Approaches

Experimental Protocols

Standard experimental methods are employed to determine the physicochemical properties of surfactants like this compound.

Density Measurement: The density of liquid samples is typically measured using a vibrating tube densitometer. The instrument measures the oscillation period of a U-shaped tube filled with the sample, which is then correlated to the density. Temperature control is crucial for accurate measurements.

Viscosity Measurement: Viscosity can be determined using various techniques, including capillary viscometers, rotational viscometers, or falling ball viscometers. For ionic liquids, rotational rheometers are commonly used to measure viscosity over a range of temperatures and shear rates.

Surface Tension Measurement: The surface tension of solutions is often measured using the Du Noüy ring method or the Wilhelmy plate method. These methods measure the force required to pull a ring or a plate from the surface of the liquid. The surface tension is then calculated from this force. The pendant drop method is another common technique where the shape of a suspended drop of liquid is analyzed.

Critical Micelle Concentration (CMC) Determination: The CMC is a fundamental property of surfactants and can be determined by observing a sharp change in a physicochemical property as a function of surfactant concentration. Common methods include:

  • Surface Tensiometry: The surface tension of the solution is measured at various surfactant concentrations. The CMC is identified as the concentration at which the surface tension ceases to decrease significantly.

  • Conductivity Measurement: For ionic surfactants, the molar conductivity of the solution is plotted against the square root of the concentration. A distinct break in the plot indicates the CMC.

  • Spectroscopy: Using fluorescent or UV-Vis probes that partition into the hydrophobic micellar core, the CMC can be determined by monitoring changes in the spectral properties of the probe.

Computational Models

Computational chemistry offers powerful tools to predict the physicochemical properties of molecules, providing insights that can complement and guide experimental work.

Molecular Dynamics (MD) Simulations: MD simulations are a powerful technique to study the behavior of molecules over time. By simulating the interactions of a large number of molecules, it is possible to predict macroscopic properties like density, viscosity, and the self-assembly of surfactants into micelles. For instance, a molecular dynamics study on the closely related compound, 1-dodecyl-3-methylimidazolium chloride, has been used to investigate its aggregation and micellization behavior in water.

Quantitative Structure-Property Relationship (QSPR) Models: QSPR models are statistical models that correlate the chemical structure of a molecule with its physicochemical properties. These models are trained on large datasets of known compounds and can then be used to predict the properties of new molecules. QSPR models have been developed for various properties of ionic liquids, including density and viscosity.

COSMO-RS (Conductor-like Screening Model for Real Solvents): COSMO-RS is a method based on quantum chemistry that can predict the thermodynamic properties of liquids and solutions. It can be used to estimate properties like vapor pressure and solubility, which are related to the intermolecular forces that also govern density, viscosity, and surface tension.

Visualization of Methodologies and Relationships

To visually represent the workflow and logical connections in the cross-validation process, the following diagrams were generated using the DOT language.

CrossValidationWorkflow cluster_experimental Experimental Validation cluster_computational Computational Modeling exp_synthesis Synthesis & Purification of this compound exp_density Density Measurement exp_synthesis->exp_density exp_viscosity Viscosity Measurement exp_synthesis->exp_viscosity exp_st Surface Tension Measurement exp_synthesis->exp_st exp_cmc CMC Determination exp_synthesis->exp_cmc comparison Data Comparison & Cross-Validation exp_density->comparison exp_viscosity->comparison exp_st->comparison exp_cmc->comparison comp_model Molecular Model (e.g., MD, QSPR) comp_density Density Prediction comp_model->comp_density comp_viscosity Viscosity Prediction comp_model->comp_viscosity comp_st Surface Tension Prediction comp_model->comp_st comp_cmc Micellization Simulation comp_model->comp_cmc comp_density->comparison comp_viscosity->comparison comp_st->comparison comp_cmc->comparison refinement Model Refinement or Further Experiments comparison->refinement

Cross-validation workflow for experimental and computational data.

StructurePropertyRelationship cluster_structure Molecular Structure cluster_properties Physicochemical Properties mol_structure This compound - Imidazole Head (Polar) - Dodecyl Tail (Nonpolar) density Density mol_structure->density Packing Efficiency viscosity Viscosity mol_structure->viscosity Intermolecular Forces surface_tension Surface Activity (Surface Tension) mol_structure->surface_tension Amphiphilicity cmc Self-Assembly (CMC) mol_structure->cmc Hydrophobic Effect

Relationship between molecular structure and properties.

Discussion and Conclusion

The cross-validation of experimental results with computational models is a cornerstone of modern chemical and pharmaceutical research. For this compound, while a complete one-to-one comparison is currently hindered by the lack of extensive experimental data, the available information and the established methodologies provide a clear framework for such an analysis.

  • Density and Viscosity: The estimated density of ~0.962 g/cm³ provides a benchmark for future computational studies. Molecular dynamics simulations, once parameterized, should be capable of predicting the density and viscosity of this compound with reasonable accuracy, as has been demonstrated for shorter-chain N-alkylimidazoles. Discrepancies between predicted and experimental values can often be traced back to the force field parameters used in the simulation, highlighting areas for model refinement.

  • Surface Tension and CMC: The experimental surface tension value of 45 mN/m at a specific concentration confirms the surface-active nature of this compound. Molecular dynamics simulations of the air-water interface can provide a molecular-level understanding of how this compound molecules arrange themselves at the surface, leading to a reduction in surface tension. Furthermore, simulations of the bulk aqueous solution can shed light on the self-assembly process and provide an estimate of the CMC. The aggregation behavior observed in simulations of the analogous 1-dodecyl-3-methylimidazolium chloride strongly suggests that this compound will also form micelles in aqueous solutions.

Safety Operating Guide

Essential Safety and Logistical Information for Handling 1-Dodecylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for 1-Dodecylimidazole, a lysosomotropic detergent with cytotoxic and antifungal properties. Adherence to these guidelines is critical to minimize risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound presents several health and environmental hazards.[1][2] Understanding these risks is the first step in safe handling. The primary hazards and the necessary personal protective equipment are summarized below.

Hazard ClassGHS Hazard StatementRequired Personal Protective Equipment
Acute Oral Toxicity H302: Harmful if swallowedDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Corrosion/Irritation H315: Causes skin irritationWear protective gloves (Nitrile rubber recommended), a lab coat, and an impervious gown.[2][3]
Serious Eye Damage/Irritation H319: Causes serious eye irritationWear safety glasses with side-shields or chemical safety goggles.[2] A face shield may be necessary for splash hazards.
Skin Sensitization H317: May cause an allergic skin reactionAvoid all personal contact. Contaminated work clothing should not be allowed out of the workplace.
Respiratory Irritation H335: May cause respiratory irritationWork in a well-ventilated area, preferably in a certified laboratory chemical fume hood.[2][4] Avoid breathing mist or vapors.
Hazardous to the Aquatic Environment H410: Very toxic to aquatic life with long lasting effectsAvoid release to the environment. Collect spillage.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety. The following procedural guidance covers the entire workflow from preparation to cleanup.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[4]

  • Emergency Equipment: Ensure an emergency eyewash station and safety shower are accessible within the immediate work area.[4]

  • Gather Materials: Before starting, assemble all necessary equipment, including the chemical, appropriate glassware, inert absorbent materials for spills, and waste containers.

Donning Personal Protective Equipment (PPE)
  • Hand Protection: Wear nitrile rubber gloves. Inspect gloves for any signs of degradation or punctures before use.

  • Body Protection: A long-sleeved lab coat is mandatory. For tasks with a higher risk of splashes, an impervious gown should be worn over the lab coat.

  • Eye and Face Protection: Wear chemical safety goggles. If there is a significant splash risk, also use a face shield.

  • Respiratory Protection: Not typically required if work is performed within a fume hood. If a fume hood is unavailable or ventilation is poor, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Chemical Handling
  • Avoid Contact: Exercise extreme caution to prevent contact with eyes, skin, and clothing.

  • Dispensing: When transferring or dispensing the liquid, do so slowly and carefully to avoid splashing or creating aerosols.

  • Incompatible Materials: Keep this compound away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[5]

Post-Handling and Cleanup
  • Decontamination: Clean the work area thoroughly after use. Use an appropriate solvent (such as alcohol) followed by soap and water, and dispose of cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination (e.g., gloves first, then gown, then goggles). Wash hands and any exposed skin thoroughly with soap and water after removing PPE.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[2][4][6] Recommended storage is at 2-8°C.[2][7]

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental harm.

Waste Collection
  • Segregation: Do not mix this compound waste with other waste streams.

  • Container: Collect all waste, including unused product, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, in a dedicated, properly labeled, and sealed hazardous waste container.[4] The container should be made of a compatible material.

Labeling and Storage of Waste
  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials, pending pickup by environmental health and safety personnel.

Final Disposal
  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's certified chemical waste management service.[8]

  • Environmental Precaution: Do not dispose of this compound down the drain or in regular trash, as it is very toxic to aquatic life.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C15H28N2[9]
Molecular Weight 236.40 g/mol [1]
Appearance Colorless to light-yellow liquid or solid[2]
Boiling Point 146 °C (at 0.5 mmHg)[6][7]
Melting Point 69.5-70.5 °C[6][7]
Storage Temperature 2-8°C[2][7]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final waste disposal.

SafeHandlingWorkflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Disposal Phase prep_area Designate Work Area (Fume Hood) check_safety Verify Emergency Equipment (Eyewash, Shower) gather_ppe Assemble PPE (Gloves, Gown, Goggles) don_ppe Don PPE gather_ppe->don_ppe handle_chem Handle Chemical (Avoid Splashes & Incompatibles) don_ppe->handle_chem decontaminate Decontaminate Work Area handle_chem->decontaminate doff_ppe Doff PPE Safely decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands collect_waste Collect Waste in Labeled Container wash_hands->collect_waste store_waste Store Waste in Designated Area collect_waste->store_waste dispose_waste Arrange Professional Disposal store_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.